BAY-299
Description
Properties
Molecular Formula |
C25H23N3O4 |
|---|---|
Molecular Weight |
429.476 |
SMILES |
O=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O |
Appearance |
Solid powder |
Synonyms |
BAY-299; BAY 299; BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: BAY-299 Mechanism of Action & BRPF2 Inhibition
[1]
Executive Summary
BAY-299 is a potent, selective, and cell-active chemical probe designed to inhibit the bromodomains of BRPF2 (BRD1) and TAF1 .[1][2][3] Developed through a collaboration between Bayer and the Structural Genomics Consortium (SGC), it serves as a critical tool for dissecting the specific roles of BRPF2 in chromatin remodeling and TAF1 in transcription initiation, distinct from the widely studied BET family (BRD4).
This guide details the molecular mechanism, structural basis of inhibition, and validated experimental protocols for utilizing BAY-299 in epigenetic research.
Biological Context: The BRPF2 Scaffold
To understand the mechanism of BAY-299, one must first understand the architecture of the complexes it disrupts.
BRPF2 (Bromodomain and PHD Finger-containing protein 2) , also known as BRD1 , acts as a multivalent scaffold protein. It is essential for assembling the MOZ/MORF histone acetyltransferase (HAT) complexes.[2] These complexes are responsible for acetylation of Histone H3 at Lysine 14 (H3K14ac), a mark associated with active gene transcription and crucial for embryonic development, particularly erythropoiesis.
The Assembly Mechanism
BRPF2 bridges the catalytic subunit (MOZ or MORF) with accessory proteins (ING4/5, Eaf6) and the chromatin substrate. The BRPF2 Bromodomain (BD) specifically recognizes acetylated lysine residues on histone tails (preferentially H4K5ac, H4K8ac), anchoring the HAT complex to specific genomic loci.
BAY-299 acts by competitively binding to this bromodomain , effectively "blinding" the complex and preventing it from docking onto chromatin.
Visualization: BRPF2 Complex Assembly & Inhibition
The following diagram illustrates the quaternary structure of the MOZ/MORF complex and the specific interference point of BAY-299.
Figure 1: BRPF2 acts as the central scaffold for the MOZ/MORF HAT complex. BAY-299 competitively inhibits the BRPF2 bromodomain, preventing chromatin recruitment.
Chemical Biology & Mechanism of Action
BAY-299 is a benzoisoquinolinedione derivative.[1][3] Its design exploits the specific topology of the BRPF2 and TAF1 bromodomain binding pockets.
Structural Basis of Potency
Crystallographic studies (PDB: 5N49 for BRPF2, 5MG2 for TAF1) reveal the precise binding mode:
-
Acetyl-Lysine Mimicry: The benzoisoquinolinedione core mimics the natural acetyl-lysine substrate.
-
Key Hydrogen Bond: The carbonyl oxygen of the inhibitor forms a critical hydrogen bond with the conserved asparagine residue (Asn642 in BRPF2, Asn1639 in TAF1). This interaction is the hallmark of bromodomain inhibition.
-
Water Network Displacement: High potency is achieved by displacing conserved water molecules within the binding pocket, a thermodynamically favorable process that increases binding affinity.
Selectivity Profile
A critical requirement for a chemical probe is selectivity, particularly against the BET family (BRD4), to avoid confounding phenotypic effects.
| Target | IC50 (TR-FRET) | Kd (BROMOscan) | Selectivity Ratio (vs BRPF2) |
| BRPF2 (BRD1) | 67 nM | 6 nM | 1x (Primary Target) |
| TAF1 (BD2) | 8 nM | 13 nM | ~0.1x (Dual Target) |
| BRPF1 | 3150 nM | - | >47x |
| BRPF3 | 5560 nM | - | >83x |
| BRD4 (BD1) | > 20,000 nM | > 10,000 nM | >300x |
Interpretation: BAY-299 is highly selective for BRPF2 and TAF1-BD2.[1][4] It displays negligible activity against BET bromodomains (BRD4), making it a superior tool compared to pan-bromodomain inhibitors when studying BRPF2-specific biology.
Experimental Validation Protocols
To validate BAY-299 activity in your own research, use the following standardized protocols. These methodologies are designed to be self-validating and robust.[5]
Protocol A: Biochemical Potency (TR-FRET)
Objective: Determine the IC50 of BAY-299 against BRPF2 or TAF1 bromodomains. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a biotinylated acetyl-histone peptide from a His-tagged bromodomain protein.
Reagents:
-
Protein: His-tagged BRPF2 bromodomain (e.g., residues 560–660).
-
Ligand: Biotinylated H4K5ac/K8ac/K12ac peptide.
-
Donor: Europium (Eu)-labeled anti-His antibody.
-
Acceptor: APC (Allophycocyanin)-labeled Streptavidin.
-
Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT, 0.1% BSA.
Workflow:
-
Preparation: Prepare a serial dilution of BAY-299 in DMSO (typically 11 points, 1:3 dilution).
-
Incubation 1: Add 5 µL of inhibitor solution to a 384-well low-volume plate.
-
Protein Addition: Add 5 µL of His-BRPF2 protein (Final conc: 5-10 nM) + Eu-anti-His antibody (Final conc: 2 nM). Incubate 15 mins.
-
Peptide Addition: Add 10 µL of Biotin-Peptide (at Kd concentration) + APC-Streptavidin (Final conc: 10-20 nM).
-
Equilibration: Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Read: Measure TR-FRET signal on a multimode reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).
-
Analysis: Calculate Ratio (Em665/Em615). Fit data to a 4-parameter logistic equation.
Protocol B: Cellular Target Engagement (NanoBRET)
Objective: Confirm BAY-299 enters the cell and binds BRPF2 in a chromatin context. Principle: Competitive displacement of a fluorescent tracer from a NanoLuc-fused BRPF2 protein in live cells.
Workflow Visualization:
Figure 2: NanoBRET workflow for validating cellular permeability and target engagement.
Key Procedural Steps:
-
Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-BRPF2 . Incubate 20-24 hours.
-
Tracer: Treat cells with a cell-permeable fluorescent tracer (e.g., Promega Tracer K-4 or similar broad-spectrum bromodomain tracer) at a concentration determined by a tracer titration curve (typically 0.1 - 0.5 µM).
-
Treatment: Add BAY-299. If BAY-299 binds BRPF2, it displaces the tracer.
-
Measurement: Add NanoGlo substrate. Energy transfer occurs only if the tracer is bound.
-
High BRET Signal = Tracer Bound (No Inhibition).
-
Low BRET Signal = Tracer Displaced (Inhibition).
-
-
Validation: BAY-299 should show an IC50 < 1 µM in this assay, confirming it engages BRPF2 inside the nucleus.
References
-
Discovery and Characterization of BAY-299: Bouché, L., et al. (2017).[1] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.[1]
-
Structural Basis (PDB 5N49 & 5MG2): Structural Genomics Consortium (SGC). "Crystal structure of the BRPF2 bromodomain in complex with BAY-299." RCSB Protein Data Bank.
-
BRPF2 Biological Function: Mishima, Y., et al. (2011). "The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis." Blood, 118(9), 2443–2453.
-
Chemical Probe Profile (SGC): Structural Genomics Consortium.[4] "BAY-299: A probe for BRD1 and TAF1."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 3. rcsb.org [rcsb.org]
- 4. BAY-299 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and molecular weight of BAY-299
An In-depth Technical Guide to the Chemical Structure and Molecular Weight of BAY-299
Authored by a Senior Application Scientist
Introduction
BAY-299 is a potent and highly selective chemical probe that serves as a dual inhibitor of the bromodomains of Bromodomain and PHD finger-containing protein 1 (BRD1, also known as BRPF2) and Transcription Initiation Factor TFIID Subunit 1 (TAF1).[1][2] Its development has provided the research community with a valuable tool for investigating the biological roles of these epigenetic readers in transcriptional regulation and disease. This guide offers a comprehensive overview of the chemical and physical properties of BAY-299, its mechanism of action, and detailed protocols for its characterization, designed for researchers and professionals in drug development.
Chemical and Physical Properties of BAY-299
A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its application in biological systems. BAY-299 is a synthetic, solid compound with a molecular weight of approximately 429.5 Da.[3] Key identifiers and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C25H23N3O4[1][3] |
| Molecular Weight | 429.47 g/mol [4] |
| IUPAC Name | 6-(3-hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione[1] |
| Canonical SMILES | CC1=CC2=C(C=C1N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)N(C(=O)N2C)C[3] |
| InChI Key | OFWWWKWUCDUISA-UHFFFAOYSA-N[1][3] |
| CAS Number | 2080306-23-4[2][3] |
| Solubility | Soluble in DMSO at 100 mM[3] |
| Purity | Typically >98%[3] |
Mechanism of Action and Target Engagement
BAY-299 functions as a highly potent inhibitor of the bromodomains of BRD1 and TAF1.[1][2] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a crucial role in the regulation of gene transcription. The inhibitory activity of BAY-299 is highly selective, showing significantly lower affinity for other bromodomain-containing proteins, making it an excellent tool for dissecting the specific functions of BRD1 and TAF1.
The potency of BAY-299 has been quantified through various biochemical and cellular assays, with IC50 values in the low nanomolar range for its primary targets.[1][2][3][4] A structurally similar but inactive compound, BAY-364, can be used as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of BRD1 and TAF1.[1]
| Target Bromodomain | IC50 (nM) |
| BRD1 (BRPF2) | 6 - 67 |
| TAF1 (BD2) | 8 - 13 |
| BRD9 | >30-fold selective |
| ATAD2 | >30-fold selective |
| BRD4 | >300-fold selective |
Data compiled from multiple sources.[1][2][3]
Caption: Inhibition of BRD1 and TAF1 by BAY-299 disrupts their interaction with acetylated lysines, leading to altered gene transcription.
Experimental Protocols for Characterization
1. Molecular Weight Determination by Mass Spectrometry
This protocol outlines a general procedure for confirming the molecular weight of BAY-299 using electrospray ionization mass spectrometry (ESI-MS).
-
Objective: To verify the molecular mass of BAY-299.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of BAY-299 in a suitable solvent such as DMSO. Further dilute this stock solution to a final concentration of 1-10 µM in an appropriate solvent for ESI-MS, typically a mixture of acetonitrile and water with 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in positive ion mode, scanning a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., m/z 100-1000).
-
Data Analysis: The expected primary ion to observe for BAY-299 (C25H23N3O4) would be the protonated molecule [M+H]+ at an m/z of approximately 430.48. Compare the experimentally observed m/z value with the theoretically calculated value.
-
2. In Vitro Potency Determination using a TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to quantify the binding of inhibitors to their target proteins.
-
Objective: To determine the IC50 of BAY-299 for BRD1 and TAF1 bromodomains.
-
Methodology:
-
Reagents: Obtain recombinant BRD1 or TAF1 bromodomain protein, a corresponding biotinylated acetylated histone peptide ligand, a Europium-labeled anti-tag antibody (e.g., anti-His), and a Streptavidin-conjugated acceptor fluorophore (e.g., APC).
-
Assay Procedure:
-
In a 384-well plate, add a fixed concentration of the bromodomain protein and the biotinylated histone peptide.
-
Add serial dilutions of BAY-299 (and BAY-364 as a negative control).
-
Incubate to allow for binding equilibrium.
-
Add the Europium-labeled antibody and Streptavidin-conjugated acceptor.
-
Incubate to allow for the formation of the FRET complex.
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biological Effects and Therapeutic Potential
Recent studies have highlighted the potential of BAY-299 as a therapeutic agent, particularly in oncology. In acute myeloid leukemia (AML), BAY-299 has been shown to inhibit cell growth and induce apoptosis.[5] This is achieved, in part, by activating RIKP1 signaling, leading to the cleavage of key apoptotic proteins such as PARP, caspase-9, and caspase-3.[5] Furthermore, BAY-299 treatment in AML cells upregulates the expression of cell cycle inhibitor genes.[5]
In the context of triple-negative breast cancer (TNBC), inhibition of TAF1 by BAY-299 has been demonstrated to induce the expression of endogenous retroviruses, leading to the formation of double-stranded RNA.[6] This, in turn, activates an interferon response, mimicking an anti-viral state and suppressing cell growth.[6]
Caption: Proposed pathway of BAY-299-induced apoptosis in Acute Myeloid Leukemia (AML) cells.
BAY-299 is a well-characterized, potent, and selective dual inhibitor of the BRD1 and TAF1 bromodomains. Its defined chemical structure and molecular weight, coupled with its high selectivity, make it an invaluable chemical probe for elucidating the roles of these epigenetic regulators in health and disease. The experimental protocols provided herein offer a framework for researchers to independently verify its properties and explore its biological functions in various experimental systems.
References
-
Structural Genomics Consortium. BAY-299 A probe for BRD1 and TAF1. [Link]
-
National Institutes of Health. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC. [Link]
-
National Institutes of Health. Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. [Link]
-
Chemical Probes Portal. BAY-299. [Link]
-
RCSB PDB. 5MG2: Crystal structure of the second bromodomain of human TAF1 in complex with BAY-299 chemical probe. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. BAY-299 | Ligand page. [Link]
Sources
- 1. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. BAY-299, TAF1 and BRD1 inhibitor (CAS 2080306-23-4) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Role of BAY-299 in Inhibiting BRD1 (BRPF2) Function
Executive Summary: The Chemical Probe Landscape
BAY-299 is a potent, selective, and cell-active chemical probe designed to inhibit the bromodomain of BRD1 (also known as BRPF2 ) and the second bromodomain of TAF1 (TAF1-BD2).[1][2][3] Developed in collaboration between Bayer and the Structural Genomics Consortium (SGC), it serves as a critical tool for dissecting the specific biological roles of BRPF2 in chromatin remodeling and leukemogenesis, distinct from its paralogs BRPF1 and BRPF3.
Unlike pan-BET inhibitors (e.g., JQ1) which broadly disrupt chromatin architecture, BAY-299 offers precision. It targets the acetyl-lysine recognition pockets of BRPF2 and TAF1, effectively displacing these scaffold proteins from chromatin and impairing the assembly of MOZ/MORF histone acetyltransferase (HAT) complexes.
Molecular Mechanism of Action
Structural Basis of Inhibition
The BRPF protein family (BRPF1, BRPF2/BRD1, BRPF3) acts as the scaffold for the MOZ/MORF HAT complexes, which are essential for H3K14 acetylation and HOX gene regulation. The bromodomain of BRPF2 is responsible for recognizing acetylated histone tails (specifically H4K5ac, H4K8ac, and H4K12ac).
BAY-299 functions as an acetyl-lysine mimic . It competitively binds to the hydrophobic pocket of the BRPF2 bromodomain.
-
Key Interaction: Crystallographic studies and mutagenesis confirm that BAY-299 forms a critical hydrogen bond with the conserved asparagine residue Asn642 (N642) in the BRPF2 binding pocket.
-
Selectivity Filter: The unique topography of the ZA-loop and the BC-loop in BRPF2, compared to BRPF1/3 and BET family members, accommodates the benzimidazolone scaffold of BAY-299, conferring high selectivity.
Downstream Functional Impact
In Acute Myeloid Leukemia (AML) models (e.g., MV4-11, NB4), BAY-299 treatment triggers a specific cascade:
-
Chromatin Displacement: BRPF2 is evicted from chromatin, destabilizing the MOZ/MORF complex.
-
Transcriptional Repression: Downregulation of oncogenic programs driven by TAF1/BRPF2.
-
Pathway Activation: Upregulation of cell cycle inhibitors (CDKN1A, CDKN2B) and activation of RIPK1 -mediated apoptosis and pyroptosis pathways.
Figure 1: Mechanism of Action. BAY-299 displaces BRD1 from chromatin, disrupting the MOZ/MORF complex and triggering RIPK1-mediated cell death.
Pharmacology and Selectivity Profile
BAY-299 is defined by its "dual-kinase-like" specificity within the epigenetic landscape, targeting BRD1 and TAF1-BD2 while sparing the broader bromodomain family.
Table 1: Biochemical Potency and Selectivity (IC50)
| Target | Domain | IC50 (nM) | Selectivity Ratio (vs BRD1) |
| BRD1 (BRPF2) | Bromodomain | 6 – 67 | 1x (Primary Target) |
| TAF1 | BD2 | 8 – 13 | ~1x (Co-Target) |
| TAF1L | BD2 | 106 | ~15x |
| BRPF1 | Bromodomain | > 1,500 | > 23x |
| BRPF3 | Bromodomain | > 1,600 | > 25x |
| BRD4 | BD1/BD2 | > 10,000 | > 300x (BET Sparing) |
| BRD9 | Bromodomain | > 2,000 | > 30x |
Key Insight: The lack of activity against BRD4 is crucial. Most phenotypic effects observed with BAY-299 can be attributed to BRPF2/TAF1 inhibition rather than the general transcriptional shutdown caused by BET inhibitors.
Experimental Validation Framework
To validate BAY-299 activity in your specific model system, relying solely on phenotypic observation is insufficient due to potential off-target effects. You must establish a Self-Validating System using the following protocols.
Biochemical Validation: AlphaScreen Assay
Purpose: To quantify the direct inhibition of the peptide-protein interaction between the BRD1 bromodomain and acetylated histone peptides.
Methodology:
-
Reagents: Recombinant His-tagged BRD1 bromodomain, Biotinylated H4K5ac/K8ac/K12ac peptide, Streptavidin-coated Donor beads, Nickel-chelate Acceptor beads.
-
Reaction:
-
Incubate BRD1 protein (final conc. ~50 nM) with BAY-299 (serial dilution 0.1 nM – 10 µM) for 30 mins at RT in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Add Biotinylated peptide (final conc. ~50 nM) and incubate for 1 hour.
-
Add Donor and Acceptor beads (final conc. 10 µg/mL) under low light. Incubate 1 hour.
-
-
Readout: Measure signal on an EnVision or compatible plate reader (Excitation 680 nm / Emission 520-620 nm).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression.
Expert Note: The "Hook Effect" can occur with excess beads/protein. Titrate protein/peptide concentrations to determine the optimal signal-to-background ratio before running the inhibition curve.
Cellular Target Engagement: NanoBRET Assay
Purpose: To prove that BAY-299 penetrates the cell membrane and binds BRD1 inside the nucleus at physiological concentrations. This is superior to FRAP for high-throughput quantification.
Methodology:
-
Transfection: Transfect HEK293 or relevant cells with a plasmid expressing NanoLuc-BRD1 fusion protein. Co-transfect with a HaloTag-Histone H3.3/H4 vector.
-
Labeling: 24 hours post-transfection, treat cells with the HaloTag-618 ligand (fluorescent acceptor).
-
Treatment: Add BAY-299 (serial dilution) and incubate for 6–24 hours.
-
Mechanism:
-
Control: Use BAY-364 (negative control compound) in parallel. It should show no BRET reduction.
-
Calculation: Calculate the milliBRET ratio (Acceptor/Donor). An IC50 < 1 µM confirms robust cellular engagement.
Validation Workflow Diagram
Figure 2: Validation Workflow. A robust experimental design requires sequential validation from biochemical potency to cellular engagement, using BAY-364 as a negative control to rule out off-target toxicity.
Best Practices for Probe Use
-
Concentration Window: Use BAY-299 at 1 – 5 µM for cellular assays. Concentrations >10 µM may introduce off-target effects (e.g., weak PDE inhibition) and loss of isoform selectivity.
-
Negative Control: Always run a parallel arm with BAY-364 . If the phenotype (e.g., cell death) is observed with BAY-299 but not BAY-364, it is likely on-target (BRD1/TAF1 mediated).
-
Solubility: BAY-299 is soluble in DMSO up to 100 mM. Avoid aqueous storage; prepare fresh dilutions in media to prevent precipitation.
-
Differentiation Markers: In AML studies, monitor CD11b and CD14 upregulation by flow cytometry as early markers of BAY-299 efficacy before the onset of apoptosis.
References
-
Structural Genomics Consortium (SGC). BAY-299: A probe for BRD1 and TAF1. [Link][6][7]
-
Siebring, J. et al. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. J. Med. Chem. 2017.[3][4][7][8][9][10] [Link]
-
BPS Bioscience. BAY-299 Product Data Sheet. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions | bioRxiv [biorxiv.org]
- 6. caymanchem.com [caymanchem.com]
- 7. BAY-299 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. huber.embl.de [huber.embl.de]
BAY-299 Target Engagement: BRPF2, TAF1, and TAF1L
A Technical Guide for Chemical Probe Utilization and Validation
Executive Summary
BAY-299 is a potent, selective, and cell-active chemical probe designed to inhibit the bromodomains of BRPF2 (BRD1) , TAF1 , and TAF1L .[1][2][3][4] Unlike broad-spectrum BET inhibitors (e.g., JQ1), BAY-299 offers a precise tool for dissecting the specific transcriptional roles of the BRPF and TAF1 families without confounding BET-related phenotypes.
This guide details the mechanistic basis of BAY-299, its quantitative target engagement profile, and validated experimental protocols for confirming target occupancy in research settings. It is intended for scientists requiring rigorous validation of epigenetic modulation in oncology and developmental biology.
Mechanistic & Structural Basis
BAY-299 functions as an acetyl-lysine (KAc) competitive inhibitor . It targets the hydrophobic pocket of the bromodomain, displacing the protein from acetylated chromatin.
-
Primary Target: BRPF2 (Bromodomain and PHD Finger Containing Protein 2), a scaffold protein for the MOZ/MORF histone acetyltransferase complexes.
-
Secondary Targets: TAF1 (TATA-Box Binding Protein Associated Factor 1) and TAF1L (TAF1 Like), specifically the second bromodomain (BD2).
-
Structural Scaffold: A 1,3-dimethyl-benzimidazolone core optimized to form hydrogen bonds with the conserved asparagine in the bromodomain binding pocket, mimicking the interaction of the acetylated lysine carbonyl oxygen.
Mechanism of Action Diagram
The following diagram illustrates the displacement mechanism utilized by BAY-299 to disrupt transcriptional machinery assembly.
Caption: BAY-299 competitively binds the bromodomain pocket, preventing BRPF2/TAF1 recruitment to acetylated chromatin.
Quantitative Target Engagement Profile
To validate BAY-299 in your specific model, compare your experimental data against these established benchmarks.
Table 1: In Vitro Potency & Selectivity
| Target | Assay Type | Metric | Value | Reference |
| BRPF2 (BRD1) | TR-FRET | IC50 | 67 nM | [1] |
| BRPF2 (BRD1) | BROMOscan | Kd | 6 nM | [2] |
| TAF1 (BD2) | TR-FRET | IC50 | 8 nM | [1] |
| TAF1 (BD2) | ITC | Kd | 17 nM | [1] |
| TAF1L (BD2) | TR-FRET | IC50 | 106 nM | [1] |
| BRPF1 | TR-FRET | IC50 | 3160 nM | [1] |
| BRD4 (BET) | TR-FRET | IC50 | > 10,000 nM | [1] |
Table 2: Cellular Target Engagement (NanoBRET)
| Target Interaction | Cell Line | IC50 (Effective Conc.) |
| BRPF2 :: Histone H3.3 | HEK293 | 575 nM |
| TAF1 (BD2) :: Histone H4 | HEK293 | 970 - 1400 nM |
Critical Insight: While biochemical potency is in the single-digit nanomolar range, cellular IC50 values shift to the high nanomolar range (~1 µM) due to ATP competition (for kinases) or chromatin density/permeability factors. Recommended working concentration: 1–5 µM for cellular assays.
Validated Experimental Protocols
The following protocols are designed to verify BAY-299 target engagement in your biological system.
Protocol A: Cellular Thermal Shift Assay (CETSA/DSF)
Purpose: Confirm BAY-299 binds and stabilizes BRPF2/TAF1 in a complex cellular environment.
Principle: Ligand binding increases the thermal melting temperature (
Step-by-Step Workflow:
-
Cell Preparation: Harvest
cells (e.g., MOLM-13 or HEK293). Wash with PBS. -
Lysis: Resuspend in lysis buffer (TBS, 0.5% NP-40, protease inhibitors). Freeze-thaw x3.
-
Treatment: Aliquot lysate into two pools.
-
Pool A: Treat with BAY-299 (10 µM final).
-
Pool B: Treat with DMSO (Vehicle).[5]
-
Incubation: 30 mins at Room Temperature (RT).
-
-
Thermal Challenge: Aliquot each pool into PCR tubes. Heat individual tubes to a gradient of temperatures (
to ) for 3 minutes. -
Precipitation: Cool to RT (3 min). Centrifuge at 20,000 x g for 20 min at
to pellet denatured proteins. -
Detection: Collect supernatant. Analyze soluble BRPF2/TAF1 via Western Blot.
-
Validation Criteria: A visible "thermal shift" where the BAY-299 treated band persists at higher temperatures compared to DMSO.
Protocol B: NanoBRET Target Engagement (Gold Standard)
Purpose: Quantify intracellular binding affinity and residence time. Requirement: Expression vectors for Luciferase-fused BRPF2/TAF1 and fluorescent tracer.
Step-by-Step Workflow:
-
Transfection: Transfect HEK293 cells with NanoLuc-BRPF2 or NanoLuc-TAF1 plasmid. Incubate 24h.
-
Tracer Addition: Add cell-permeable fluorescent tracer (specific for bromodomains) at a concentration near its
. -
Compound Treatment: Add BAY-299 in a dose-response series (e.g., 0 nM to 10 µM). Include BAY-364 (Negative Control) in parallel.
-
Equilibration: Incubate for 2 hours at
. -
Measurement: Add NanoBRET substrate. Measure donor (460 nm) and acceptor (618 nm) emission.
-
Calculation: Calculate MilliBRET units (mBU). Plot mBU vs. log[BAY-299].
-
Success Metric: A dose-dependent decrease in BRET signal indicates BAY-299 is displacing the tracer.
Target Engagement Workflow Diagram
Caption: Decision tree for validating BAY-299 using biochemical and cellular methodologies.
Best Practices & Controls
The Negative Control: BAY-364 (BAY-299N)
Scientific integrity requires the use of a structurally matched inactive control to rule out off-target toxicity or non-specific effects.
-
Profile: Inactive against BRPF2 (
); Moderate/Weak activity against TAF1 ( ).[3] -
Usage: Always run BAY-364 alongside BAY-299. If a phenotype is observed with BAY-299 but not BAY-364, it is likely on-target.
Selectivity Considerations
-
BET Family: BAY-299 is highly selective against BRD4.[3] If your phenotype mimics JQ1 (broad BET inhibitor), verify selectivity using the BAY-364 control.
-
Kinase Panel: BAY-299 is clean against a panel of 300 kinases at 10 µM [2].[7]
References
-
Bouché, L. et al. (2017).[1][4] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.
-
Structural Genomics Consortium (SGC). "BAY-299: A Chemical Probe for BRPF2 and TAF1." SGC Chemical Probes.
-
Gorbunova, V. et al. (2023). "Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer." Cancer Research.[8]
-
Zhang, B. et al. (2021).[9] "TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia."[8] Translational Cancer Research.
Sources
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe BAY-299 | Chemical Probes Portal [chemicalprobes.org]
- 8. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Guide: BAY-299 Dual Inhibitor of BRPF2 and TAF1 Targets
[1][2]
Executive Summary
BAY-299 is a potent, highly selective, and cell-permeable chemical probe designed to dually inhibit the bromodomains of BRPF2 (BRD1) and TAF1 (Transcription Initiation Factor TFIID Subunit 1) .[1][2] Developed through a collaboration between Bayer and the Structural Genomics Consortium (SGC), this small molecule utilizes a benzoisoquinolinedione scaffold to competitively displace acetylated lysine residues on histone tails, thereby disrupting the chromatin reading machinery essential for specific oncogenic transcriptional programs.
This guide provides a rigorous technical analysis of BAY-299, detailing its mechanistic basis, pharmacological profile, and validated experimental protocols for its application in epigenetic research and drug discovery.
Scientific Foundation: Target Biology & Mechanism
The Targets: BRPF2 and TAF1
BAY-299 targets two distinct but functionally critical components of the transcriptional machinery. Understanding these targets is essential for interpreting the downstream effects of inhibition.
-
BRPF2 (BRD1): A member of the family IV bromodomain-PHD finger (BRPF) proteins.[3] BRPF2 acts as a scaffolding subunit for the MOZ/MORF (KAT6A/KAT6B) histone acetyltransferase (HAT) complexes. These complexes are responsible for acetylating Histone H3 at Lysine 14 (H3K14ac), a mark associated with active gene transcription. BRPF2 is critical for hematopoiesis and neural development; its dysregulation is linked to Acute Myeloid Leukemia (AML).
-
TAF1: The largest subunit of the TFIID complex, which nucleates the pre-initiation complex (PIC) at gene promoters.[4] TAF1 contains two tandem bromodomains (BD1 and BD2) that bind acetylated histones (specifically H4K5ac, H4K8ac, and H4K12ac) to anchor TFIID to active promoters. BAY-299 specifically targets the second bromodomain (BD2) of TAF1 with high affinity.[3][5]
Mechanism of Action
BAY-299 functions as an acetyl-lysine mimetic . It occupies the hydrophobic acetyl-lysine binding pocket of the BRPF2 and TAF1 bromodomains. By blocking this interaction, BAY-299 prevents the recruitment of the MOZ/MORF complex and TFIID to chromatin, effectively silencing the transcription of target genes driven by these epigenetic readers.
Figure 1: Mechanism of Action. BAY-299 competitively inhibits the binding of BRPF2 and TAF1 to acetylated chromatin, disrupting transcriptional activation.
Pharmacological Profile & Selectivity[2][4][6][7][8]
BAY-299 is distinguished by its high potency against its primary targets and exceptional selectivity against the BET family (BRD4), which is a common off-target for many bromodomain inhibitors.
Quantitative Potency Data[1][5]
| Target Parameter | Assay Type | Value / Range |
| BRPF2 (BRD1) | Biochemical (TR-FRET) | IC50: 67 nM |
| BRPF2 (BRD1) | Biochemical (BROMOscan) | Kd: 6 nM |
| TAF1 (BD2) | Biochemical (TR-FRET) | IC50: 8 - 13 nM |
| TAF1L (BD2) | Biochemical (TR-FRET) | IC50: 106 nM |
| BRPF2 | Cellular (NanoBRET) | IC50: ~575 nM |
| TAF1 | Cellular (NanoBRET) | IC50: ~970 nM |
Selectivity Profile
Experimental Validation Framework
To rigorously validate BAY-299 activity in your specific model system, we recommend a dual-phase approach: biochemical confirmation followed by live-cell target engagement.
Figure 2: Validation Workflow. A stepwise protocol ensuring biochemical potency translates to cellular efficacy.
Protocol 1: TR-FRET Competition Assay (In Vitro)
Purpose: To determine the biochemical IC50 of BAY-299 against the BRPF2 or TAF1 bromodomain. Principle: Measures the disruption of energy transfer between a Europium-labeled anti-GST antibody (bound to GST-tagged Bromodomain) and a biotinylated acetyl-histone peptide bound to Streptavidin-APC.
Step-by-Step Methodology:
-
Reagent Prep: Dilute GST-tagged BRPF2 (or TAF1-BD2) bromodomain protein to 5-10 nM in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT).
-
Inhibitor Titration: Prepare a 10-point serial dilution of BAY-299 in DMSO. Dispense into a 384-well low-volume plate (final DMSO concentration <1%).
-
Protein Addition: Add the diluted protein solution to the wells. Incubate for 15 minutes at Room Temperature (RT).
-
Peptide/Detection Mix: Add a mixture of Biotinylated H4-Tetra-Acetyl peptide and detection reagents (Eu-anti-GST antibody + Streptavidin-APC).
-
Incubation: Incubate for 60 minutes at RT in the dark.
-
Read: Measure fluorescence on a TR-FRET compatible reader (e.g., EnVision). Excitation: 320nm; Emission 1: 615nm (Eu); Emission 2: 665nm (APC).
-
Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot % inhibition vs. log[BAY-299] to derive IC50.
Protocol 2: NanoBRET Target Engagement (Cellular)
Purpose: To verify that BAY-299 penetrates the cell membrane and binds the target in a physiological environment. Principle: Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused BRPF2/TAF1 (Donor) and a fluorescent tracer (Acceptor). BAY-299 competes with the tracer, decreasing the BRET signal.
Step-by-Step Methodology:
-
Transfection: Transfect HEK293T or relevant cancer cells with a plasmid encoding NanoLuc-BRPF2 or NanoLuc-TAF1. Incubate for 20-24 hours.
-
Tracer Addition: Treat cells with the cell-permeable fluorescent tracer (specific for bromodomains) at a concentration near its Kd.
-
Compound Treatment: Add BAY-299 at varying concentrations (e.g., 0.1 nM to 10 µM). Include BAY-364 (Negative Control) in parallel wells.
-
Equilibration: Incubate cells for 2 hours at 37°C / 5% CO2.
-
Substrate Addition: Add the NanoBRET Nano-Glo substrate.
-
Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) immediately.
-
Calculation: Calculate the MilliBRET ratio (mBRET). A decrease in mBRET indicates successful displacement of the tracer by BAY-299.
Application Guide for Researchers
Usage Recommendations
-
Solubility: BAY-299 is soluble in DMSO up to 100 mM.[6] Prepare aliquots to avoid freeze-thaw cycles.
-
Working Concentration:
-
Biochemical Assays: 1 nM - 1 µM.
-
Cellular Assays: 1 µM - 5 µM is typically sufficient for full target engagement. Concentrations >10 µM may introduce off-target effects.
-
-
Negative Control: Always use BAY-364 alongside BAY-299.[3] BAY-364 is structurally similar but inactive against BRPF2 (>20 µM) and has significantly reduced potency against TAF1 (~3 µM).[3] If a phenotype is observed with BAY-299 but not BAY-364, it is likely target-driven.
Safety & Handling
-
Class: Research Use Only (RUO).
-
Storage: -20°C in solid form (stable for 2 years). -80°C in DMSO solution (stable for 6 months).
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rcsb.org [rcsb.org]
- 3. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. rndsystems.com [rndsystems.com]
- 7. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Leukemic Activity of BAY-299 in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for novel therapeutic strategies. This document provides a comprehensive technical overview of the biological activity of BAY-299, a potent and selective small molecule inhibitor of TATA-box binding protein associated factor 1 (TAF1) and Bromodomain-containing protein 1 (BRD1), in the context of AML. In preclinical studies, BAY-299 has demonstrated significant anti-leukemic effects, including the induction of apoptosis, cell cycle arrest, and cellular differentiation in AML cell lines. This guide will delve into the mechanistic underpinnings of BAY-299's activity, detailing its impact on crucial signaling pathways, and provide practical, field-proven insights into the experimental methodologies used to characterize its effects.
Introduction: The Rationale for Targeting TAF1 in AML
Acute Myeloid Leukemia is characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. Genetic and epigenetic dysregulation are hallmarks of AML, leading to aberrant gene expression programs that drive leukemogenesis. TAF1, a critical component of the TFIID transcription initiation complex, has emerged as a promising therapeutic target in AML.[1][2] TAF1 possesses a double bromodomain which recognizes and binds to acetylated lysine residues on histones and other proteins, playing a crucial role in transcriptional regulation.[1]
Notably, in AML subtypes characterized by the AML1-ETO fusion oncoprotein, TAF1 has been shown to be a critical co-factor.[1] The AML1-ETO fusion protein is acetylated, and this modification is recognized by the bromodomains of TAF1, facilitating the recruitment of the transcriptional machinery to AML1-ETO target genes and driving their oncogenic expression.[1][3] Knockdown of TAF1 has been shown to impair the self-renewal of leukemic cells and promote their differentiation and apoptosis, highlighting its therapeutic potential.[3] BAY-299 is a potent and selective inhibitor of the second bromodomain of TAF1 (TAF1 BD2) and BRD1, offering a pharmacological tool to probe the function of these proteins and a potential therapeutic agent for AML.[4][5]
Mechanism of Action of BAY-299 in AML
BAY-299 exerts its anti-leukemic effects through a multi-pronged mechanism that ultimately leads to the demise of AML cells. By inhibiting the TAF1 bromodomain, BAY-299 disrupts the transcriptional programs essential for the survival and proliferation of leukemic cells.
Induction of Apoptosis via the RIPK1 Signaling Pathway
A key mechanism of BAY-299-induced cell death in AML is the activation of apoptosis.[6] Studies have shown that treatment of AML cells with BAY-299 leads to the cleavage of key apoptotic proteins, including PARP, caspase-9, and caspase-3.[6] This apoptotic cascade is initiated, at least in part, through the activation of the Receptor-Interacting Protein Kinase 1 (RIPK1) signaling pathway.[6] Inhibition of RIPK1 has been shown to partially rescue AML cells from BAY-299-induced death.[6]
The RIPK1-mediated apoptosis pathway is a complex signaling cascade. In response to cellular stress, RIPK1 can assemble a pro-apoptotic complex that includes FADD (Fas-Associated Death Domain) and pro-caspase-8.[7] This complex facilitates the auto-activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, leading to the execution of the apoptotic program.
Cell Cycle Arrest and Induction of Differentiation
In addition to inducing apoptosis, BAY-299 also causes a halt in the cell cycle progression of AML cells.[6] This is accompanied by an increase in the expression of cell cycle inhibitor genes.[8] Furthermore, treatment with BAY-299 has been observed to promote the differentiation of AML cells, as evidenced by the increased expression of myeloid differentiation markers such as CD11b and CD14.[6] This forced differentiation can contribute to the overall anti-leukemic effect by pushing the malignant cells towards a more mature, non-proliferative state.
Upregulation of Pyroptosis-Related Genes
Intriguingly, studies have revealed that BAY-299 treatment leads to the upregulation of several genes involved in pyroptosis, a form of programmed cell death that is distinct from apoptosis and is characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines.[8] The increased expression of pyroptosis-promoting genes suggests that this inflammatory cell death pathway may also contribute to the anti-tumor activity of BAY-299.[8]
Preclinical Activity of BAY-299 in AML Cell Lines
The anti-leukemic effects of BAY-299 have been demonstrated in various AML cell lines. The compound effectively inhibits cell proliferation in a dose- and time-dependent manner.
Table 1: Growth Inhibition (GI50) of BAY-299 in AML Cell Lines
| Cell Line | GI50 (nM) |
| MOLM-13 | 1060[4] |
| MV4-11 | 2630[4] |
GI50 represents the concentration of a drug that causes 50% inhibition of cell growth.
It is important to note that the sensitivity to BAY-299 can vary between different AML cell lines, likely reflecting the diverse genetic and epigenetic landscapes of these cells.[6] For instance, MV4-11 cells have been reported to be more sensitive to BAY-299 than NB4 cells.[6]
Experimental Methodologies for Characterizing BAY-299 Activity
A variety of well-established experimental techniques are employed to elucidate the biological activity of BAY-299 in AML. The causality behind these experimental choices lies in the need to comprehensively assess the compound's effects on cell viability, cell death mechanisms, and cellular differentiation.
Cell Viability and Proliferation Assays
Purpose: To quantify the dose- and time-dependent effects of BAY-299 on AML cell growth and proliferation.
Protocol: Cell Counting Kit-8 (CCK-8) Assay [8]
-
Cell Seeding: Seed AML cells (e.g., MV4-11, NB4) in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of BAY-299 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 values.
Apoptosis and Cell Death Analysis
Purpose: To determine the mode of cell death induced by BAY-299.
Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry [8]
-
Cell Treatment: Treat AML cells with BAY-299 or vehicle control for a specified time.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-negative cells: Live cells.
-
Western Blotting for Apoptosis Markers
Purpose: To confirm the activation of the apoptotic cascade by detecting the cleavage of key apoptotic proteins.
Protocol: Western Blot Analysis [8]
-
Protein Extraction: Lyse BAY-299-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-9, and cleaved caspase-3.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Differentiation Analysis
Purpose: To assess the ability of BAY-299 to induce myeloid differentiation in AML cells.
Protocol: Flow Cytometry for Differentiation Markers [6]
-
Cell Treatment: Treat AML cells with BAY-299 or vehicle control.
-
Cell Staining: Stain the cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).
-
Flow Cytometry Analysis: Analyze the expression of the differentiation markers on the cell surface using a flow cytometer. An increase in the percentage of cells expressing these markers indicates differentiation.
Future Directions and Potential Resistance Mechanisms
While the preclinical data for BAY-299 in AML are promising, further research is warranted. The clinical development of TAF1 inhibitors for AML is still in its early stages, and no clinical trials specifically for BAY-299 in AML have been publicly disclosed.
A crucial area of investigation is the potential for acquired resistance to TAF1 inhibitors. As with other targeted therapies, it is conceivable that AML cells could develop mechanisms to evade the effects of BAY-299. Potential resistance mechanisms could include:
-
Mutations in the TAF1 bromodomain: Alterations in the drug-binding pocket could reduce the affinity of BAY-299 for its target.
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative pro-survival pathways to compensate for the inhibition of TAF1-dependent transcription. Studies on resistance to other bromodomain inhibitors have implicated the activation of pathways such as WNT/β-catenin and NF-κB.[9]
-
Altered drug efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of BAY-299.
Understanding these potential resistance mechanisms is critical for the development of rational combination therapies that could enhance the efficacy of BAY-299 and prevent or delay the onset of resistance.
Conclusion
BAY-299 represents a promising novel therapeutic agent for the treatment of Acute Myeloid Leukemia. Its ability to inhibit the TAF1 bromodomain leads to a multifaceted anti-leukemic response, including the induction of apoptosis through the RIPK1 pathway, cell cycle arrest, and cellular differentiation. The preclinical data strongly support the continued investigation of BAY-299 and other TAF1 inhibitors as a potential new class of targeted therapies for AML. Further studies are needed to fully elucidate the intricacies of its mechanism of action, identify predictive biomarkers of response, and explore potential resistance mechanisms to guide its future clinical development.
References
-
Zhou L, Yao Q, Ma L, Li H, Chen J. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Transl Cancer Res. 2021 Dec;10(12):5307-5318. doi: 10.21037/tcr-21-2295. PMID: 35116379; PMCID: PMC8798726. [Link]
-
TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. PubMed. [Link]
-
BAY-299 A probe for BRD1 and TAF1. Structural Genomics Consortium. [Link]
-
TAF1: A New Therapeutic Target for Leukemia | Targeted Oncology. [Link]
-
RIPK1, FADD and caspase-8 are required for activation of the NLRP3... ResearchGate. [Link]
-
TAF1 plays a critical role in AML1-ETO driven leukemogenesis. PMC. [Link]
-
Interrogating Novel Bromodomain Inhibition Resistance Mechanism in Mllr Leukemia. [Link]
-
BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia. PMC. [Link]
-
RIPK-dependent necrosis and its regulation by caspases: A mystery in five acts. PMC. [Link]
-
Methods IC50 Dose Determination for GO in AML Cell Lines. Cell lines were incubated with the range of concentration (0.01. Frontiers. [Link]
-
Phase I Clinical Trial of DNA Methyltransferase Inhibitor Decitabine and PARP Inhibitor Talazoparib Combination Therapy in Relapsed/Refractory Acute Myeloid Leukemia. PubMed. [Link]
-
FDA Approves New Targeted Treatment for Acute Myeloid Leukemia. Blood Cancer United. [Link]
-
Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition. PMC. [Link]
-
IC50 in a panel of AML and ALL cell lines. | Download Table. ResearchGate. [Link]
-
Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance. [Link]
-
RIPK1 and Caspase-8 Ensure Chromosome Stability Independently of Their Role in Cell Death and Inflammation. PMC. [Link]
-
Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications. NIH. [Link]
-
Caspase-8 association with FADD, RIP1, and FLIP proteins in cells... ResearchGate. [Link]
-
TAF1 is crucial for AML1-ETO-driven leukemogenesis. | BioWorld. [Link]
-
lines ic50 values: Topics by Science.gov. [Link]
-
Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines. bioRxiv. [Link]
-
Disruption of Islet β-Cells Integrity via TNF-α Activated Apoptotic Signalling in Acute Pancreatitis. MDPI. [Link]
-
The roles of TAF1 in neuroscience and beyond. PMC. [Link]
-
Discovery of TAF1's role could revolutionize cancer treatment. News-Medical. [Link]
Sources
- 1. targetedonc.com [targetedonc.com]
- 2. | BioWorld [bioworld.com]
- 3. TAF1 plays a critical role in AML1-ETO driven leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Technical Guide to BAY-299: A Selective Chemical Probe for BRPF2/BRD1 Chromatin Biology
Part 1: Executive Summary & Probe Profile
BAY-299 is a high-quality chemical probe developed to selectively inhibit the bromodomains of BRPF2 (BRD1) and TAF1/TAF1L .[1] Unlike pan-BET inhibitors (e.g., JQ1) that broadly disrupt chromatin architecture, BAY-299 offers precision, allowing researchers to dissect the specific non-redundant roles of BRPF2 in histone acetylation recognition and hematopoiesis.
This guide provides the technical scaffolding required to utilize BAY-299 with scientific rigor, moving beyond simple "treatment" to validated target engagement.
Chemical & Pharmacological Specifications
The utility of BAY-299 lies in its ability to discriminate between the BRPF family members.[2][3] It effectively spares BRPF1 and BRPF3, which is critical for attributing phenotypic effects specifically to BRPF2/BRD1.
| Feature | Specification | Technical Insight |
| Primary Target | BRPF2 (BRD1) Bromodomain | |
| Secondary Target | TAF1 (BD2) | |
| Selectivity | >30-fold vs. BRPF1/BRPF3 | Critical for distinguishing BRPF2 function.[1] |
| BET Selectivity | >300-fold vs. BRD4 | Does not cause "BRD4-signature" toxicity. |
| Negative Control | BAY-364 | Structurally matched inactive analog ( |
| Solubility | High (DMSO), Good (Aq.) | Soluble up to 10 mg/L in aqueous buffers.[2] |
Part 2: Mechanism of Action
BAY-299 functions as an acetyl-lysine (Kac) mimic . It competitively binds to the hydrophobic pocket of the BRPF2 bromodomain, displacing the protein from acetylated chromatin (specifically H3K23ac and H4K12ac marks). This displacement prevents the assembly of the MOZ/MORF histone acetyltransferase (HAT) complex, thereby silencing downstream transcriptional programs associated with hematopoiesis and leukemogenesis.
Pathway Visualization: Competitive Displacement
The following diagram illustrates the mechanistic interruption of the chromatin reader complex by BAY-299.
Figure 1: Mechanism of Action. BAY-299 competitively binds BRPF2, preventing chromatin recruitment.
Part 3: Experimental Protocols & Best Practices
To adhere to E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, you must validate target engagement in your specific cellular model. Relying solely on phenotypic readouts (e.g., cell death) is insufficient due to potential off-target effects at high concentrations.
Protocol 1: Cellular Target Engagement (NanoBRET)
The NanoBRET assay is the gold standard for validating that BAY-299 is physically binding BRPF2 inside the nucleus of live cells.
Objective: Quantify the displacement of BRPF2 from Histone H4.
-
Transfection (Day 1):
-
Co-transfect cells (e.g., HEK293 or specific AML lines) with:
-
Vector A: NanoLuc-BRPF2 (Donor).
-
Vector B: HaloTag-Histone H4 (Acceptor).
-
-
Ratio: Optimize Donor:Acceptor ratio (typically 1:10 or 1:100) to ensure signal saturation.
-
-
Labeling (Day 2):
-
Add HaloTag-618 ligand (red-shifted fluorophore).
-
Incubate for 4–6 hours.
-
-
Treatment:
-
Treat cells with BAY-299 in a dose-response format (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM).
-
Crucial Control: Treat a parallel set with BAY-364 (Negative Control) at matching concentrations.
-
-
Readout:
-
Measure Donor emission (460 nm) and Acceptor emission (618 nm).
-
Calculate mBU (milli-BRET units).
-
-
Validation Criteria:
-
BAY-299 should show a dose-dependent decrease in BRET signal (
expected < 1 µM). -
BAY-364 should show no significant change in BRET signal up to 10 µM.
-
Protocol 2: Functional Differentiation Assay (AML Context)
BAY-299 is known to induce differentiation in specific AML cell lines (e.g., MOLM-13).
Objective: Assess functional impact on differentiation markers CD11b/CD14.[4]
-
Seeding: Seed MV4-11 or MOLM-13 cells at
cells/mL. -
Treatment:
-
Condition A: DMSO Vehicle.[3]
-
Condition B: BAY-299 (1 µM - 5 µM).
-
Condition C: BAY-364 (1 µM - 5 µM).
-
-
Incubation: 72 to 96 hours.
-
Flow Cytometry:
-
Wash cells with PBS/BSA.
-
Stain with anti-CD11b-APC and anti-CD14-PE.
-
Gate for live cells (DAPI negative).
-
-
Data Interpretation:
-
BAY-299 treated cells should show a right-shift (upregulation) of CD11b/CD14 compared to DMSO.
-
Self-Validation: If BAY-364 also induces differentiation, the effect is likely off-target (non-BRPF2 driven), and the experiment is invalid.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for a rigorous probe experiment, integrating the negative control.
Figure 2: Validation Workflow. Using BAY-364 is mandatory to distinguish specific BRPF2 inhibition from artifacts.
Part 4: Troubleshooting & Limitations
The TAF1 Overlap
While BAY-299 is selective for BRPF2 over BRPF1/3, it is also a potent inhibitor of TAF1 (TATA-Box Binding Protein Associated Factor 1).[1]
-
Implication: If your phenotype could be driven by TAF1 inhibition, you must perform a "rescue" experiment or use a TAF1-selective probe (if available) to deconvolute the signal.
-
Mitigation: Use the lowest effective concentration. BRPF2 effects often manifest at lower concentrations than TAF1-driven general toxicity.
Solubility in Media
BAY-299 is highly soluble in DMSO but can precipitate in aqueous media if the DMSO concentration exceeds 1% or if added too rapidly to cold media.
-
Protocol: Predilute BAY-299 in culture media before adding to cells to ensure no precipitation occurs. Keep final DMSO concentration <0.1%.
References
-
Structural Genomics Consortium (SGC). BAY-299: A Chemical Probe for BRPF2 (BRD1) and TAF1. [Link]
-
Bouché, L., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains.[5] Journal of Medicinal Chemistry, 60(9), 4002–4022. [Link]
-
Chemical Probes Portal. BAY-299 Probe Summary and Expert Review. [Link]
Sources
Transcriptional Regulation by TAF1 Inhibition with BAY-299
A Technical Guide for Chemical Biology and Drug Discovery
Executive Summary
The TATA-box binding protein Associated Factor 1 (TAF1) is the largest subunit of the TFIID complex, serving as a critical scaffold for the assembly of the Pre-Initiation Complex (PIC) and possessing intrinsic histone acetyltransferase (HAT) and kinase activities. While BET bromodomain inhibitors (e.g., JQ1) have dominated transcriptional research, they often mask the specific contributions of non-BET readers.
BAY-299 is the reference chemical probe for TAF1. Unlike pan-BET inhibitors, BAY-299 is highly selective for the bromodomains of TAF1 and BRD1 (BRPF2), offering a precision tool to dissect TFIID-dependent transcriptional initiation. This guide details the mechanistic basis, validated experimental protocols, and data interpretation strategies for utilizing BAY-299 to modulate transcriptional networks, specifically in oncogenic contexts like AML and Triple-Negative Breast Cancer (TNBC).
Mechanistic Foundation: TAF1 and the TFIID Complex
2.1 The Target: TAF1 Bromodomains
TAF1 contains two tandem bromodomains (BD1 and BD2) at its C-terminus. These domains function as "readers" of acetylated histones (specifically H3K14ac and H4K5/8/12/16ac), anchoring the TFIID complex to active promoters. This binding is a rate-limiting step for the recruitment of RNA Polymerase II.
2.2 Mechanism of Action (MoA)
BAY-299 acts as a competitive inhibitor, occupying the acetyl-lysine binding pocket of TAF1-BD2 with nanomolar affinity. By displacing TAF1 from chromatin, BAY-299 destabilizes the PIC assembly at specific loci—particularly those driven by super-enhancers or MYC-dependent promoters—without causing the global transcriptional collapse seen with general transcription inhibitors.
2.3 Pathway Visualization
The following diagram illustrates the displacement of the TFIID complex by BAY-299.
Caption: BAY-299 competitively binds TAF1 bromodomains, preventing TFIID chromatin recruitment and PIC assembly.
Chemical Probe Profile: BAY-299
To ensure scientific rigor, researchers must validate that observed phenotypes are due to TAF1/BRD1 inhibition and not off-target effects.
3.1 Key Pharmacological Parameters
| Parameter | Value | Notes |
| Primary Targets | TAF1 (BD2), BRD1 | Dual inhibitor profile.[1][2] |
| Potency (IC50) | TAF1: 8–13 nMBRD1: 6–67 nM | Highly potent in biochemical assays.[1][3] |
| Selectivity | >300-fold vs. BRD4 (BET)>30-fold vs. BRD9, ATAD2 | Critical: Does not inhibit BET family (unlike JQ1). |
| Cellular Activity | <1 µM (NanoBRET) | Validated nuclear target engagement. |
| Solubility | ~10 mg/L (aq) | Soluble in DMSO (up to 100 mM). |
| Negative Control | BAY-364 | Structurally similar but inactive (TAF1 IC50 > 3 µM).[4] |
Expert Insight: Always run parallel arms with BAY-364 . If a phenotype is observed with BAY-299 but also with BAY-364, it is likely an off-target effect or toxicity unrelated to TAF1 inhibition.
Experimental Protocols
4.1 Protocol A: Assessing Chromatin Occupancy (ChIP-qPCR/Seq)
Objective: Quantify the displacement of TAF1 from specific promoter regions upon BAY-299 treatment.
Reagents:
-
Antibody: Anti-TAF1 (Abcam ab232858 or equivalent validated for ChIP).
-
Control: Anti-IgG (Isotype control).
-
Cells: AML lines (MV4-11) or TNBC lines (MDA-MB-231).
Workflow:
-
Treatment: Seed cells at
cells/mL. Treat with BAY-299 (1–5 µM) or DMSO for 6–24 hours .-
Note: 1 µM is sufficient for target engagement; higher concentrations may increase off-target risk.
-
-
Crosslinking: Fix with 1% formaldehyde for 10 min at RT. Quench with 0.125 M Glycine.
-
Lysis & Sonication: Lyse nuclei and sonicate chromatin to 200–500 bp fragments.
-
QC Step: Run a small aliquot on an agarose gel to verify fragment size.
-
-
Immunoprecipitation: Incubate lysate with Anti-TAF1 antibody overnight at 4°C with rotation. Add Protein A/G magnetic beads for 2–4 hours.
-
Washing:
-
Low Salt Wash (1x)
-
High Salt Wash (1x)
-
LiCl Wash (1x)
-
TE Buffer (2x)
-
Critical: TAF1 binding is dynamic; ensure washes are cold and rapid to prevent bead aggregation.
-
-
Elution & Reversal: Elute chromatin, reverse crosslinks (65°C overnight), and purify DNA.
-
Analysis: Perform qPCR targeting promoters of MYC, CCND1, or RPS18 (positive control).
-
Expectation: Significant reduction in % Input recovery at MYC promoters in BAY-299 treated samples vs. DMSO.
-
4.2 Protocol B: Differential Gene Expression (RNA-seq)
Objective: Identify transcriptional programs (e.g., Viral Mimicry, Apoptosis) regulated by TAF1.
Workflow:
-
Dosing Strategy: Treat cells with BAY-299 (2 µM) and BAY-364 (2 µM) for 24 hours .
-
RNA Extraction: Use RNeasy Mini Kit (Qiagen) with on-column DNase digestion.
-
QC: RIN > 8.0 required.
-
-
Library Prep: Poly(A) enrichment is recommended to focus on mRNA.
-
Sequencing: PE150 reads, >30M reads/sample.
-
Bioinformatics Pipeline (Simplified):
-
Align to hg38 (STAR).
-
Differential Expression (DESeq2).
-
GSEA Analysis: Look for enrichment of "Interferon Alpha Response" (Viral Mimicry) or depletion of "MYC Targets V1".
-
Case Studies & Applications
5.1 Case Study 1: Viral Mimicry in Triple-Negative Breast Cancer (TNBC)
Recent studies (see References) indicate that TAF1 inhibition in TNBC does not just suppress oncogenes but actively triggers an immune response.
-
Mechanism: TAF1 normally suppresses Endogenous Retroviruses (ERVs).
-
Effect of BAY-299: Inhibition leads to ERV transcription
dsRNA formation detection by cytosolic sensors (MDA5/RIG-I) Type I Interferon response. -
Outcome: "Cold" tumors turn "hot," potentially sensitizing them to checkpoint inhibitors.
5.2 Case Study 2: AML Differentiation and Apoptosis
In Acute Myeloid Leukemia (MV4-11 cells), TAF1 maintains the "stemness" program.
-
Effect of BAY-299: Treatment results in G1 cell cycle arrest and upregulation of differentiation markers (CD11b).
-
Synergy: BAY-299 shows synergy with BCL-2 inhibitors (Venetoclax) by downregulating anti-apoptotic proteins (MCL-1).
Troubleshooting & Limitations
| Issue | Probable Cause | Solution |
| No Phenotype Observed | Poor cellular permeability or low expression of TAF1. | Verify target engagement using a CETSA (Cellular Thermal Shift Assay) or NanoBRET. |
| Toxicity in Control | BAY-299 concentration > 10 µM. | Reduce concentration. BAY-299 is potent; >5 µM often induces non-specific toxicity. |
| Inconsistent ChIP | Antibody failure or over-sonication. | Validate antibody specificity with siRNA knockdown of TAF1 prior to ChIP. |
| BRD1 vs. TAF1? | Dual inhibition ambiguity. | Use specific BRD1 inhibitors (e.g., specific probes if available) or CRISPR knockout of BRD1 to distinguish effects. |
References
-
Discovery of BAY-299: Bouché, L., et al. (2017).[2] Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains.[5] Journal of Medicinal Chemistry.[5][6] [Link][5][7]
-
SGC Probe Characterization: Structural Genomics Consortium.[3][6] BAY-299: A Chemical Probe for TAF1 and BRD1. [Link]
-
Viral Mimicry in TNBC: Wu, Q., et al. (2023).[8] Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications. [Link]
-
AML Cell Death Mechanism: Zhang, B., et al. (2021).[9] TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia.[5][9][10] Translational Cancer Research.[5] [Link]
-
Chemical Probes Portal: Expert Reviews on BAY-299.[3] [Link]
Sources
- 1. BAY-299, TAF1 and BRD1 inhibitor (CAS 2080306-23-4) | Abcam [abcam.com]
- 2. rcsb.org [rcsb.org]
- 3. BAY 299 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 5. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bayer.com [bayer.com]
- 7. Probe BAY-299 | Chemical Probes Portal [chemicalprobes.org]
- 8. Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-299: Disruption of BRD1-Dependent Chromatin Recognition
An In-Depth Technical Guide on Histone H3.3 and H4 Binding Modulation[1]
Executive Summary
BAY-299 is a potent, selective, and cell-active chemical probe designed to inhibit the bromodomains of BRD1 (also known as BRPF2) and TAF1 (Transcription Initiation Factor TFIID Subunit 1).[1][2] Unlike pan-BET inhibitors (e.g., JQ1) that broadly target BRD4, BAY-299 provides a precision tool for dissecting the specific role of the MOZ/MORF acetyltransferase complex and TFIID in chromatin regulation.[1]
This guide details the mechanistic impact of BAY-299 on Histone H3.3 and Histone H4 binding, providing the quantitative parameters, structural logic, and experimental workflows necessary for validating its activity in chromatin biology research.
Mechanistic Foundation: The Target Landscape
2.1 The Primary Targets: BRD1 and TAF1
BAY-299 targets the "reader" modules—bromodomains—that recognize acetylated lysine residues on histone tails.
-
BRD1 (BRPF2): A component of the MOZ/MORF (KAT6A/KAT6B) histone acetyltransferase (HAT) complexes.[1] These complexes are critical for depositing H3K14ac and maintaining hematopoietic stem cell identity.[1]
-
TAF1 (BD2): A subunit of the TFIID complex, essential for RNA Polymerase II pre-initiation complex assembly.[1]
2.2 Structural Basis of Inhibition
BAY-299 functions as an acetyl-lysine mimetic .[1] It occupies the hydrophobic pocket of the BRD1 and TAF1 bromodomains, sterically preventing the recognition of acetylated histone tails.
Key Selectivity Metrics:
-
Selectivity: >30-fold over BRD9, ATAD2, and other BRPF family members; >300-fold over BRD4.[1][3][4]
Core Analysis: Impact on Histone H3.3 and H4 Binding[1][3][4][5]
The defining utility of BAY-299 is its ability to disrupt the physical association between its target proteins and specific chromatin marks.
3.1 Quantitative Inhibition Profile
While biochemical IC50s describe binding to the inhibitor, the functional IC50s describing the disruption of histone binding are the critical values for chromatin biologists.
| Target Interaction | Histone Substrate | Functional IC50 (Inhibition of Binding) | Biological Context |
| BRD1 (BRPF2) | Histone H3.3 | 825 nM | Disruption of MOZ/MORF complex localization to H3.3-enriched active gene bodies.[1] |
| BRD1 (BRPF2) | Histone H4 | 575 nM | Blockade of BRD1 recognition of acetylated H4 tails (e.g., H4K5ac/K8ac).[1] |
| TAF1 | Histone H3.3 | 1.4 µM | Interference with TFIID anchoring at H3.3-marked promoters.[1] |
| TAF1 | Histone H4 | 0.9 µM | Disruption of TAF1 interaction with di-acetylated H4 marks.[1] |
Critical Insight (The Potency Shift): Note the shift from ~10 nM (biochemical ligand binding) to ~600-1400 nM (histone displacement).[1] This "potency shift" is characteristic of competitive inhibitors in a cellular or nucleosomal context, where the inhibitor must compete against high local concentrations of acetylated histones.
3.2 Specificity for H3.3
The specific impact on H3.3 (as opposed to canonical H3.1/H3.2) is significant.[1] H3.3 is a histone variant associated with active transcription and is deposited by the HIRA or DAXX/ATRX chaperones. BRD1's association with H3.3 implies its role in maintaining the acetylation status of actively transcribed regions. BAY-299 effectively decouples the "writer" (MOZ/MORF via BRD1) from these active chromatin domains.[1]
Visualization: Mechanism of Action[6]
The following diagram illustrates the competitive displacement mechanism of BAY-299 at the chromatin interface.
Caption: BAY-299 acts as a competitive antagonist, displacing BRD1 from acetylated H3.3/H4 marks.[1]
Experimental Protocol: TR-FRET Competition Assay
To rigorously measure the impact of BAY-299 on histone binding, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.[1] This assay measures the disruption of the interaction between the bromodomain and a specific acetylated histone peptide.
5.1 Assay Principle
-
Donor: Europium (Eu)-labeled anti-GST antibody (binds GST-tagged BRD1).[1]
-
Acceptor: Biotinylated Acetyl-Histone Peptide (H3 or H4) bound to Streptavidin-APC (Allophycocyanin).[1]
-
Signal: When BRD1 binds the peptide, Eu and APC are in proximity. Excitation at 337 nm yields emission at 665 nm.[1] BAY-299 displaces the peptide, reducing the signal.[1]
5.2 Step-by-Step Methodology
Materials:
-
Recombinant GST-BRD1 Bromodomain.[1]
-
Biotinylated Histone Peptide (e.g., H3K14ac or H4 tetra-acetylated).[1]
-
LANCE® Ultra reagents (PerkinElmer) or equivalent.[1]
-
BAY-299 (stored at -20°C in DMSO).[1]
Workflow:
-
Compound Preparation:
-
Protein-Peptide Mix:
-
Detection Mix Addition:
-
Add Eu-anti-GST antibody (2 nM final) and Streptavidin-APC (50 nM final).[1]
-
Incubate for 1 hour at RT in the dark.
-
-
Inhibitor Addition:
-
Add the diluted BAY-299 series to the reaction wells.
-
Incubate for 1 hour at RT.
-
-
Measurement:
-
Data Analysis:
Visualization: Assay Workflow
Caption: Workflow for validating BAY-299 impact on Histone-BRD1 interaction using TR-FRET.
References
-
Bouché, L., et al. (2017).[1] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.[1] Link[1]
-
Structural Genomics Consortium (SGC). "BAY-299: A probe for BRD1 and TAF1."[1][4] SGC Chemical Probes. Link
-
Chemical Probes Portal. "BAY-299." Chemical Probes Portal.[1][4] Link
-
Cai, W., et al. (2021).[1] "TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia."[1] Translational Cancer Research, 10(12), 5307–5318.[1] Link
Sources
Methodological & Application
Measuring Intracellular Target Engagement of BAY-299 with the NanoBRET™ Assay: An Application Note and Protocol
Introduction: Quantifying Target Occupancy of BAY-299 in a Live-Cell Environment
The development of potent and selective chemical probes is crucial for dissecting complex biological pathways and validating novel therapeutic targets. BAY-299 has emerged as a valuable tool for investigating the roles of the bromodomain and PHD finger (BRPF) family member BRPF2, as well as the TATA-box binding protein-associated factors TAF1 and TAF1L.[1][2] BAY-299 is a potent dual inhibitor of the BRPF2 bromodomain and the second bromodomain (BD2) of TAF1 and TAF1L.[1][3] Understanding the extent to which BAY-299 engages these targets within a cellular context is paramount for interpreting experimental results and guiding further drug development efforts.
This application note provides a detailed protocol for utilizing the NanoBRET™ Target Engagement (TE) Intracellular Assay to quantitatively measure the binding of BAY-299 to its intracellular targets. The NanoBRET™ TE assay is a proximity-based method that leverages Bioluminescence Resonance Energy Transfer (BRET) to monitor the interaction between a target protein fused to NanoLuc® luciferase and a fluorescent tracer in live cells.[4][5] By competitively displacing the tracer, the intracellular affinity and occupancy of a test compound, such as BAY-299, can be accurately determined.[6][7] This provides a more physiologically relevant assessment of compound activity compared to traditional biochemical assays.[4]
Principle of the NanoBRET™ Target Engagement Assay
The NanoBRET™ TE assay relies on the energy transfer from a bright, blue-shifted NanoLuc® luciferase (the donor) to a red-shifted fluorescent tracer (the acceptor) when they are in close proximity.[8][9] The target protein of interest is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer, which specifically binds to the target protein, is then introduced. When the tracer binds to the NanoLuc®-fused target, the resulting proximity allows for BRET to occur upon the addition of the NanoLuc® substrate.
The introduction of a competing compound, like BAY-299, that binds to the same site on the target protein will displace the fluorescent tracer.[10] This dose-dependent decrease in the BRET signal is directly proportional to the engagement of the target by the test compound, allowing for the determination of its intracellular affinity (IC50).[6]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
BAY-299: A Chemical Probe for BRPF2 and TAF1
BAY-299 is a well-characterized chemical probe with high affinity for the bromodomains of BRPF2 and TAF1.[2] Its selectivity has been profiled against a broad panel of bromodomains, demonstrating a significant window over other family members.[11] This makes it an excellent tool for studying the specific functions of these proteins in cellular processes such as transcriptional regulation.[12][13]
| Target | In Vitro IC50 (TR-FRET) | Cellular IC50 (NanoBRET™) |
| BRPF2 | 67 nM[2][3] | 575 nM[2][3] |
| TAF1 BD2 | 8 nM[2][3] | 825 nM[2] |
| TAF1L BD2 | 106 nM[1] | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions and cell type used. The provided values serve as a reference for expected potency.
Experimental Protocol: BAY-299 NanoBRET™ Target Engagement Assay
This protocol is designed for adherent cells in a 96-well plate format. Optimization may be required for different cell lines or experimental setups.
Materials and Reagents
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA for NanoLuc®-BRPF2 or NanoLuc®-TAF1 fusion proteins
-
NanoBRET™ Tracer specific for the target of interest (a suitable bromodomain tracer)
-
BAY-299
-
DMSO (for compound dilution)
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ TE Tracer Dilution Buffer
-
White, opaque 96-well assay plates
-
Luminometer capable of measuring filtered luminescence (e.g., GloMax® Discover)
Step-by-Step Methodology
Day 1: Cell Seeding and Transfection
-
Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are approximately 80-90% confluent at the time of the assay.
-
Transfection Complex Preparation: In separate tubes, prepare the transfection complexes. For each well, dilute 10 ng of the NanoLuc®-target fusion plasmid into Opti-MEM™. Add the transfection reagent according to the manufacturer's instructions. Incubate at room temperature for 15-20 minutes.
-
Transfection: Add 10 µL of the transfection complex to each well. Gently mix by swirling the plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
Caption: Overview of the BAY-299 NanoBRET™ Assay Workflow.
Day 2: Compound and Tracer Addition
-
BAY-299 Dilution Series: Prepare a serial dilution of BAY-299 in DMSO. A typical starting concentration for the highest dose is 10 mM. Then, perform a 1:3 or 1:5 serial dilution to generate a 10-point dose-response curve.
-
Intermediate Dilution: Prepare an intermediate dilution of the BAY-299 series in Opti-MEM™. This will be a 4X concentrated stock.
-
Tracer Preparation: Dilute the NanoBRET™ tracer in Opti-MEM™ to a 4X working concentration. The optimal tracer concentration needs to be empirically determined but is typically in the low micromolar to nanomolar range.
-
Compound and Tracer Addition to Cells:
-
For Test Wells: Add 50 µL of the 4X BAY-299 dilution to the corresponding wells.
-
For "No Compound" Control Wells: Add 50 µL of Opti-MEM™ containing the same final concentration of DMSO as the test wells.
-
To all wells (except "No Tracer" controls): Add 50 µL of the 4X tracer solution.
-
For "No Tracer" Control Wells: Add 50 µL of Opti-MEM™.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach equilibrium.
Day 2: Luminescence Measurement
-
Substrate Preparation: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. This should be done immediately before use.
-
Substrate Addition: Add 25 µL of the prepared substrate to each well.
-
Luminescence Reading: Immediately read the plate on a luminometer equipped with two filters: a donor filter (e.g., 450 nm) and an acceptor filter (e.g., 610 nm long-pass).[14] The integration time should be between 0.1 and 1 second per well.
Data Analysis and Interpretation
-
Calculate Raw BRET Ratio: For each well, divide the acceptor signal (610 nm) by the donor signal (450 nm).
-
Calculate Corrected BRET Ratio: Subtract the average raw BRET ratio of the "No Tracer" control wells from the raw BRET ratio of all other wells.
-
Normalize Data: Normalize the corrected BRET ratios to the "No Compound" control wells (representing 100% BRET) and a well with a saturating concentration of a known inhibitor or no tracer (representing 0% BRET).
-
Generate Dose-Response Curve: Plot the normalized BRET ratios against the logarithm of the BAY-299 concentration.
-
Determine IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of BAY-299 required to displace 50% of the tracer.
Self-Validating System: Essential Controls
To ensure the integrity of the data, the following controls are critical:
-
No Compound Control: Establishes the maximum BRET signal.
-
No Tracer Control: Corrects for background signal.
-
Untransfected Cells: Controls for endogenous luciferase or fluorescence activity.
-
Positive Control Compound: If available, a compound with known affinity for the target can be used to validate the assay performance.
-
Negative Control Compound: A structurally similar but inactive compound can be used to confirm the specificity of the observed effects. For BAY-299, BAY-364 can be considered as a negative control for BRPF2.[11]
Conclusion and Future Directions
The NanoBRET™ Target Engagement assay provides a robust and physiologically relevant method for quantifying the intracellular binding of BAY-299 to its targets, BRPF2 and TAF1. This protocol offers a detailed framework for researchers to implement this technology, enabling a deeper understanding of BAY-299's mechanism of action and facilitating the development of next-generation inhibitors. Future studies could leverage this assay to investigate the residence time of BAY-299, providing further insights into its pharmacodynamic properties.
References
-
TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC - NIH. (n.d.). Retrieved February 9, 2026, from [Link]
-
NanoBRET Assay Services - Reaction Biology. (n.d.). Retrieved February 9, 2026, from [Link]
-
BAY-299 A probe for BRD1 and TAF1 - Structural Genomics Consortium. (n.d.). Retrieved February 9, 2026, from [Link]
- Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. (2023).
-
Abstract 980: BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1 | Cancer Research - AACR Journals. (2017). Retrieved February 9, 2026, from [Link]
-
BAY-299 - Drug Targets, Indications, Patents - Patsnap Synapse. (n.d.). Retrieved February 9, 2026, from [Link]
-
Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager. (2017). Retrieved February 9, 2026, from [Link]
-
Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC. (2023). Retrieved February 9, 2026, from [Link]
-
Executing a NanoBRET™ Experiment: From Start to Data - Promega Connections. (2019). Retrieved February 9, 2026, from [Link]
- Development of a NanoBRET assay for evaluation of 14-3-3σ molecular glues. (2026). STAR Protocols, 7(1), 102835.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 7. NanoBRET® TE Intracellular Kinase Assays [promega.com]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 11. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 12. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Application Notes and Protocols: A Researcher's Guide to Dissolving BAY-299 for In Vitro Cell Culture
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of BAY-299, a potent and selective dual inhibitor of the BRPF2 (BRD1) and TAF1 bromodomains, for use in in vitro cell culture experiments. Adherence to these protocols is critical for ensuring experimental reproducibility, maximizing compound efficacy, and avoiding artifacts arising from poor solubility or solvent toxicity. This guide details the physicochemical properties of BAY-299, provides step-by-step protocols for preparing high-concentration stock solutions and cell-ready working solutions, and offers essential application notes for successful experimentation.
Introduction to BAY-299: Mechanism and Experimental Context
BAY-299 is a high-value chemical probe developed through a collaboration between Bayer and the Structural Genomics Consortium (SGC).[1] It functions as a potent and selective dual inhibitor of the bromodomain of BRPF2 (Bromodomain and PHD Finger Containing Protein 2, also known as BRD1) and the second bromodomain (BD2) of TAF1 (TATA-Box Binding Protein Associated Factor 1).[1][2] The inhibitor shows remarkable selectivity, being over 30-fold more selective for BRPF2 than other BRPF family members and over 300-fold more selective against the well-studied bromodomain BRD4.[2][3]
This specificity makes BAY-299 an invaluable tool for dissecting the biological roles of BRPF2 and TAF1 in gene transcription, DNA repair, and cell cycle control.[3][4] In cancer research, BAY-299 has been shown to inhibit the proliferation of various cancer cell lines, including those in Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC), by inducing cell death and cell cycle arrest.[4][5][6]
Given its hydrophobic nature, improper dissolution is a primary source of experimental variability. The following sections provide a scientifically grounded methodology to ensure consistent and reliable results.
Mechanism of Action: Targeting Epigenetic Readers
BAY-299 targets bromodomains, which are protein modules that recognize and bind to acetylated lysine residues on histone tails. This interaction is a key mechanism in epigenetic regulation, recruiting transcriptional machinery to specific gene promoters. By competitively binding to the bromodomains of BRPF2 and TAF1, BAY-299 disrupts their function as "epigenetic readers," thereby altering gene expression programs controlled by these proteins.
Caption: Mechanism of BAY-299 action.
Physicochemical & Biological Properties of BAY-299
A thorough understanding of the compound's properties is foundational to its correct use. The data below has been consolidated from multiple suppliers and publications.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₃N₃O₄ | [7] |
| Molecular Weight | 429.47 g/mol | [7][8] |
| Appearance | White to beige powder | |
| Primary Targets | BRPF2 (BRD1) Bromodomain, TAF1 Bromodomain 2 (BD2) | [1][9][10] |
| In Vitro Potency (IC₅₀) | BRPF2: 6-67 nMTAF1 (BD2): 8-13 nM | [2][9] |
| Solubility | DMSO: ≥10 mM to 100 mM (≥4.3 mg/mL to 43 mg/mL). Solubility can vary by batch and DMSO quality.[7]Water / Ethanol: Insoluble.[8] | [7][8] |
| Storage (Solid) | -20°C for up to 3 years. | [8] |
| Storage (DMSO Stock) | -80°C for up to 1 year.-20°C for up to 1 month. | [8] |
| Recommended Control | Negative Control: BAY-364 (structurally similar, inactive probe).[3] | [3] |
Protocol: Preparation of a 10 mM BAY-299 Stock Solution
The primary cause of inhibitor precipitation in cell culture media is improper preparation of the initial stock solution and its subsequent dilution. This protocol is designed to create a stable, high-concentration stock solution in Dimethyl Sulfoxide (DMSO).
Causality Behind Experimental Choices:
-
Solvent Choice: DMSO is the recommended solvent due to its ability to dissolve a wide range of hydrophobic organic molecules.[11] Using sterile, anhydrous (low water content) DMSO is critical, as moisture can reduce the solubility of compounds like BAY-299 and compromise long-term stability.[8]
-
Concentration: A 10 mM stock is a standard, practical concentration. It is sufficiently concentrated for a 1:1000 or greater dilution into culture medium, which ensures the final DMSO concentration remains at a non-toxic level (≤0.1%).[12]
-
Aliquoting: Repeated freeze-thaw cycles degrade small molecules. Aliquoting the stock solution into single-use volumes preserves the integrity and activity of the compound over its shelf life.
Materials Required:
-
BAY-299 powder (CAS: 2080306-23-4)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Step-by-Step Methodology:
-
Preparation: Before you begin, bring the vial of BAY-299 powder to room temperature to prevent moisture condensation upon opening.
-
Calculation: Calculate the mass of BAY-299 required to make your desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mmol/L × Volume (L) × 429.47 g/mol
-
Example for 1 mL: Mass (mg) = 0.01 mol/L × 0.001 L × 429470 mg/mol = 4.29 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out the calculated mass of BAY-299 powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or foil-wrapped microcentrifuge tubes. Store immediately at -80°C for long-term stability.[8]
Caption: Workflow for preparing a 10 mM BAY-299 stock solution.
Protocol: Preparing Working Solutions for Cell Culture
Diluting the high-concentration DMSO stock directly into aqueous cell culture medium can cause the compound to precipitate out of solution, a phenomenon known as "solvent shock." This protocol uses a serial dilution method to mitigate this risk.
Causality Behind Experimental Choices:
-
Pre-warmed Medium: Small molecules are generally more soluble at higher temperatures. Using medium pre-warmed to 37°C helps maintain the compound in solution during dilution.[14]
-
Serial Dilution: Performing an intermediate dilution step before the final dilution gradually acclimatizes the compound to the aqueous environment, preventing it from crashing out of solution.[14]
-
Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep the final concentration at or below 0.1% to avoid any potential for solvent-induced cellular stress or off-target effects.[12][13][15]
Step-by-Step Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM BAY-299 stock solution from the -80°C freezer and thaw it at room temperature.
-
Prepare Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.
-
Intermediate Dilution (e.g., to 100 µM):
-
In a sterile tube, perform a 1:100 dilution of the 10 mM stock into pre-warmed medium.
-
Example: Add 2 µL of 10 mM BAY-299 stock to 198 µL of pre-warmed medium to create a 100 µM intermediate solution.
-
Mix gently but thoroughly by pipetting up and down. Do not vortex, as this can cause protein denaturation and foaming in the medium.
-
-
Final Dilution (e.g., to 1 µM):
-
Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed media in your culture plate or flask.
-
Example: To make 1 mL of medium with a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium.
-
This results in a final DMSO concentration of 0.01%, which is well below the toxicity threshold.
-
-
Treatment: Gently swirl the plate or flask to mix and immediately place it in the incubator. Prepare fresh working solutions for each experiment.
Caption: Workflow for preparing a BAY-299 working solution.
Application Notes & Self-Validating Experimental Design
To ensure the trustworthiness and integrity of your results, the following considerations are paramount.
A. Determining Optimal Working Concentration
The effective concentration of BAY-299 is cell-type dependent.[9][10]
-
Dose-Response Curve: Always begin by performing a dose-response experiment to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ in your specific cell line. A typical starting range for this experiment is 0.1 µM to 10 µM.
-
Published Ranges: Published GI₅₀ values for sensitive cell lines like MOLM-13 and MV4-11 are between 1 µM and 3 µM, which can serve as a useful starting point for your experiments.[9][10]
B. Essential Experimental Controls
A robust experiment is a self-validating one. The inclusion of proper controls is non-negotiable.
-
Vehicle Control: This is the most critical control. Treat a parallel set of cells with the same final concentration of DMSO that is present in your highest concentration of BAY-299. This allows you to differentiate the effects of the inhibitor from any effects of the solvent.[13][15]
-
Untreated Control: A set of cells that receives no treatment serves as a baseline for normal cell health and proliferation.
C. Troubleshooting
-
Precipitation in Media: If you observe precipitation (visible crystals or cloudiness) after adding BAY-299 to your media, it is likely due to solvent shock or exceeding the solubility limit.[14]
-
Solution: Re-prepare the working solution, ensuring you follow the serial dilution protocol with pre-warmed media. Consider making a more dilute intermediate solution (e.g., 10 µM) before the final dilution.
-
-
Inconsistent Results: This often traces back to the stock solution.
-
Solution: Discard the current stock solution and prepare a fresh one from the powder, strictly following the protocol. Ensure complete dissolution before aliquoting. Verify that the stock has not undergone multiple freeze-thaw cycles.
-
References
-
Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. SGC. Retrieved from [Link]
-
Patsnap Synapse. (n.d.). BAY-299 - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BAY-299 | Ligand page. IUPHAR/BPS. Retrieved from [Link]
-
Liu, X., et al. (2023). Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications. Retrieved from [Link]
-
Wang, Y., et al. (2022). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Translational Cancer Research. Retrieved from [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Retrieved from [Link]
-
Li, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]
-
ResearchGate. (2014). Has anyone used the kinase inhibitor JNK-IN-8 to successfully and selectively inhibit JNK in cultured cells?. ResearchGate. Retrieved from [Link]
-
Lorenz, T. (2021). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]
-
Sato, K., et al. (2023). Functional Roles of Src Kinase Activity in Oocyte Maturation and Artificial Egg Activation in Xenopus laevis. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. BAY-299 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. caymanchem.com [caymanchem.com]
- 3. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 4. BAY-299 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probechem.com [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. emulatebio.com [emulatebio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How to Use Inhibitors [sigmaaldrich.com]
Application Note: In Vivo Intravenous Formulation & Administration of BAY-299
[1]
Abstract & Scope
This technical guide details the protocol for formulating BAY-299 , a potent and selective chemical probe for BRD1 (BRPF2) and TAF1 , for intravenous (IV) administration in rodent models. Unlike oral formulations which may utilize suspensions (e.g., CMC-Na), IV administration requires a particle-free, stable solution to prevent embolization and ensure accurate pharmacokinetic (PK) profiling.
This protocol utilizes a co-solvent system (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Water ) validated to solubilize BAY-299 up to 1.4 mg/mL , suitable for standard PK dosing (1–3 mg/kg).
Compound Profile & Physicochemical Challenges[2]
| Property | Value | Implication for Formulation |
| Compound Name | BAY-299 | - |
| Target | BRD1 (BRPF2), TAF1 | Epigenetic regulation |
| Molecular Weight | 429.47 g/mol | Small molecule |
| LogP | ~4.33 (Lipophilic) | Poor aqueous solubility; requires organic co-solvents. |
| Solubility (Water) | Insoluble | Cannot use saline/PBS alone. |
| Solubility (DMSO) | ~86 mg/mL | Excellent stock solvent. |
| pKa | Non-ionizable core | pH adjustment has minimal effect on intrinsic solubility. |
Key Challenge: BAY-299 is highly lipophilic. Direct dilution of DMSO stocks into saline often results in immediate precipitation. A "step-down" dilution method using PEG300 and Tween 80 is strictly required to maintain solubility in the aqueous phase.
Reagents & Equipment
Reagents
-
BAY-299 (Solid): Purity ≥98% (HPLC). Store at -20°C.
-
DMSO (Dimethyl Sulfoxide): Anhydrous, sterile-filtered (Sigma-Aldrich or equivalent).
-
PEG300 (Polyethylene Glycol 300): Medical grade.
-
Tween 80 (Polysorbate 80): Surfactant.
-
ddH₂O or Saline (0.9% NaCl): Sterile, endotoxin-free.
Equipment
-
Vortex Mixer
-
Ultrasonic Bath (Temperature controlled < 37°C)
-
Syringe Filter: 0.22 µm PVDF or PES (Avoid Nylon if protein binding is a concern, though less relevant here).
-
Glass Vials: Amber (light sensitive).
Formulation Protocol (IV Solution)
Target Concentration: 1.0 mg/mL (Max stability limit ~1.4 mg/mL) Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH₂O
Step-by-Step Procedure
CRITICAL: Follow the exact order of addition. Adding water too early will cause irreversible precipitation.
-
Preparation of Stock Solution (Step A):
-
Weigh 1.0 mg of BAY-299 powder into a sterile amber glass vial.
-
Add 50 µL of anhydrous DMSO .
-
Action: Vortex vigorously and sonicate for 30–60 seconds until the powder is completely dissolved. The solution should be clear yellow/colorless.
-
-
Addition of Co-Solvents (Step B):
-
Add 400 µL of PEG300 to the DMSO stock.[1]
-
Action: Vortex for 15 seconds. The solution will remain clear.
-
Add 50 µL of Tween 80 .
-
Action: Vortex for 30 seconds. The solution becomes viscous but must remain clear.
-
-
Aqueous Dilution (Step C):
-
Slowly add 500 µL of warm ddH₂O (37°C) dropwise while vortexing.
-
Action: Vortex continuously during addition.
-
Final Volume: 1000 µL (1 mL).
-
Final Concentration: 1 mg/mL.
-
-
Sterilization (Step D):
-
Pass the solution through a 0.22 µm syringe filter into a fresh sterile vial.
-
QC Check: Inspect against light. If cloudiness or crystals appear, the formulation has failed (likely due to fast water addition or cold reagents). Discard and restart.
-
Formulation Workflow Diagram
Caption: Step-by-step "Step-Down" dilution protocol to prevent precipitation of lipophilic BAY-299.
In Vivo Administration Guidelines
Dosing Parameters (Rat/Mouse)
-
Route: Intravenous (IV) Bolus (Tail Vein).
-
Recommended Dose: 1 – 2 mg/kg.
-
Dosing Volume:
-
Rat (250g): 1 – 2 mL/kg. (e.g., for 1 mg/kg dose using 1 mg/mL solution -> inject 1 mL/kg).
-
Mouse (25g): 2 – 5 mL/kg. (Note: 5 mL/kg is high for IV bolus; consider concentrating to 1.4 mg/mL or reducing dose if volume is restricted).
-
Pharmacokinetic Sampling Protocol
Based on the specific PK profile of BAY-299 (Low clearance, long half-life ~10h), the following sampling schedule is recommended to capture the distribution and elimination phases accurately.
| Phase | Time Points | Purpose |
| Distribution (Alpha) | 2 min, 8 min, 15 min | Capture Cmax and rapid tissue distribution. |
| Elimination (Beta) | 30 min, 1 h, 2 h, 4 h, 8 h, 24 h | Determine Clearance (CL) and Half-life (t1/2). |
Sample Handling:
Quality Control & Stability
Visual Inspection (Pass/Fail)
-
Pass: Solution is clear, colorless to faint yellow, with no particulates.
-
Fail: Visible turbidity, "oily" droplets on surface, or sediment.
Stability Window
-
Benchtop (RT): Use within 2 hours of preparation. The high water content (50%) may induce slow precipitation of the lipophilic compound over time.
-
Storage: Do NOT store the diluted IV formulation. Prepare fresh daily. Only the DMSO stock (Step A) can be stored at -20°C.
Troubleshooting
-
Precipitation upon water addition: Ensure water is warm (37°C) and added very slowly. Ensure PEG300/Tween are fully mixed with DMSO before adding water.
-
Pain upon injection: The vehicle contains 5% DMSO and surfactants. Inject slowly (over 10-15 seconds) to minimize local vein irritation.
References
-
Bouché, L., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains.[3] Journal of Medicinal Chemistry, 60(9), 4002–4022.[3]
-
Source of primary PK data and chemical structure.[4]
-
-
SelleckChem.
-
Source of specific solvent ratios (5% DMSO/40% PEG300/5% Tween 80).[1]
-
-
Structural Genomics Consortium (SGC).BAY-299 Probe Summary.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 5. BAY-299 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. aacrjournals.org [aacrjournals.org]
treating AML cell lines MV4-11 and NB4 with BAY-299
Technical Application Note: Epigenetic Modulation of AML via BRD1/TAF1 Inhibition using BAY-299
Abstract & Biological Rationale
The Challenge: Acute Myeloid Leukemia (AML) is driven by aberrant transcriptional programs maintained by epigenetic readers. While BET inhibitors (targeting BRD4) are well-characterized, the therapeutic potential of targeting the Bromodomain and PHD Finger-containing (BRPF) family remains under-explored.
The Solution: BAY-299 is a potent, selective chemical probe that inhibits BRD1 (BRPF2) and the second bromodomain of TAF1 .[1][2][3] Unlike JQ1 or OTX015, BAY-299 displays >300-fold selectivity against BRD4, allowing researchers to dissect the specific contributions of BRD1/TAF1 to leukemogenesis without the confounding effects of broad BET inhibition.
Mechanism of Action: BAY-299 binds the acetyl-lysine recognition pocket of BRD1 and TAF1. In AML contexts (specifically MV4-11 and NB4), this blockade disrupts the recruitment of transcriptional machinery to oncogenic loci. Crucially, recent data indicates that BAY-299 drives leukemic cells toward differentiation (CD11b/CD14 upregulation) and triggers RIPK1-dependent cell death (apoptosis/necroptosis), distinct from the pure G1 arrest often seen with BRD4 inhibitors.
Compound Profile & Handling
Trustworthiness Protocol: To ensure reproducible data, strict adherence to solubility and storage parameters is required.
| Parameter | Specification | Notes |
| Target | BRD1 (BRPF2) & TAF1-BD2 | IC50: ~67 nM (BRD1), ~8-13 nM (TAF1).[4] |
| Selectivity | >300-fold vs. BRD4 | Critical negative control for BET-inhibitor studies.[1] |
| MW | 429.47 g/mol | Formula: C25H23N3O4 |
| Solubility | DMSO (up to 100 mM) | Insoluble in water. Do not pre-dilute in media.[4] |
| Stock Prep | 10 mM in DMSO | Dissolve 4.29 mg in 1 mL DMSO. Aliquot to avoid freeze-thaw. |
| Storage | -20°C (Solid/Stock) | Stable for >6 months at -20°C. |
| Control | BAY-364 | Structurally similar negative control (Inactive vs. BRD1).[1] |
Experimental Workflow: AML Treatment Protocol
Phase 1: Cell Preparation
-
Cell Lines:
-
MV4-11: (ATCC CRL-9591) MLL-AF4 fusion; FLT3-ITD. High Sensitivity.
-
NB4: (ACC 207) PML-RARA fusion. Moderate Sensitivity.
-
-
Culture Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep.
-
Seeding Density:
-
MV4-11:
cells/mL (Fast growing, prone to overgrowth). -
NB4:
cells/mL.
-
Phase 2: Dose-Response & Proliferation (72h - 96h)
Rationale: Epigenetic remodeling is kinetically slower than kinase inhibition. A 24-hour assay is insufficient to observe phenotypic shifts.
-
Preparation: Harvest cells in log-phase growth (>90% viability).
-
Seeding: Plate 5,000 cells/well in 96-well white-walled plates (for CTG readout) in 90 µL media.
-
Compound Addition:
-
Prepare a 10-point serial dilution of BAY-299 in DMSO (10 mM start).
-
Dilute these stocks 1:100 in culture media (Intermediate Plate) to reduce DMSO shock.
-
Add 10 µL from Intermediate Plate to cells.
-
Final Concentration Range: 10 µM down to 0.01 µM.
-
Final DMSO: 0.1% (Must be consistent across all wells).
-
-
Incubation: 72 to 96 hours at 37°C, 5% CO2.
-
Readout: CellTiter-Glo (ATP quantification) or CCK-8.
-
Expected GI50 (MV4-11): ~1.0 - 2.6 µM.
-
Expected GI50 (NB4): ~2.5 - 4.0 µM.
-
Phase 3: Differentiation Assay (Flow Cytometry)
Rationale: BAY-299 induces myeloid differentiation markers before cell death occurs.
-
Scale Up: Seed
cells in 6-well plates (2 mL volume). -
Treatment: Treat with 2 µM and 4 µM BAY-299 for 48 to 72 hours .
-
Control: 0.1% DMSO.
-
Negative Control:[1] BAY-364 (4 µM).
-
-
Staining:
-
Wash cells 2x with cold PBS + 1% BSA.
-
Stain with anti-CD11b-APC and anti-CD14-PE (30 min, 4°C, dark).
-
Add DAPI or PI to exclude dead cells.
-
-
Analysis: Gate on live singlets. Measure Mean Fluorescence Intensity (MFI) shift relative to DMSO.
-
Success Metric: >2-fold increase in CD11b+ population in MV4-11.
-
Mechanism of Action Visualization
The following diagram illustrates the specific pathway by which BAY-299 induces cell death, distinguishing it from generic BET inhibition.
Figure 1: Mechanism of BAY-299 in AML. Unlike BRD4 inhibitors that primarily target Myc, BAY-299 engages RIPK1-mediated death pathways and differentiation.
Troubleshooting & Critical Factors
| Issue | Probable Cause | Corrective Action |
| Low Potency (GI50 > 10µM) | Compound precipitation | Ensure DMSO stock is fully dissolved. Do not add stock directly to aqueous media; use an intermediate dilution step. |
| No Differentiation Observed | Assay duration too short | Extend treatment to 72h or 96h. Epigenetic reprogramming takes time. |
| High Background Death | Overconfluence | MV4-11 cells are sensitive to crowding. Split cells 24h prior to assay to ensure they are in early log phase. |
| Inconsistent Replicates | DMSO "shock" | Ensure final DMSO concentration is <0.1% and perfectly matched in the vehicle control. |
References
-
Bouché, L., et al. (2017).[4] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry.
-
Structural Genomics Consortium (SGC). "Chemical Probe: BAY-299." SGC Probes.
-
Zhang, J., et al. (2022).[5][6] "TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia."[7] Translational Cancer Research.
-
Chemical Probes Portal. "BAY-299 General Profile & Selectivity Data."
Sources
- 1. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Frontiers | FGFR2–BRD4 Axis Regulates Transcriptional Networks of Histone 3 Modification and Synergy Between Its Inhibitors and PD-1/PD-L1 in a TNBC Mouse Model [frontiersin.org]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: TR-FRET Dose-Dependent Inhibition Assay for BAY-299 Targeting BRD1/BRPF2
Abstract & Introduction
BAY-299 is a potent, selective chemical probe designed to inhibit the bromodomain of BRD1 (also known as BRPF2) and the second bromodomain of TAF1 (TAF1-BD2).[1][2] Unlike pan-BET inhibitors (e.g., JQ1) that target BRD4, BAY-299 exhibits >300-fold selectivity over BRD4, making it a critical tool for dissecting the specific roles of the MOZ/MORF acetyltransferase complex in hematopoiesis and leukemia.
This application note details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. This homogeneous, mix-and-read format is the industry standard for determining the half-maximal inhibitory concentration (IC50) of epigenetic probes due to its high signal-to-background ratio and resistance to compound fluorescence interference.
Key Compound Properties
| Property | Detail |
| Primary Target | BRD1 (BRPF2) Bromodomain |
| Secondary Target | TAF1-BD2 |
| IC50 (BRD1) | ~67 nM (TR-FRET) / 6 nM (BROMOscan) |
| Negative Control | BAY-364 (Inactive analog, IC50 > 20 µM) |
| Selectivity | >30-fold vs. BRPF1/3; >300-fold vs. BRD4 |
Assay Principle & Mechanism of Action
The assay relies on the competition between BAY-299 and a biotinylated acetylated histone peptide (the tracer) for binding to the His-tagged BRD1 bromodomain.
-
Donors: Europium (Eu)-labeled anti-His antibodies bind to His-BRD1.
-
Acceptors: Streptavidin-labeled fluorophores (e.g., XL665 or ULight) bind the biotinylated peptide.
-
Signal: When the peptide binds BRD1, the Donor and Acceptor are brought into proximity (<10 nm). Excitation at 320-340 nm triggers energy transfer, resulting in emission at 665 nm.
-
Inhibition: BAY-299 displaces the peptide, breaking the proximity and reducing the TR-FRET signal.
Mechanism Visualization
Figure 1: Mechanism of Action. BAY-299 competes with acetylated lysine residues on histone tails for the hydrophobic binding pocket of the BRD1 bromodomain.
Experimental Protocol
Reagents & Equipment
Critical Reagents:
-
Protein: Recombinant Human BRD1 (BRPF2), His-tagged (residues 560-680 or similar).
-
Tracer: Biotinylated Histone H4 tetra-acetylated peptide (H4K5/8/12/16ac) OR a broad-spectrum BET tracer (e.g., from PerkinElmer or Cisbio).
-
Detection:
-
Eu-W1024 Anti-6xHis Antibody (Donor).
-
Streptavidin-XL665 or ULight-Streptavidin (Acceptor).
-
-
Compounds: BAY-299 (Test) and BAY-364 (Negative Control).[3]
Assay Buffer (Freshly Prepared):
-
50 mM HEPES (pH 7.5)
-
100 mM NaCl
-
0.05% CHAPS or Tween-20 (Critical to prevent protein aggregation and stickiness)
-
0.1% BSA (Carrier protein)
-
1 mM DTT (Optional, for protein stability)
Assay Workflow (384-Well Format)
Step 1: Compound Preparation (Acoustic or Manual)
-
Prepare a 10 mM stock of BAY-299 in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO to generate an 11-point dose-response curve (Top conc: 10 mM).
-
Transfer 100 nL of compound to the low-volume white 384-well plate.
-
Note: Final DMSO concentration in the assay must be <1% (typically 0.5%).
-
Step 2: Protein/Peptide Mix (Pre-incubation)
-
Dilute His-BRD1 protein in Assay Buffer to 4x the final concentration (Optimization required, typically 2-10 nM final).
-
Dilute Biotin-Peptide in Assay Buffer to 4x the final concentration (typically equal to the Kd, approx. 50-100 nM).
-
Add 5 µL of His-BRD1 to the wells.
-
Add 5 µL of Biotin-Peptide to the wells.
-
Centrifuge plate: 1000 x g for 1 min.
-
Incubate: 15 minutes at Room Temperature (RT) to allow equilibrium binding.
Step 3: Detection Mix
-
Prepare a 2x Detection Mix containing Eu-Anti-His (final ~1 nM) and Streptavidin-XL665 (final ~10-20 nM) in Assay Buffer.
-
Add 10 µL of Detection Mix to all wells.
-
Total Assay Volume = 20 µL.
Step 4: Final Incubation & Read
-
Seal plate to prevent evaporation.
-
Incubate for 60 minutes at RT (protected from light).
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 320/340 nm
-
Donor Emission: 615/620 nm
-
Acceptor Emission: 665 nm[4]
-
Workflow Diagram
Figure 2: Step-by-step pipetting and incubation workflow for the TR-FRET competition assay.
Data Analysis & Validation
Ratio Calculation
Raw data must be ratiometric to correct for well-to-well variability and compound interference (quenching).
IC50 Determination[2]
-
Normalize: Convert Ratios to % Inhibition using High Control (DMSO + Protein + Peptide) and Low Control (DMSO + Free Buffer/No Peptide).
-
Curve Fitting: Plot log[BAY-299] vs. % Inhibition. Fit using a 4-parameter logistic (4PL) non-linear regression model:
Expected Results & Validation Criteria
To ensure the assay is valid, compare your results against these benchmarks:
| Parameter | Acceptance Criteria | Notes |
| Z' Factor | > 0.5 | Indicates a robust assay suitable for screening. |
| S/B Ratio | > 3.0 | Signal (High Control) / Background (Low Control). |
| BAY-299 IC50 | 50 – 100 nM | Literature average is ~67 nM for BRD1. |
| BAY-364 IC50 | > 20 µM | Negative control must show no activity.[3] |
| Hill Slope | 0.8 – 1.2 | Deviations indicate aggregation or stoichiometric issues. |
Troubleshooting & Optimization (Expert Insights)
-
The "Hook Effect": If your signal decreases at high protein concentrations during optimization, you have oversaturated the donor/acceptor beads. Always titrate the protein (0 to 100 nM) with a fixed probe concentration to find the linear range (EC50-80).
-
DMSO Tolerance: Bromodomains are generally robust, but TR-FRET surface tension is sensitive. Do not exceed 1% DMSO. If using acoustic dispensing (Echo), ensure the destination plate is compatible with the surface charge of the protein buffer.
-
Order of Addition: Always add the inhibitor (BAY-299) before the peptide tracer. If the peptide binds first, BAY-299 must rely on the off-rate (
) of the peptide to bind, which can artificially inflate the IC50 if the incubation time is too short. -
Buffer Detergents: Epigenetic proteins are "sticky." If Z' is low due to high standard deviation, increase CHAPS to 0.1% or switch to Pluronic F-127.
References
-
Structural Genomics Consortium (SGC). BAY-299: A Chemical Probe for BRD1 and TAF1. [Link]
-
Heinemann, S. H., et al. (2016). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. TR-FRET Assay General Principles. [Link]
Sources
using BAY-299 to induce cell differentiation in leukemia
These hypothetical results illustrate a dose-dependent increase in differentiation markers, consistent with published findings. [7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death in Vehicle Control | DMSO concentration > 0.1-0.2%; Poor initial cell health. | Ensure final DMSO concentration is ≤ 0.1%. Start experiment with a highly viable (>95%) cell culture. |
| No Increase in Differentiation Markers | BAY-299 concentration too low; Incubation time too short; Cell line is resistant. | Perform a broader dose-response (0.5 - 10 µM) and a time-course (24, 48, 72, 96h). Test a different AML cell line. Confirm compound activity with a positive control cell line if available. |
| Compound Precipitation | Improper dilution from DMSO stock into aqueous medium. | When making working dilutions, add the DMSO stock to the medium (not vice-versa) and vortex/mix immediately and vigorously. |
| High Background in Flow Cytometry | Insufficient washing; Non-specific antibody binding; Antibody concentration too high. | Ensure all wash steps are performed correctly. Always include an Fc block step before staining. Titrate antibodies to determine the optimal staining concentration. |
Conclusion
BAY-299 is a validated and potent chemical tool for probing the mechanisms of differentiation blockade in AML. By selectively inhibiting TAF1 and BRPF2, it provides a reliable method for inducing myeloid differentiation in sensitive AML cell lines. The protocols and insights provided in this guide are designed to empower researchers to confidently employ BAY-299 in their studies, contributing to the broader goal of developing novel differentiation-based therapies for leukemia.
References
-
He, S., Tang, S., Li, N., Chen, S., & Song, Y. (2022). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Translational Cancer Research. Available at: [Link]
-
Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. Retrieved from [Link]
-
Bouché, L., et al. (2017). BAY-299, a novel chemical probe for in-depth analysis of the function of the bromodomain proteins BRPF2 and TAF1. Cancer Research. Available at: [Link]
-
Zeidner, J. F., et al. (2021). CDK9 inhibitors in acute myeloid leukemia. Journal of Hematology & Oncology. Available at: [Link]
-
Ge, C., et al. (2025). Inhibition of CDK9 enhances AML cell death induced by combined venetoclax and azacitidine. Molecular Oncology. Available at: [Link]
-
He, S., Tang, S., Li, N., Chen, S., & Song, Y. (2022). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. PubMed. Available at: [Link]
-
Wu, Q., et al. (2023). Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Khan, H. Y., et al. (2012). Induced differentiation of acute myeloid leukemia cells by activation of Retinoid X and Liver X Receptors. Leukemia Research. Available at: [Link]
-
Bio-protocol. (n.d.). AML differentiation assay. Retrieved from [Link]
-
Stetler-Stevenson, M., et al. (2011). Immunophenotypic pattern of myeloid populations by flow cytometry analysis. Cytometry Part B: Clinical Cytometry. Available at: [Link]
-
Viviabiotech. (n.d.). Differentiation Assay. Retrieved from [Link]
-
Griffiths, E. A., et al. (2020). CDK Inhibition in AML. Frontiers in Oncology. Available at: [Link]
-
ResearchGate. (n.d.). Flow cytometry detection of CD11b and CD14 expression in leukemia cells.... Retrieved from [Link]
-
de Kouchkovsky, I., & Abdul-Hay, M. (2021). Recent Developments in Differentiation Therapy of Acute Myeloid Leukemia. Cancers. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Discovering Small Molecules that Overcome Differentiation Arrest in Acute Myeloid Leukemia. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovering Small Molecules that Overcome Differentiation Arrest in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
TR-FRET assay conditions for BAY-299 BRPF2 binding
Application Note: Optimized TR-FRET Assay Conditions for BAY-299 Binding to BRPF2 (BRD1)
Introduction & Scope
BAY-299 is a potent, selective chemical probe for the BRPF2 (Bromodomain and PHD Finger Containing Protein 2) , also known as BRD1 . It exhibits an IC50 of 67 nM for BRPF2 and high selectivity over BRPF1 (>40-fold) and BRPF3 (>80-fold) [1].[1]
While AlphaScreen and BROMOscan are often used for initial characterization, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred modality for high-throughput screening (HTS) and detailed kinetic analysis due to its ratiometric output, resistance to fluorescent interference, and "mix-and-read" simplicity.
This guide details the optimized TR-FRET conditions to measure the displacement of a biotinylated acetyl-histone peptide from the BRPF2 bromodomain by BAY-299.
Assay Principle
The assay relies on the competition between the inhibitor (BAY-299) and a biotinylated acetylated histone peptide (Tracer) for the acetyl-lysine binding pocket of the recombinant BRPF2 bromodomain.
-
Donor: Europium (Eu3+) or Terbium (Tb3+) chelate conjugated to an antibody recognizing the tag on BRPF2 (e.g., Anti-6His-Eu).
-
Acceptor: Streptavidin-labeled fluorophore (e.g., XL665 or APC) which binds the Biotin-Tracer.
-
Mechanism: When the Tracer binds BRPF2, the Donor and Acceptor are brought into proximity, generating a FRET signal. BAY-299 displaces the Tracer, disrupting the complex and decreasing the FRET signal.
Figure 1: TR-FRET Competition Mechanism
Caption: Schematic of the competitive binding assay. BAY-299 displaces the tracer, reducing the FRET signal.
Materials & Reagents
To ensure reproducibility, use high-purity reagents. The tracer selection is critical; BRPF2 binds preferentially to multi-acetylated Histone H4 or H3.
Core Components
| Component | Specification | Recommended Source |
| Target Protein | Recombinant BRPF2 (BRD1) Bromodomain, His-tagged | BPS Bioscience / In-house |
| Inhibitor | BAY-299 (Store at -20°C, 10 mM DMSO stock) | SGC / MedChemExpress [1] |
| Negative Control | BAY-364 (Structurally similar, inactive) | SGC |
| Tracer | Biotinylated Histone H4 (1-21) K5/8/12/16ac | PerkinElmer / Cisbio |
| Detection Reagents | LANCE Ultra or HTRF Kit (Eu-Anti-His + SA-XL665) | Revvity / Cisbio |
Assay Buffer Composition
Prepare fresh. Filter through 0.22 µm filter.
-
Base: 50 mM HEPES (pH 7.5)
-
Salt: 100 mM NaCl
-
Detergent: 0.05% CHAPS or 0.01% Tween-20 (Critical to prevent BAY-299 aggregation)
-
Carrier: 0.1% BSA (Bovine Serum Albumin)
-
Reducing Agent: 1 mM DTT (Add immediately prior to use)
Experimental Protocol
Step 1: Protein & Tracer Titration (Cross-Titration)
Goal: Determine the Kd of the tracer and optimal protein concentration.
-
Prepare a matrix of BRPF2 (0 to 1000 nM) vs. Tracer (0 to 500 nM).
-
Incubate for 1 hour at RT.
-
Select concentrations that yield a Signal-to-Background (S/B) ratio > 10 and fall within the linear range (usually near the Kd).
-
Typical Working Concentrations: [BRPF2] = 20–50 nM; [Tracer] = 50–100 nM.
Step 2: BAY-299 Inhibition Assay (IC50 Determination)
Standard 384-well Low Volume Protocol (Total Volume: 20 µL)
Workflow Diagram:
Caption: Step-by-step liquid handling workflow for the 384-well assay.
Detailed Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of BAY-299 in 100% DMSO (Start at 10 µM final assay concentration, 1:3 dilution).
-
Dispensing: Acoustic dispense (e.g., Echo) or pin-transfer compounds into the plate. Final DMSO concentration must be < 1% (ideally 0.5%) to avoid protein destabilization.
-
Protein Addition: Dilute BRPF2 protein and Eu-Anti-His antibody in Assay Buffer. Add 5 µL to the plate.
-
Note: Pre-mixing the antibody and protein for 15 mins prior to dispensing improves stability.
-
-
Tracer Addition: Dilute Biotin-Tracer and SA-XL665 acceptor in Assay Buffer. Add 5 µL to the plate.
-
Incubation: Seal plate to prevent evaporation. Incubate for 60 minutes at Room Temperature (20-25°C).
-
Detection: Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
Data Analysis & Validation
Calculations
Calculate the TR-FRET Ratio for each well to normalize for well-to-well variability and quenching:
IC50 Fitting
Fit the data to a 4-parameter logistic (4PL) equation:
-
X: Log of compound concentration.
-
Y: TR-FRET Ratio.
Acceptance Criteria
| Parameter | Target Value | Note |
| Z' Factor | > 0.5 | Indicates a robust assay suitable for screening.[4] |
| S/B Ratio | > 5 | (Signal Max / Signal Min). |
| BAY-299 IC50 | 50 – 100 nM | Consistent with literature values [1]. |
| Hill Slope | ~ -1.0 | Deviations may indicate aggregation or multiple binding sites. |
Troubleshooting & Optimization
-
Hook Effect: If the signal decreases at very high tracer concentrations during optimization, you have exceeded the binding capacity of the streptavidin-acceptor. Reduce tracer or increase acceptor concentration.
-
DMSO Tolerance: BRPF2 is sensitive to organic solvents. Ensure DMSO < 1%. If precipitation occurs, verify BAY-299 solubility (limit is ~10 µM in aqueous buffer).
-
Negative Control: Always run BAY-364 alongside. It should show no activity (IC50 > 20 µM).[5] If BAY-364 is active, the assay is measuring non-specific artifacts (e.g., aggregation).
References
-
Bouché, L., Christ, C. D., Siegel, S., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(9), 4002–4022.[1]
-
[6]
-
-
Structural Genomics Consortium (SGC). BAY-299 Chemical Probe.
-
Revvity (PerkinElmer). LANCE Ultra TR-FRET Assay Principle.
-
Cisbio (Revvity). HTRF Epigenetic Assay Guidelines.
Sources
Application Note: Precision Profiling of Cell Cycle Arrest via BRD1/TAF1 Inhibition using BAY-299
Abstract & Introduction
The precise modulation of chromatin readers is a cornerstone of modern epigenetic therapy. BAY-299 is a potent, selective chemical probe designed to inhibit Bromodomain-containing protein 1 (BRD1/BRPF2) and the second bromodomain of TAF1 (TATA-box binding protein associated factor 1).[1][2] Unlike broad-spectrum BET inhibitors (e.g., JQ1), BAY-299 offers high selectivity against the BRPF family and BRD4, allowing researchers to dissect the specific contributions of BRD1 and TAF1 to transcriptional maintenance.
This application note provides a rigorous framework for assessing cell cycle arrest induced by BAY-299. While BAY-299 is often associated with inducing differentiation and apoptosis in Acute Myeloid Leukemia (AML) models, its primary kinetic effect involves a blockade of the G1-to-S phase transition . This guide outlines the mechanistic rationale, experimental protocols, and data interpretation strategies required to validate this phenotype with high scientific integrity.
Mechanistic Rationale: The Epigenetic Blockade
To effectively assay BAY-299, one must understand the causality of the arrest. BRD1 acts as a scaffold for the MOZ/MORF acetyltransferase complex, directing histone acetylation (specifically H3K14ac) that sustains active transcription of oncogenes and cell cycle regulators.
Treatment with BAY-299 displaces BRD1/TAF1 from acetylated chromatin. In sensitive cell lines (e.g., MV4-11, NB4), this displacement triggers a transcriptional reprogramming event characterized by the upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs), specifically p21 (CDKN1A) and p15 (CDKN2B) . These proteins bind to Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, preventing the phosphorylation of Rb and halting the cell cycle at the G1 checkpoint.
Diagram 1: BAY-299 Mechanism of Action
Caption: BAY-299 displaces BRD1/TAF1, upregulating CDK inhibitors p21/p15, leading to G1 arrest.
Experimental Design Strategy
Cell Line Selection & Handling
-
Primary Models: AML cell lines (MV4-11, NB4) are highly sensitive.
-
Solid Tumor Models: Triple-Negative Breast Cancer (TNBC) lines may show variable sensitivity dependent on TAF1 dependency.
-
Control: Use BAY-364 (structurally similar negative control) if available, or DMSO vehicle.
Dose & Time Optimization
BAY-299 exhibits a biphasic response: early cell cycle arrest followed by apoptosis.
-
Concentration:
-
Biochemical IC50: ~67 nM (BRD1).[3]
-
Cellular Effective Dose:1 µM – 5 µM . (Note: Cellular potency is lower due to permeability/efflux; 2-4 µM is standard for phenotypic assays).
-
-
Time Points:
-
24 Hours: Optimal for detecting G1 Arrest (p21 upregulation, S-phase depletion).
-
48-72 Hours: Optimal for detecting Apoptosis (Sub-G1 peak, PARP cleavage) and Differentiation (CD11b expression).
-
Protocol 1: Quantitative Cell Cycle Analysis (Flow Cytometry)
Objective: Quantify the percentage of cells in G0/G1, S, and G2/M phases to confirm G1 arrest.
Reagents
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).
-
PBS (Phosphate Buffered Saline), ice-cold.
-
70% Ethanol (ice-cold).
Workflow
-
Treatment: Seed cells (e.g., MV4-11) at
cells/mL. Treat with BAY-299 (2 µM and 4 µM) and DMSO control for 24 hours . -
Harvest: Collect cells by centrifugation (300 x g, 5 min). Wash 1x with ice-cold PBS.
-
Fixation (Critical Step):
-
Resuspend pellet in 300 µL PBS.
-
Add 700 µL ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping.
-
Incubate at -20°C for
2 hours (can store overnight).
-
-
Staining:
-
Spin down fixed cells (500 x g, 5 min) to remove ethanol.
-
Wash 1x with PBS.
-
Resuspend in 500 µL PI Staining Solution .
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto/LSR). Record at least 10,000 single-cell events. Use a linear scale for the PI channel (PE or PE-Texas Red).
Data Analysis (Gating Strategy)[2][4]
-
FSC vs. SSC: Gate out debris.
-
PI-Width vs. PI-Area: Gate out doublets (critical for accurate G2/M quantification).
-
Histogram (PI-Area):
-
G0/G1: First major peak (2N DNA).
-
G2/M: Second major peak (4N DNA).
-
S-Phase: Region between G1 and G2.
-
Sub-G1: Events to the left of G1 (Apoptosis/Debris).
-
Expected Outcome: BAY-299 treatment should significantly increase the G0/G1 fraction and decrease the S-phase fraction compared to DMSO.
Protocol 2: Molecular Validation (Western Blot)
Objective: Confirm the mechanism of arrest by assessing key biomarkers (p21, p15, PARP).
Reagents
-
RIPA Lysis Buffer + Protease/Phosphatase Inhibitors.
-
Primary Antibodies: Anti-BRD1 (optional), Anti-p21 (CDKN1A), Anti-p15 (CDKN2B), Anti-Cleaved PARP, Anti-GAPDH (Loading Control).
Workflow
-
Lysis: Harvest cells treated for 24h (for arrest) and 48h (for apoptosis). Lyse in RIPA buffer on ice for 30 min.
-
Quantification: BCA Protein Assay. Load 20-30 µg protein per lane.
-
Electrophoresis & Transfer: Standard SDS-PAGE (10-12% gel) and transfer to PVDF/Nitrocellulose.
-
Blotting:
-
Block in 5% Non-fat Milk.
-
Incubate Primary Antibodies overnight at 4°C.
-
Target: p21/p15 (Expect Increase ).
-
Target: Cleaved PARP (Expect Increase at 48h+).
-
-
Detection: ECL Chemiluminescence.
Data Interpretation & Troubleshooting
Summary of Expected Phenotypes
| Assay | Readout | BAY-299 Effect (vs. DMSO) | Biological Interpretation |
| Flow Cytometry (24h) | % G0/G1 Phase | Increase (e.g., 50% | G1 Checkpoint Activation |
| Flow Cytometry (24h) | % S Phase | Decrease (e.g., 30% | Blocked DNA Synthesis Entry |
| Flow Cytometry (48h) | % Sub-G1 | Increase | Apoptosis onset |
| Western Blot | p21 / p15 | Upregulation | Transcriptional stress response |
| Western Blot | Cleaved PARP | Presence (Late) | Apoptotic execution |
| EdU Assay | EdU+ Cells | Decrease | Reduced active DNA replication |
Diagram 2: Experimental Workflow & Decision Tree
Caption: Workflow for distinguishing G1 arrest from pure cytotoxicity using BAY-299.
Troubleshooting
-
No Arrest Observed:
-
Check BAY-299 stability (store at -20°C, avoid freeze-thaw).
-
Verify cell line dependency on BRD1/TAF1 (RNA-seq expression levels).
-
Ensure concentration is sufficient (start at 2 µM, titrate up to 5 µM).
-
-
Excessive Cell Death (Debris):
-
Reduce treatment time to 12-18 hours.
-
Lower concentration.
-
Ensure single-cell suspension during fixation to avoid doublet artifacts mimicking G2/M.
-
References
-
Structural Genomics Consortium (SGC). BAY-299: A Chemical Probe for BRD1 and TAF1. [Link][3]
-
Bouche, L., et al. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains.[3] Journal of Medicinal Chemistry.[3] [Link][4]
-
Liu, X., et al. (2023). Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer.[5] Biochemical and Biophysical Research Communications.[5] [Link]
-
Zhang, K., et al. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia.[6][5] (Contextual reference for AML protocols). [Link]
Sources
- 1. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Probe BAY-299 | Chemical Probes Portal [chemicalprobes.org]
- 5. BAY-299 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing BAY-299 Concentration for AlphaScreen Assays
Introduction: The System
You are working with BAY-299 , a potent and selective chemical probe for the bromodomain of BRPF2 (also known as BRD1) .[1] In an AlphaScreen context, you are likely measuring the disruption of the interaction between the BRPF2 bromodomain and an acetylated histone peptide (e.g., H4K5ac, H4K8ac, or H4K12ac).
This guide does not rely on generic templates. It addresses the specific biophysical constraints of the AlphaScreen "Hook Effect" and the solubility profile of BAY-299 to ensure your IC50 data is valid.
Module 1: Establishing the "Hook Point" (The Foundation)
Before you can optimize the concentration of BAY-299, you must optimize the concentrations of your binding partners (Protein and Peptide). If you operate in the "post-hook" zone, your inhibition data will be artifactual (false activation or dampened inhibition).
Q: Why can't I just use high concentrations of Protein and Peptide to get a strong signal? A: In AlphaScreen, signal relies on the pairing of Donor and Acceptor beads. If you have an excess of analyte (Protein or Peptide) relative to the beads' binding capacity, the analytes will coat the beads individually without forming a bridge. This causes the signal to drop—the Hook Effect .[2][3]
You must find the Hook Point : the concentration just below saturation where the signal is maximal.[4][5]
Protocol: The Cross-Titration Matrix
Perform a 2D titration matrix before adding any BAY-299.
-
Acceptor/Donor Beads: Fix at 20 µg/mL (standard).
-
BRPF2 Protein (His-tagged): Titrate 0 nM to 1000 nM (rows).
-
Histone Peptide (Biotinylated): Titrate 0 nM to 1000 nM (columns).
Visualizing the Hook Effect Logic:
Figure 1: The Hook Effect mechanism. Operating in the red zone (Post-Hook) destroys assay sensitivity.
Recommendation: Select concentrations corresponding to ~70-80% of the maximum signal on the rising slope of the curve. This ensures you are sensitive to inhibition by BAY-299.
Module 2: Optimizing BAY-299 Concentration (The Core)
Once the protein/peptide concentrations are fixed, you must determine the optimal dosing range for BAY-299 to generate a robust IC50 curve.
Q: What is the target IC50 range for BAY-299? A: According to SGC and validation data, BAY-299 has an IC50 of approximately 60–100 nM for BRPF2 in biochemical assays (AlphaScreen/TR-FRET).
Q: How do I design the dilution series? A: You need a curve that spans from "Full Inhibition" to "No Inhibition."
-
Top Concentration: 10 µM (Do not go higher; see solubility note below).
-
Dilution Factor: 1:3 or 1:4 serial dilution.
-
Points: 10-12 points.
-
Bottom Concentration: ~0.1 nM.
Q: Are there solubility or DMSO issues with BAY-299? A: Yes.
-
Solubility: BAY-299 is hydrophobic. Its aqueous solubility is low (~10 mg/L).[6]
-
DMSO Tolerance: AlphaScreen is generally tolerant to DMSO up to 5-10%, but variations in DMSO concentration will ruin the assay.
-
Rule: Maintain a constant DMSO concentration (e.g., 1% or 2%) across all wells, including the "No Inhibitor" control.
-
Protocol: BAY-299 Inhibition Assay Workflow
To maximize data quality, use a Pre-incubation step. This allows BAY-299 to bind the BRPF2 bromodomain before the competing peptide is introduced.
Figure 2: Optimized Order of Addition. Pre-incubation (Step 3) is critical for accurate IC50 determination of competitive inhibitors.
Module 3: Troubleshooting & FAQs
Q: My signal-to-background (S/B) ratio is very low (< 5). What is wrong? A:
-
Lighting: Did you expose the Donor beads to bright light? They are photosensitive.[7] Use green filters or work in the dark.
-
Hook Effect: You might be using too much protein. Re-run the cross-titration (Module 1).
-
Buffer: Are you using a buffer with phosphate (PBS)? Phosphate can interfere with Ni-NTA/His-tag binding. Use HEPES or Tris-based buffers.
Q: My IC50 curve for BAY-299 is flat or shifting. A:
-
Flat (No inhibition): Check the BAY-299 stock. Did it crash out of solution? Ensure the DMSO stock is fresh. Also, confirm you are using the correct BRPF2 domain (some constructs may be unstable).
-
Shifting (Right-shift): You may be using a peptide concentration far above the
. In competitive assays, depends on the ligand concentration (Cheng-Prusoff equation). Lower the peptide concentration to near its .
Q: Does BAY-299 quench the AlphaScreen signal non-specifically? A: BAY-299 contains a benzimidazolone core. While not a notorious singlet oxygen quencher, any small molecule at high concentrations (>10 µM) can interfere.
-
Control: Run a "TruHits" or "OmniBeads" counter-screen to verify that BAY-299 isn't just quenching the singlet oxygen or absorbing the emission light.
Troubleshooting Data Table
| Symptom | Probable Cause | Corrective Action |
| High Background | Non-specific binding of beads | Add 0.01% - 0.1% Tween-20 or BSA to the buffer. |
| Low Signal | Phosphate buffer used with Ni-NTA | Switch to HEPES/Tris (25-50 mM, pH 7.4). |
| Drifting Signal | Temperature fluctuations | AlphaScreen is temperature sensitive. Equilibrate plate to RT before reading. |
| Incomplete Curve | Top concentration too low | Ensure top [BAY-299] is at least 100x the expected IC50 (i.e., ~10 µM). |
References
-
Structural Genomics Consortium (SGC). BAY-299: A probe for BRD1 and TAF1. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 5. revvity.com [revvity.com]
- 6. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bpsbioscience.com [bpsbioscience.com]
BAY-299 Technical Support Center: Stock Solution Stability and Handling
Welcome to the technical support center for BAY-299, a potent and selective inhibitor of BRD1 and the second bromodomain of TAF1.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal use and long-term stability of BAY-299 in your experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to address common questions and troubleshooting scenarios related to the stability of BAY-299 stock solutions, particularly when stored at -20°C.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the handling and storage of BAY-299.
Q1: What is the recommended solvent for preparing BAY-299 stock solutions?
A1: BAY-299 is readily soluble in dimethyl sulfoxide (DMSO).[2] We recommend using anhydrous, high-purity DMSO to prepare your initial concentrated stock solution. The solubility in DMSO has been reported to be at least 20 mg/mL and up to 100 mM.[2]
Q2: What is the recommended storage temperature for BAY-299 stock solutions?
A2: For long-term storage, we recommend storing aliquoted BAY-299 stock solutions at -20°C or, for extended periods, at -80°C.[3][4] The solid, powdered form of BAY-299 should also be stored at -20°C.[5]
Q3: How long is a BAY-299 stock solution stable at -20°C?
A3: A BAY-299 stock solution in DMSO is stable for up to one year when stored properly at -20°C.[3] For storage periods exceeding one year, it is advisable to store the stock solution at -80°C, where it can be stable for up to two years.[3]
Q4: Can I repeatedly freeze and thaw my BAY-299 stock solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduce moisture into your stock, potentially causing precipitation.[3][4][6] To circumvent this, we recommend preparing single-use aliquots of your stock solution.
Q5: What are the signs of BAY-299 degradation or precipitation in my stock solution?
A5: Visual signs of degradation or precipitation include the appearance of crystals, cloudiness, or a color change in the solution upon thawing. If you observe any of these, the integrity of the stock solution may be compromised.
Q6: My BAY-299 precipitated out of solution after dilution in an aqueous buffer. What should I do?
A6: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To prevent this, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer. Ensure the final concentration of DMSO in your experimental medium is low and compatible with your assay. If precipitation occurs, you can try gentle warming and vortexing to redissolve the compound.[6]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered with BAY-299 stock solutions.
Issue: Inconsistent or unexpected experimental results.
This could be due to a variety of factors, including compromised integrity of your BAY-299 stock solution.
Step 1: Visual Inspection
-
Thaw a fresh aliquot of your BAY-299 stock solution.
-
Carefully inspect the solution for any signs of precipitation, crystal formation, or discoloration.
-
If any of these are present, your stock solution may have degraded or precipitated.
Step 2: Solubility Check
-
If you suspect precipitation, gently warm the vial to 37°C for a few minutes and vortex thoroughly.
-
If the precipitate redissolves, it is likely that the compound came out of solution during storage. Proceed with your experiment, but consider preparing a fresh stock solution at a slightly lower concentration for future use.
-
If the precipitate does not redissolve, the compound may have degraded, or the solubility limit has been exceeded.
Step 3: Functional Assay Validation
-
To functionally validate the activity of your BAY-299 stock, perform a dose-response experiment in a sensitive cell line or biochemical assay where the expected IC50 is known.
-
A significant shift in the IC50 value compared to previously established values or literature data could indicate a loss of potency. BAY-299 has been shown to inhibit the proliferation of various cancer cell lines, such as MOLM-13 and MV4-11.[3][7]
Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 429.47 g/mol | [5] |
| Molecular Formula | C₂₅H₂₃N₃O₄ | |
| Recommended Solvent | DMSO | [2] |
| Solubility in DMSO | ≥ 20 mg/mL; up to 100 mM | [2] |
| Storage (Solid) | -20°C | [5] |
| Storage (Stock Solution) | -20°C (up to 1 year); -80°C (up to 2 years) | [3] |
Experimental Protocols
Protocol for Preparation of a 10 mM BAY-299 Stock Solution in DMSO
Materials:
-
BAY-299 powder (MW: 429.47 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Allow the BAY-299 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of BAY-299 powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.29 mg of BAY-299.
-
Add the appropriate volume of anhydrous DMSO to the BAY-299 powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.[6]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[8]
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
Workflow for Assessing BAY-299 Stock Solution Integrity
Caption: Troubleshooting workflow for assessing BAY-299 stock solution integrity.
References
-
Structural Genomics Consortium. BAY-299 A probe for BRD1 and TAF1. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. BAY-299. [Link]
-
TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC - NIH. [Link]
-
Frontiers in Marine Science. Stable Isotopic Evidence of Mixotrophy in Xylophagaids, Deep-Sea Wood-Boring Bivalves. [Link]
-
ResearchGate. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. [Link]
-
BayFirst Financial Corp. - Investor Relations. Quarterly Results. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. BAY-299 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. BAY 299 (5970) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
minimizing off-target effects of BAY-299 at high concentrations
Topic: Minimizing Off-Target Effects of BAY-299 at High Concentrations Document ID: TSC-PROBE-299-V2 Status: Active Audience: Medicinal Chemists, Chemical Biologists, Pharmacology Leads
Core Directive & Executive Summary
The "More is Better" Trap: BAY-299 is a high-quality chemical probe, but like all epigenetic modulators, its specificity is concentration-dependent. It is a dual inhibitor of BRPF2 (BRD1) and TAF1/TAF1L .[1][2]
The Critical Threshold: At concentrations > 3 µM , BAY-299 loses its primary utility as a specific BRPF2/TAF1 probe. It begins to inhibit other BRPF family members (BRPF1, BRPF3) and potentially GPCRs (Adenosine A1).
Support Goal: This guide provides the protocols to distinguish bona fide on-target biology (BRD1/TAF1 inhibition) from high-concentration artifacts (polypharmacology or general toxicity).
Diagnostic FAQs: Is My Phenotype Real?
Q1: "I observe strong cell death at 10 µM. Can I attribute this to BRD1 inhibition?"
Technical Assessment: Unlikely. While BAY-299 inhibits BRD1 with an IC50 of ~67 nM (biochemical), using 10 µM represents a >100-fold excess over the IC50. At this concentration, you are likely observing:
-
Family Pan-inhibition: Inhibition of BRPF1 (IC50 ~3.1 µM) and BRPF3 (IC50 ~5.5 µM).[1]
-
Scaffold Toxicity: Non-specific interactions common to benzimidazolone scaffolds at high micromolar ranges.
-
Off-Target Hits: Inhibition of PDE2A1 or Adenosine A1 receptors (observed at 10 µM in CEREP panels).
Recommendation: Perform a dose-titration. If the phenotype (e.g., apoptosis) only appears abruptly >3 µM, it is likely off-target.
Q2: "How do I distinguish between BRD1 and TAF1 effects?"
Technical Assessment: Difficult with BAY-299 alone. BAY-299 is actually more potent against TAF1 (IC50 ~8 nM) than BRPF2/BRD1 (IC50 ~67 nM). Recommendation: You must use genetic knockdown (siRNA/CRISPR) to validate which target drives the phenotype. If knocking down BRD1 recapitulates the drug effect, but knocking down TAF1 does not, the drug effect is BRD1-driven.
The Selectivity Window (Visualized)
The following diagram illustrates the "Safe Window" for BAY-299 usage. Operating outside this window compromises data integrity.
Caption: Figure 1. The Selectivity Window of BAY-299.[1][3][4][5] Green/Yellow zones represent valid probe usage. The Red zone (>3 µM) indicates high risk of off-target BRPF family inhibition.
Experimental Protocol: The Negative Control System
Principle: To validate that your observed effect is due to bromodomain inhibition and not general chemical toxicity, you must run a parallel arm with BAY-364 .
-
BAY-299: Active Probe.
-
BAY-364: Negative Control (Structurally similar, inactive against BRD1 >20 µM).[4]
Critical Nuance: BAY-364 is not completely inert.[4] It retains weak activity against TAF1 (~3 µM).[4]
Step-by-Step Validation Workflow
-
Seed Cells: Plate cells (e.g., MOLM-13, MV4-11) in 96-well format.
-
Preparation:
-
Prepare 10 mM stock of BAY-299 and BAY-364 in DMSO.
-
Ensure DMSO concentration in final assay is <0.1%.[6]
-
-
Treatment Arms:
-
Arm A: Vehicle (DMSO).
-
Arm B: BAY-299 (Titration: 10 nM to 10 µM).
-
Arm C: BAY-364 (Matched concentrations to Arm B).
-
-
Readout Logic (Decision Matrix):
| Observation at 1 µM | Interpretation | Action |
| BAY-299 Active / BAY-364 Inactive | Valid On-Target Effect | Proceed with BRD1/TAF1 hypothesis. |
| BAY-299 Active / BAY-364 Active | Off-Target / Toxicity | Reject hypothesis.[4] Effect is likely scaffold-driven or TAF1-driven (if >3µM). |
| BAY-299 Inactive | No Target Dependency | Target is not essential in this cell line. |
Protocol: Cellular Target Engagement (NanoBRET)[5][7]
Do not rely solely on phenotypic outcomes (cell death). You must prove the drug entered the cell and bound BRD1/TAF1 at the concentration used.
Recommended Assay: NanoBRET™ (Promega) Why? It measures binding in live cells, accounting for membrane permeability and intracellular competition with chromatin.
Workflow Diagram
Caption: Figure 2. NanoBRET workflow for confirming intracellular target engagement of BAY-299 against BRD1.
Data Reference Table: Potency vs. Selectivity[3]
| Target | Biochemical IC50 (TR-FRET) | Cellular IC50 (NanoBRET) | Selectivity Ratio (vs BRD1) |
| TAF1 (BD2) | 8 nM | ~0.9 µM | 0.1x (More Potent) |
| BRPF2 (BRD1) | 67 nM | ~0.6 - 1.0 µM | 1.0x (Reference) |
| BRPF1 | 3,150 nM | > 10 µM | 47x |
| BRPF3 | 5,550 nM | > 10 µM | 83x |
| BRD4 | > 20,000 nM | Inactive | >300x |
Note: The shift from Biochemical (67 nM) to Cellular (~1 µM) is due to the high intracellular concentration of Acetyl-Lysine (histones) competing with the drug. This is why 1 µM is often necessary in cells, but 10 µM is excessive.
References
-
Primary Discovery Paper: Siebenhütter, C., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022. [3]
-
SGC Probe Characterization: Structural Genomics Consortium. "BAY-299: A probe for BRD1 and TAF1." The SGC.[4][7]
-
Chemical Probes Portal: "BAY-299 Profile & Expert Review." Chemical Probes Portal.[7][8]
-
Best Practices: Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11, 536–541.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Probe BAY-299 | Chemical Probes Portal [chemicalprobes.org]
- 4. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 5. rndsystems.com [rndsystems.com]
- 6. tandfonline.com [tandfonline.com]
- 7. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 8. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
Technical Support Center: BAY-299 & DMSO in Sensitive Cell Lines
Welcome to the technical support center for researchers utilizing BAY-299. This guide is designed to provide expert advice, troubleshooting strategies, and detailed protocols to ensure the successful application of BAY-299 in your experiments, with a special focus on managing DMSO tolerance in sensitive cell lines. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity and reproducibility of your data.
Introduction to BAY-299
BAY-299 is a potent and selective dual inhibitor of the bromodomain-containing protein BRD1 (BRPF2) and the TATA-box binding protein associated factor 1 (TAF1).[1][2] It exhibits high selectivity over other bromodomains, making it a valuable tool for investigating the roles of BRD1 and TAF1 in various biological processes, particularly in oncology research.[2][3] TAF1, a component of the TFIID transcription factor complex, has been implicated in the development of several cancers, including Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).[3][4][5] BAY-299 has been shown to inhibit the growth of cancer cells, induce apoptosis, and promote cell differentiation, highlighting its therapeutic potential.[4]
Due to its hydrophobic nature, BAY-299 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[6][7] While DMSO is a widely used solvent in cell culture experiments, its concentration must be carefully controlled, as it can exert its own biological effects and toxicity, particularly in sensitive cell lines. This guide will address the critical aspect of DMSO tolerance and provide strategies to mitigate its impact on your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios that researchers may encounter when working with BAY-299 and DMSO.
Q1: My sensitive cell line shows high levels of cell death in the vehicle control (DMSO only) group. What could be the cause?
A1: This is a classic sign of DMSO toxicity. The final concentration of DMSO in your culture medium is likely exceeding the tolerance level of your specific cell line. While many robust cell lines can tolerate DMSO concentrations up to 0.5% or even 1%, sensitive cell lines may exhibit significant cytotoxicity at much lower concentrations.[8][9][10]
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration in the well is what you intended.
-
Determine DMSO Tolerance: If you haven't already, it is crucial to perform a DMSO dose-response experiment for your specific cell line. This will establish the maximum non-toxic concentration. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Reduce DMSO in Stock Solution: Consider preparing a lower concentration stock solution of BAY-299. While this may require adding a larger volume to your culture, it will reduce the final DMSO concentration.
-
Optimize Seeding Density: Sub-optimal cell seeding density can exacerbate the toxic effects of DMSO. Ensure your cells are seeded at an appropriate density to be in a healthy, exponential growth phase during the experiment.
Q2: The potency (IC50) of BAY-299 in my assay is significantly different from published data. Could DMSO be a factor?
A2: Yes, DMSO can influence the apparent potency of a compound. If the DMSO concentration in your assay is causing even a low level of cytotoxicity, it can synergize with the effect of BAY-299, leading to a lower apparent IC50 value. Conversely, very high concentrations of DMSO can sometimes alter cell membrane permeability, which might affect drug uptake.
Expert Insight: It is critical to operate within the "safe" concentration range of DMSO for your cell line, where it has minimal to no effect on cell viability and proliferation. This ensures that the observed effects are primarily due to BAY-299.
Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?
A3: Inconsistent results can stem from several factors, with DMSO handling being a common culprit.
Key Considerations for Reproducibility:
-
Fresh DMSO: Always use fresh, anhydrous DMSO.[6] DMSO is hygroscopic and can absorb water from the atmosphere, which can alter its solvent properties and potentially impact your compound's stability.
-
Consistent Dilution Scheme: Use a consistent and well-documented serial dilution method for both your compound and your DMSO vehicle control.[11]
-
Thorough Mixing: Ensure thorough mixing at each dilution step. When adding the final drug solution to the cell culture medium, mix gently but completely.
-
Standardized Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and media formulations. Refer to established cell culture guidelines, such as those from ATCC, for best practices.[12]
Q4: Can I prepare and store diluted BAY-299 working solutions in culture medium?
A4: It is generally not recommended to store diluted working solutions of BAY-299 in aqueous culture medium for extended periods. The stability of the compound in aqueous solutions may be limited, and precipitation can occur. It is best practice to prepare fresh dilutions from your DMSO stock solution for each experiment.
Experimental Protocols
Protocol 1: Determining the DMSO Tolerance of a Sensitive Cell Line
This protocol outlines a systematic approach to determine the maximum non-toxic concentration of DMSO for your specific cell line using a standard cell viability assay, such as the MTT or resazurin reduction assay.[13]
Materials:
-
Your sensitive cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the optimal density for a 48-72 hour experiment. Allow the cells to adhere and enter the exponential growth phase (typically 18-24 hours).
-
DMSO Dilution Series: Prepare a series of DMSO dilutions in complete culture medium. A common starting range is from 2% down to 0.0156% in two-fold serial dilutions. Also, include a "no DMSO" (medium only) control.
-
Treatment: Carefully remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the intended duration of your BAY-299 experiment (e.g., 48 or 72 hours).
-
Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the "no DMSO" control, which represents 100% viability.
-
Plot the cell viability (%) against the DMSO concentration.
-
The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., maintains >95% viability) is considered the maximum tolerated concentration for your subsequent experiments.
-
Data Presentation:
| DMSO Concentration (%) | Average Cell Viability (%) | Standard Deviation |
| 2.0 | 45.3 | 5.1 |
| 1.0 | 78.9 | 4.5 |
| 0.5 | 92.1 | 3.8 |
| 0.25 | 97.5 | 2.9 |
| 0.125 | 99.2 | 2.1 |
| 0.0625 | 99.8 | 1.8 |
| 0.03125 | 100.1 | 1.5 |
| 0.0 (Control) | 100.0 | 2.3 |
This is example data. Your results will vary depending on the cell line.
Workflow for Determining DMSO Tolerance:
Caption: Workflow for determining the maximum tolerated DMSO concentration.
Protocol 2: BAY-299 Treatment of Sensitive Cell Lines
This protocol provides a general framework for treating sensitive cell lines with BAY-299, incorporating the principles of DMSO management.
Materials:
-
BAY-299 powder
-
Anhydrous DMSO
-
Your sensitive cell line of interest
-
Complete cell culture medium
-
Appropriate cell culture plates (e.g., 6-well, 96-well)
Procedure:
-
Prepare BAY-299 Stock Solution:
-
Dissolve BAY-299 powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure complete dissolution; gentle warming or sonication may be required.[7]
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[6]
-
-
Cell Seeding: Seed your cells at the appropriate density in the desired plate format.
-
Prepare BAY-299 Working Solutions:
-
On the day of the experiment, thaw an aliquot of the BAY-299 stock solution.
-
Perform serial dilutions of the BAY-299 stock solution in complete culture medium to achieve your desired final concentrations.
-
Crucially, ensure that the final DMSO concentration in all wells (including the highest BAY-299 concentration) does not exceed the predetermined maximum tolerated concentration for your cell line.
-
-
Prepare Vehicle Control: Prepare a vehicle control solution that contains the same final concentration of DMSO as the highest concentration used for BAY-299 treatment.
-
Treatment: Replace the culture medium with the medium containing the various concentrations of BAY-299 or the vehicle control.
-
Incubation and Downstream Analysis: Incubate the cells for the desired period and then proceed with your downstream assays (e.g., cell viability, western blotting, qPCR).
Signaling Pathway Implicated with BAY-299 in AML:
Caption: Simplified signaling pathway of BAY-299 in AML cells.[4]
Conclusion
The successful use of BAY-299 in sensitive cell lines hinges on careful management of the solvent, DMSO. By understanding the potential for DMSO-induced toxicity and by systematically determining the tolerance of your specific cell line, you can significantly improve the reliability and reproducibility of your experimental data. This guide provides the foundational knowledge and practical protocols to help you navigate these challenges and unlock the full potential of BAY-299 in your research.
References
-
TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. PMC - NIH. [Link]
-
Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC. [Link]
-
BAY-299 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
BAY-299 A probe for BRD1 and TAF1. Structural Genomics Consortium. [Link]
-
Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. [Link]
-
DMSO in cell based assays. Scientist Solutions. [Link]
-
How to do serial dilutions (including calculations). INTEGRA Biosciences. [Link]
-
DMSO usage in cell culture. LifeTein. [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
Sources
- 1. BAY-299 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. caymanchem.com [caymanchem.com]
- 3. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 4. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 10. lifetein.com [lifetein.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Resolving Phase Separation in BAY-299 In Vivo Formulations
Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Solubility & Stability for BRD1/TAF1 Inhibitor BAY-299
Executive Summary & Mechanistic Insight
Welcome to the technical support hub for BAY-299. If you are experiencing phase separation (precipitation, oiling out, or cloudiness) with this chemical probe, you are likely battling its inherent lipophilicity and the delicate equilibrium of co-solvent systems.
The Molecule: BAY-299 is a benzimidazole-based inhibitor of BRD1 and TAF1. The Problem: With a molecular weight of ~429.5 Da and low aqueous solubility (~10 mg/L), BAY-299 is prone to "crashing out" upon contact with aqueous buffers. The Fix: Stability relies on a Co-Solvent/Surfactant Bridge . We do not simply dissolve; we create a thermodynamically stable environment where the drug is "handed off" from a strong organic solvent (DMSO) to a co-solvent (PEG300/400) and stabilized by a surfactant (Tween-80) before ever seeing water.
Validated Formulation Protocols
Use the following decision matrix to select the correct formulation based on your route of administration.
Formulation Decision Tree
Caption: Logic flow for selecting the appropriate BAY-299 vehicle based on administration route and solubility requirements.
Protocol A: The "Clear Solution" (IV/IP Compatible)
Target Concentration: 1–2.5 mg/mL
This protocol uses a specific order of addition to prevent "dilution shock"—the immediate precipitation that occurs when a hydrophobic drug in DMSO touches water.
| Component | Volume (for 1 mL) | Role |
| 1. DMSO (Anhydrous) | 100 µL (10%) | Primary Solubilizer. Dissolves the crystal lattice. |
| 2. PEG300 | 400 µL (40%) | Co-solvent. Bridges the polarity gap between DMSO and water. |
| 3. Tween-80 | 50 µL (5%) | Surfactant. Prevents aggregation of micro-precipitates. |
| 4. Saline (0.9% NaCl) | 450 µL (45%) | Aqueous bulk. Provides isotonicity. |
Step-by-Step Methodology:
-
Weigh the required amount of BAY-299 powder.
-
Dissolve completely in the calculated volume of DMSO. Vortex until absolutely clear. Do not proceed if cloudy.
-
Add PEG300 to the DMSO solution. Vortex thoroughly. The solution may warm slightly.
-
Add Tween-80 . Vortex again. The mixture is now a viscous organic concentrate.
-
CRITICAL STEP: Add the Saline slowly (dropwise) while vortexing.
-
Why? Rapid addition creates local pockets of high water concentration, causing the drug to crash out before the surfactant can coat it.
-
-
Inspect: The final solution should be clear. If slightly hazy, sonicate for 5–10 minutes at 37°C.
Protocol B: The "Suspension" (Oral Only)
Target Concentration: Up to 5 mg/mL[1]
If high exposure is needed via oral gavage, a suspension is often more stable and allows for higher loading than a solution.
-
Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water.
-
Method: Add BAY-299 powder to the vehicle.
-
Homogenize: Use a tissue homogenizer or rigorous vortexing to create a uniform suspension.
-
Note: Shake well immediately before dosing to ensure dose uniformity.
Troubleshooting & FAQs
Issue 1: "My solution turns cloudy immediately upon adding Saline."
Diagnosis: Local Supersaturation (Dilution Shock). The Fix:
-
Check your mixing speed: You likely added the aqueous phase too fast. The DMSO/Drug molecules aggregated before they could partition into the PEG/Micelle structures.
-
Switch to D5W: Saline (NaCl) can sometimes cause a "salting out" effect, reducing the solubility of organics. Try substituting 5% Dextrose in Water (D5W) for the Saline component. It is isotonic but non-ionic.
Issue 2: "The formulation precipitates after sitting on the bench for 1 hour."
Diagnosis: Ostwald Ripening / Temperature Drop. The Fix:
-
Temperature Control: BAY-299 solubility is temperature-dependent. Keep the formulation at 37°C if you are not dosing immediately.
-
Use Fresh DMSO: DMSO is hygroscopic. If your DMSO stock has absorbed water from the air, its solvency power is compromised. Use a fresh, anhydrous bottle.
Issue 3: "I see 'oiling out' (droplets) instead of crystals."
Diagnosis: Phase Separation of the Vehicle. The Fix:
-
This indicates the ratio of Organic (DMSO/PEG) to Aqueous is unstable.
-
Increase Surfactant: Increase Tween-80 from 5% to 10%.
-
Reduce Load: If you are pushing >3 mg/mL, you may have exceeded the thermodynamic solubility limit of this specific vehicle. Dilute to 1 mg/mL.
Critical Workflow Visualization
The following diagram illustrates the Order of Addition , which is the single most critical factor in preventing phase separation for BAY-299.
Caption: The critical "Order of Addition" workflow. Reversing these steps will result in irreversible precipitation.
References
-
Bouché, L., et al. (2017).[2] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.[2]
-
Structural Genomics Consortium (SGC). "BAY-299 Chemical Probe Data Sheet." SGC Probes.
-
MedChemExpress. "BAY-299 Product Data Sheet & Solubility Guidelines." MCE Protocols.[2]
-
SelleckChem. "BAY-299 In Vivo Formulation Guide." Selleck Chemicals.
Sources
Technical Support Center: Optimizing BAY-299 In Vivo Bioavailability
The following technical guide serves as a centralized support resource for researchers working with BAY-299 , a potent and selective inhibitor of BRD1 (BRPF2) and TAF1 .
This content is structured as a Tier 3 Technical Support Document , designed to troubleshoot low bioavailability issues in rodent models by addressing formulation chemistry, pharmacokinetic (PK) pitfalls, and experimental design.
Document ID: BAY-299-PK-V3 Status: Active Applicable Models: Mouse (C57BL/6, BALB/c), Rat (Wistar, SD)
Executive Summary: The Bioavailability Challenge
BAY-299 (CAS: 2080306-23-4) is a benzimidazole-based chemical probe. While highly potent in vitro (IC
The Core Issue:
Users frequently report low plasma exposure (
Module A: Formulation Troubleshooting
"My compound precipitates immediately upon adding the aqueous phase."
This is the most common support ticket. BAY-299 is lipophilic.[1][2] If you add water directly to a DMSO stock, it will crash out, creating a suspension that is poorly absorbed.
The "Golden" Solubilization Protocol
To achieve a clear solution for Intravenous (IV) or Intraperitoneal (IP) dosing, you must use a co-solvent system with a specific order of addition.
Recommended Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH
Step-by-Step Preparation (Self-Validating Protocol)
Follow this exact order. Do not change the sequence.
-
Weighing: Weigh the required amount of BAY-299 powder.
-
Primary Solubilization: Add DMSO (5% of final volume). Vortex until completely dissolved. Stop if not clear.
-
Viscosity Bridge: Add PEG300 (40% of final volume).[3] Vortex for 30 seconds. The solution should remain clear.
-
Surfactant Addition: Add Tween 80 (5% of final volume). Vortex gently to avoid excessive foaming.
-
Aqueous Phase (Critical): Add warm (37°C) ddH
O (50% of final volume) dropwise while vortexing.-
Why? Adding water too fast creates local regions of high polarity, forcing the drug out of solution.
-
Visualization: Formulation Workflow
Caption: Critical order of addition for BAY-299 formulation. Reversing steps leads to irreversible precipitation.
Module B: Pharmacokinetic (PK) Optimization
"I injected the correct dose, but plasma concentration is negligible."
If formulation is correct (clear solution) but exposure remains low, the issue is likely metabolic clearance or absorption barriers .
Diagnostic Data Comparison
Compare your internal data against these reference benchmarks for BAY-299 (Rat, 1-5 mg/kg):
| Parameter | Expected Value (IV) | Expected Value (PO) | Interpretation of Deviation |
| N/A (Immediate) | 0.5 – 2.0 h | Delayed | |
| High (>1000 ng/mL) | Variable | Low | |
| Bioavailability ( | 100% | < 20-30% | BAY-299 has moderate-high clearance. |
| Half-life ( | ~1.0 – 2.0 h | ~2.0 – 4.0 h | Short |
Troubleshooting Logic
Use this logic flow to determine if you need to change the Route or the Dose .
Caption: Decision tree for diagnosing low exposure. Distinguishes between solubility limits and metabolic clearance.
Frequently Asked Questions (FAQ)
Q1: Can I use Methylcellulose (CMC) or Corn Oil instead of the PEG/Tween mix?
-
Answer: Yes, but expect different kinetics.
-
0.5% CMC-Na: Creates a suspension. Absorption will be absorption-rate limited (slower
, lower ). Use this only for high-dose toxicity studies where solubility limits are impossible to overcome. -
Corn Oil: BAY-299 is moderately soluble in oil. This is a good alternative for oral gavage if the PEG mix causes gastrointestinal irritation, but uptake is slower.
-
Q2: My mice are showing signs of lethargy after dosing the PEG vehicle.
-
Answer: PEG300/400 can be viscous and osmotically active.
-
Troubleshoot: Ensure the total volume does not exceed 5 mL/kg (mice) or 10 mL/kg (rats). If using 40% PEG, ensure access to water is unrestricted to prevent dehydration.
-
Q3: Is BAY-299 stable in plasma for ex vivo analysis?
-
Answer: Generally yes, but benzimidazoles can be targets for plasma esterases or specific CYP enzymes.
-
Protocol: Collect blood into Lithium Heparin tubes.[4] Centrifuge at 3000 rpm for 15 min at 4°C immediately. Store plasma at -80°C. Do not leave whole blood at room temperature for >30 mins.
-
Q4: Why is my "Negative Control" (BAY-364) showing activity?
-
Answer: Check your concentration. BAY-364 is the structural analog negative control.[2] It is inactive against BRD1 at <20 µM but has moderate activity against TAF1 at ~3 µM.[2] If you dose extremely high in vivo, you may lose selectivity windows.
References & Grounding
-
Bouché, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains."[4] Journal of Medicinal Chemistry, 60(9), 4002–4022.[4]
-
Significance: Primary disclosure of BAY-299 structure, potency, and initial pharmacological characterization.
-
[5]
-
-
Structural Genomics Consortium (SGC). "BAY-299 Chemical Probe Profile."
-
Significance: Provides specific solubility data (10 mg/L aqueous) and selectivity profiles against other bromodomains.
-
-
MedChemExpress / SelleckChem Protocols. "BAY-299 In Vivo Formulation Guidelines."
-
Significance: Validates the 5% DMSO / 40% PEG300 / 5% Tween 80 co-solvent system for rodent studies.
-
Sources
Validation & Comparative
Technical Guide: Selectivity Profile of BAY-299 vs. BET Inhibitors
Executive Summary: The Precision of BAY-299
In the landscape of epigenetic "reader" inhibitors, BAY-299 represents a critical divergence from the well-established PAN-BET inhibitors (e.g., JQ1, I-BET151). While BET inhibitors broadly suppress the Class II bromodomains (BRD2, BRD3, BRD4, BRDT), often leading to significant toxicity and broad transcriptional downregulation, BAY-299 is a highly specific chemical probe designed for Class IV (BRD1/BRPF2) and TAF1 (BD2) bromodomains.
This guide delineates the selectivity profile of BAY-299, providing the experimental evidence and protocols necessary for researchers to utilize this probe to dissect the specific biological roles of BRD1 and TAF1 without the confounding effects of BET inhibition.
Mechanism of Action & Structural Basis
The Target Landscape
Bromodomains are classified into eight families based on sequence similarity.
-
BET Family (Class II): The primary targets of JQ1 and I-BET. These recognize acetylated lysine residues on Histone H3 and H4 to drive transcriptional elongation (via Myc/Super-Enhancers).
-
BRPF Family (Class IV): Includes BRD1 (BRPF2), BRPF1, and BRPF3.[1] These act as scaffolds for HAT complexes (MOZ/MORF) involved in DNA repair and stem cell maintenance.
Binding Mode
BAY-299 binds competitively to the acetyl-lysine recognition pocket of BRD1 and TAF1-BD2.
-
Key Interaction: Crystallographic data confirms that BAY-299 forms a critical hydrogen bond with the conserved asparagine residue (N642 in BRD1), mimicking the interaction of the natural acetyl-lysine substrate.
-
Selectivity Driver: The unique benzimidazolone scaffold of BAY-299 exploits subtle differences in the ZA-loop and BC-loop regions of BRD1/TAF1, sterically clashing with the corresponding regions in BET bromodomains, thereby achieving >300-fold selectivity against BRD4.
Selectivity Profile: Quantitative Analysis
The following data aggregates results from TR-FRET, BROMOscan (thermal shift/competition), and NanoBRET assays.
Table 1: Potency & Selectivity Metrics
| Target Family | Protein Target | Domain | BAY-299 IC50 (nM) | BAY-299 Kd (nM) | Selectivity Fold (vs. BRD1) |
| Primary Targets | BRD1 (BRPF2) | BD | 67 | 6 | 1x (Reference) |
| TAF1 | BD2 | 8 | 13 | ~0.1x (Co-target) | |
| BET Family | BRD4 | BD1/BD2 | > 20,000 | > 3000 | > 300x |
| BRD2 | BD1/BD2 | > 20,000 | - | > 300x | |
| BRPF Family | BRPF1 | BD | 3,150 | - | 47x |
| BRPF3 | BD | 5,560 | - | 83x | |
| Others | BRD9 | BD | > 2,000 | - | > 30x |
| ATAD2 | BD | > 2,000 | - | > 30x |
Key Insight: The "Selectivity Window" is the critical parameter. A >300-fold margin against BRD4 ensures that phenotypic effects observed at concentrations <1 µM are likely driven by BRD1/TAF1 inhibition, not BET off-target effects.
Visualization: Bromodomain Selectivity Tree
The following diagram visualizes the "distance" between BAY-299's targets and the off-targets, illustrating why it is a superior tool for specific BRPF2 research compared to dirty PAN-inhibitors.
Caption: Selectivity profile of BAY-299. Green nodes indicate potent inhibition; red nodes indicate the critical "safety window" against BET proteins.
Experimental Validation Protocols
To validate this selectivity in your own specific cell lines or assays, the following protocols are recommended. These are based on the validation methods used by the Structural Genomics Consortium (SGC) and Bayer.
Biochemical Validation: TR-FRET Assay
Purpose: To determine IC50 values in a cell-free system using Time-Resolved Fluorescence Resonance Energy Transfer. Principle: Competition between BAY-299 and a biotinylated acetyl-histone peptide for binding to the His-tagged bromodomain.
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.05% CHAPS, 1 mM DTT.
-
Proteins: Recombinant His-tagged BRD1 (BRPF2) or TAF1-BD2.
-
Ligand: Biotinylated H4-Tetra-acetyl peptide.
-
Detection: Europium-cryptate labeled anti-His antibody (Donor) and Streptavidin-XL665 (Acceptor).
-
-
Procedure:
-
Step 1 (Compound Prep): Prepare a 4X serial dilution of BAY-299 in Assay Buffer (ensure DMSO < 0.1% final).
-
Step 2 (Incubation): In a 384-well low-volume white plate, add:
-
5 µL of Protein solution.
-
5 µL of Peptide solution.
-
5 µL of BAY-299 dilution.
-
-
Step 3 (Detection): Add 5 µL of Detection Mix (Eu-Ab + SA-XL665).
-
Step 4 (Read): Incubate for 120 minutes at Room Temperature. Read on a TR-FRET compatible reader (e.g., PHERAstar).
-
Step 5 (Analysis): Calculate the HTRF Ratio (665nm/620nm). Fit data to a 4-parameter logistic equation to derive IC50.
-
Cellular Target Engagement: NanoBRET Assay
Purpose: To confirm that BAY-299 engages BRD1/TAF1 inside the living cell nucleus, proving permeability and residence time. Principle: Energy transfer occurs between a NanoLuc-fused Bromodomain (Donor) and a cell-permeable fluorescent tracer. BAY-299 displaces the tracer, reducing the BRET signal.[2]
Caption: NanoBRET workflow for confirming intracellular target engagement of BAY-299.
Protocol:
-
Transfection: Transfect HEK293 cells with a vector encoding NanoLuc-BRD1 fusion protein. Incubate for 20-24 hours.
-
Tracer Equilibration: Add the cell-permeable fluorescent tracer (specific for bromodomains) at a concentration determined by its Kd (typically 0.5 - 1.0 µM).
-
Compound Treatment: Treat cells with varying concentrations of BAY-299 (0.1 nM to 10 µM) for 2 hours .
-
Measurement: Add the NanoLuc substrate (furimazine). Measure donor emission (460 nm) and acceptor emission (618 nm).
-
Calculation: Calculate the BRET ratio (Acceptor/Donor). A decrease in ratio indicates successful displacement of the tracer by BAY-299.
Functional Implications & Recommendations
When to use BAY-299 vs. JQ1
-
Use BAY-299 when: You are investigating the specific role of the MOZ/MORF HAT complex, hematopoiesis, or leukemia subtypes driven by BRD1/TAF1. It allows you to rule out the "super-enhancer collapse" phenotype associated with BRD4 inhibition.
-
Use JQ1/I-BET when: You aim to shut down global transcription elongation or target c-Myc directly via the BRD4 pathway.
Negative Control
Always use BAY-364 in parallel.
-
Structure: Structurally analogous to BAY-299.
-
Activity: Inactive against BRD1 (>20 µM).
-
Utility: Any phenotype observed with BAY-299 but not with BAY-364 can be confidently attributed to BRD1/TAF1 inhibition rather than general chemical toxicity.
References
-
Bouché, L., et al. (2017). "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.
-
Structural Genomics Consortium (SGC). "BAY-299 Chemical Probe Profile." The SGC.
-
Chemical Probes Portal. "BAY-299 General Information and Selectivity Data."
-
Promega. "NanoBRET™ Target Engagement Intracellular Assay Protocols."
-
Cayman Chemical. "TR-FRET Bromodomain Assay Kit Instructions."
Sources
A Technical Guide to the Specificity of BAY-299 Over BRPF1 and BRPF3 Paralogs
For researchers, scientists, and drug development professionals navigating the landscape of epigenetic modulators, the precise targeting of protein paralogs is a paramount challenge. This guide provides an in-depth comparison of the chemical probe BAY-299, with a focus on its remarkable specificity for the BRPF2 bromodomain over its closely related paralogs, BRPF1 and BRPF3. We will delve into the experimental data that substantiates this selectivity, the methodologies used to generate this data, and the structural and functional context that underscores the importance of such a specific tool compound.
The BRPF Family: Scaffolding Proteins with Distinct Roles
The Bromodomain and PHD Finger-containing (BRPF) family, comprising BRPF1, BRPF2 (also known as BRD1), and BRPF3, are critical scaffolding proteins that assemble and activate distinct histone acetyltransferase (HAT) complexes.[1][2] These complexes play pivotal roles in chromatin remodeling and gene transcription.[1]
-
BRPF1 is a key component of the MOZ/MORF HAT complexes, which are involved in H3K9, H3K14, and H3K23 acetylation and are crucial for embryonic development and hematopoiesis.[2][3]
-
BRPF2 and BRPF3 preferentially associate with the HBO1 HAT complex, which is essential for H3K14 acetylation and has been linked to DNA replication and repair.[4][5]
The distinct functional roles of these paralogs necessitate the development of selective chemical probes to dissect their individual contributions to cellular processes and disease. The development of BAY-299 was a significant step towards achieving this goal, offering a potent and selective tool to investigate the functions of BRPF2.[4]
Quantifying the Specificity of BAY-299: A Multi-Assay Approach
The selectivity of BAY-299 for BRPF2 over its paralogs has been rigorously validated through a series of robust biochemical and cellular assays. The data consistently demonstrates a significant preference for BRPF2, providing researchers with a reliable tool for their investigations.
Biochemical Inhibition Data
Two orthogonal, industry-standard biochemical assays, Time-Resolved Fluorescence Energy Transfer (TR-FRET) and AlphaScreen, were employed to determine the in vitro inhibitory potency of BAY-299 against the bromodomains of BRPF1, BRPF2, and BRPF3.
| Target Bromodomain | TR-FRET IC50 (nM)[6] | AlphaScreen IC50 (nM)[6] |
| BRPF1 | 3150 | >20,000 |
| BRPF2 | 67 | 97 |
| BRPF3 | 5550 | >20,000 |
As the data clearly indicates, BAY-299 is significantly more potent against BRPF2 than BRPF1 and BRPF3 in both assay formats. The TR-FRET assay reveals a 47-fold and 83-fold selectivity for BRPF2 over BRPF1 and BRPF3, respectively.[6] The AlphaScreen results further corroborate this selectivity, showing a greater than 200-fold difference in potency.[6]
Cellular Target Engagement
To confirm that this biochemical selectivity translates to a cellular context, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was utilized. This technology measures the ability of a compound to displace a tracer from its target protein within living cells.
| Cellular Target | NanoBRET™ IC50 (nM)[6] |
| BRPF1-Histone H4 Interaction | No inhibition up to 10 µM |
| BRPF2-Histone H4 Interaction | 575 |
| BRPF2-Histone H3.3 Interaction | 825 |
The NanoBRET™ data provides compelling evidence of BAY-299's on-target activity in a physiological environment. The potent inhibition of the BRPF2-histone interaction, coupled with the lack of activity against the BRPF1-histone interaction at concentrations up to 10 µM, highlights the remarkable cellular selectivity of this chemical probe.[6]
The "Why" Behind the "What": Experimental Design and Rationale
The choice of TR-FRET, AlphaScreen, and NanoBRET™ was deliberate, as each assay provides a unique and complementary piece of the specificity puzzle, creating a self-validating system.
-
TR-FRET and AlphaScreen: These are both proximity-based assays, but they utilize different donor and acceptor pairs and detection methodologies. Employing both provides a robust cross-validation of the in vitro binding data, minimizing the risk of technology-specific artifacts. The causality behind this choice is to ensure the observed selectivity is a true reflection of the compound's interaction with the target proteins and not an artifact of a single experimental setup.
-
NanoBRET™: Moving from a purified protein system to a live-cell environment is a critical step in validating a chemical probe. The NanoBRET™ assay addresses the crucial questions of cell permeability and target engagement in the complex milieu of the cell. This provides a higher degree of confidence that the observed biochemical activity is relevant to its effects in biological systems.
Caption: Multi-assay workflow for determining BAY-299 specificity.
Structural Basis of Selectivity
The remarkable selectivity of BAY-299 for BRPF2 can be attributed to subtle but critical differences in the amino acid residues lining the acetyl-lysine binding pockets of the BRPF paralogs. While the overall fold of bromodomains is highly conserved, variations in the flexible ZA and BC loops play a key role in determining ligand specificity.[4]
A molecular docking model of BAY-299 in the BRPF2 bromodomain suggests that the inhibitor occupies the acetyl-lysine binding pocket and forms a crucial hydrogen bond with the conserved asparagine residue (N642 in BRPF2).[4] The selectivity likely arises from the specific steric and electronic complementarity between the benzoisoquinolinedione scaffold of BAY-299 and the unique constellation of amino acids in the BRPF2 binding site, which is not as favorable in the BRPF1 and BRPF3 paralogs. Further high-resolution co-crystal structures of BAY-299 with all three BRPF bromodomains would provide a more definitive explanation for its selectivity profile.
Caption: Proposed structural basis for BAY-299's BRPF2 selectivity.
Experimental Protocols
To ensure transparency and reproducibility, we provide detailed, step-by-step methodologies for the key assays used to characterize BAY-299's specificity.
TR-FRET Inhibition Assay
This assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein.
-
Reagent Preparation:
-
Prepare a 1X TR-FRET assay buffer.
-
Dilute the GST-tagged BRPF bromodomain protein (BRPF1, BRPF2, or BRPF3) to the desired concentration in 1X assay buffer.
-
Dilute the biotinylated histone peptide (e.g., H3K14ac) to the desired concentration in 1X assay buffer.
-
Prepare a serial dilution of BAY-299 in DMSO, followed by a further dilution in 1X assay buffer.
-
Prepare a mixture of the Europium-labeled anti-GST antibody (donor) and Streptavidin-d2 (acceptor) in 1X assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2 µL of the diluted BAY-299 or DMSO control to each well.
-
Add 4 µL of the diluted bromodomain protein to each well.
-
Add 4 µL of the diluted biotinylated histone peptide to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of the donor/acceptor mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at 620 nm (Europium) and 665 nm (d2).
-
Calculate the FRET ratio (665 nm emission / 620 nm emission) for each well.
-
Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen Inhibition Assay
This assay also measures the disruption of a protein-peptide interaction but uses donor and acceptor beads that generate a chemiluminescent signal upon proximity.
-
Reagent Preparation:
-
Prepare a 1X AlphaScreen assay buffer.
-
Dilute the His-tagged BRPF bromodomain protein (BRPF1, BRPF2, or BRPF3) to the desired concentration in 1X assay buffer.
-
Dilute the biotinylated histone peptide to the desired concentration in 1X assay buffer.
-
Prepare a serial dilution of BAY-299 in DMSO, followed by a further dilution in 1X assay buffer.
-
Prepare a suspension of Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads in 1X assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 2.5 µL of the diluted BAY-299 or DMSO control to each well.
-
Add 2.5 µL of the diluted bromodomain protein and biotinylated histone peptide mixture to each well.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Add 5 µL of the donor/acceptor bead mixture to each well under subdued light.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
NanoBRET™ Cellular Target Engagement Assay
This assay quantifies compound binding to a target protein in live cells.
-
Cell Preparation:
-
Transfect HEK293T cells with a plasmid encoding the BRPF bromodomain of interest fused to NanoLuc® luciferase.
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Procedure (384-well white plate):
-
Dispense the cell suspension into the wells of the assay plate.
-
Prepare a serial dilution of BAY-299 in DMSO, and then dilute in Opti-MEM®.
-
Add the diluted BAY-299 or DMSO control to the wells.
-
Add the NanoBRET™ Tracer, a fluorescently labeled ligand that binds to the bromodomain, to all wells at a fixed concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Data Acquisition:
-
Add the Nano-Glo® Substrate/Inhibitor mixture to all wells.
-
Read the plate on a luminometer equipped with filters for NanoLuc® emission (~460 nm) and the tracer's fluorescence emission (~610 nm).
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the log of the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
The chemical probe BAY-299 stands out as a highly selective inhibitor of the BRPF2 bromodomain. This specificity, rigorously established through a multi-pronged approach of biochemical and cellular assays, is rooted in the unique structural features of the BRPF2 acetyl-lysine binding pocket. For researchers seeking to elucidate the specific roles of the BRPF2-HBO1 HAT complex in health and disease, BAY-299 provides an invaluable and well-characterized tool. The detailed experimental frameworks provided herein are intended to empower researchers to confidently utilize and validate the activity of BAY-299 in their own experimental systems.
References
-
Bouché, L., Christ, C. D., Siegel, S., Fernández-Montalván, A. E., Holton, S. J., Fedorov, O., ... & Haendler, B. (2017). Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. Journal of Medicinal Chemistry, 60(9), 4002–4022. [Link]
-
BPS Bioscience. (n.d.). BRD4 (BD1+BD2) TR-FRET Assay Kit. Retrieved February 9, 2026, from [Link]
-
Cheng, Y., Li, Y., Wang, X., Liu, R., & Li, H. (2021). Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer. Oncogene, 40(30), 4848–4860. [Link]
-
AMSBIO. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved February 9, 2026, from [Link]
-
Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. Retrieved February 9, 2026, from [Link]
-
Palmer, W. S., & Putilina, T. (2017). Discovery of a Chemical Tool Inhibitor Targeting the Bromodomains of TRIM24 and BRPF. Journal of Medicinal Chemistry, 60(9), 4002-4022. [Link]
-
Barman, S., & Sudhamalla, B. (2022). Molecular Insights into the Recognition of Acetylated Histone Modifications by the BRPF2 Bromodomain. bioRxiv. [Link]
-
Ali, M., & At-Taras, E. (2020). BRPF1-KAT6A/KAT6B Complex: Molecular Structure, Biological Function and Human Disease. International Journal of Molecular Sciences, 21(23), 9030. [Link]
-
Zhang, Y., & Li, H. (2016). Structural Features and Inhibitors of Bromodomains. International Journal of Molecular Sciences, 17(9), 1548. [Link]
-
Anonymous. (2024). What are BRPF2 inhibitors and how do they work?. EpigenTek. [Link]
-
Yan, K., et al. (2016). The Chromatin Regulator BRPF3 Preferentially Activates the HBO1 Acetyltransferase but Is Dispensable for Mouse Development and Survival. Journal of Biological Chemistry, 291(15), 8065-8077. [Link]
Sources
- 1. Molecular Insights into the Recognition of Acetylated Histone Modifications by the BRPF2 Bromodomain | bioRxiv [biorxiv.org]
- 2. Bromodomain-containing protein BRPF1 is a therapeutic target for liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are BRPF2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
validating BAY-299 target engagement using cellular thermal shift
Topic: Validating BAY-299 Target Engagement using Cellular Thermal Shift Content Type: Publish Comparison Guide
Executive Summary
BAY-299 is a potent, selective chemical probe designed to inhibit the bromodomain of BRD1 (BRPF2) and the second bromodomain of TAF1 . While biochemical assays confirm its affinity (
This guide outlines the validation of BAY-299 using the Cellular Thermal Shift Assay (CETSA) . Unlike NanoBRET, which requires ectopic expression of luciferase-tagged constructs, CETSA allows for the label-free validation of BAY-299 binding to endogenous BRD1 in live cells. This document compares BAY-299 against its negative control, BAY-364 , and details the experimental workflow required to confirm specific target engagement.
Compound Profile & Mechanism
To design a valid CETSA experiment, one must understand the probe's selectivity profile to select appropriate controls.
| Feature | BAY-299 (Active Probe) | BAY-364 (Negative Control) |
| Primary Target | BRD1 (BRPF2) ; TAF1 (BD2) | None (Inactive) |
| Biochemical Potency | BRD1 | BRD1 |
| Selectivity | >300-fold vs. BRD4 (BET family) | N/A |
| Cellular Activity | NanoBRET | Inactive in cellular assays |
| Role in CETSA | Thermal Stabilizer (Right-shift | Non-Stabilizer (No shift) |
Mechanistic Context: BRD1 is a component of the MOZ/MORF histone acetyltransferase complex. BAY-299 binds the acetyl-lysine recognition pocket of the BRD1 bromodomain, preventing it from reading epigenetic marks (H3K23ac, H3K14ac). In a CETSA format, this tight binding thermodynamically stabilizes the protein, requiring higher temperatures to denature it compared to the unbound state.
Figure 1: Mechanism of Action. BAY-299 binds the BRD1 bromodomain, displacing it from chromatin and stabilizing the protein structure—the physical change detected by CETSA.
Comparative Performance: BAY-299 vs. Alternatives
The validity of a CETSA experiment hinges on the differential response between the active probe and its controls.
Comparison 1: Specificity (BAY-299 vs. BAY-364)
-
Hypothesis: If BAY-299 specifically engages BRD1, it will induce a significant thermal shift (
C). The structurally similar negative control, BAY-364, should produce a melting curve identical to the DMSO vehicle. -
Why this matters: This rules out artifacts caused by chemical properties of the scaffold (e.g., aggregation induction) rather than specific binding.
Comparison 2: Selectivity (BAY-299 vs. JQ1)
-
Hypothesis: JQ1 is a BET inhibitor (BRD4/2/3) and should not stabilize BRD1.
-
Experimental Outcome: In a BRD1 western blot, JQ1 treatment should match the DMSO curve. If JQ1 shifts BRD1, the assay conditions may be non-specific or the antibody may be cross-reacting with BRD4.
Expected CETSA Metrics Table:
| Compound | Concentration | Target (BRD1) | Interpretation |
| DMSO (Vehicle) | N/A | Reference ( | Baseline aggregation profile. |
| BAY-299 | 1 - 10 | +3.0 to +8.0 | Valid Target Engagement. Strong stabilization indicating intracellular binding. |
| BAY-364 | 1 - 10 | < 0.5 | Valid Negative Control. No binding; confirms specificity of BAY-299 signal. |
| (+)-JQ1 | 1 - 10 | ~ 0 | Selectivity Control. Confirms signal is not generic bromodomain stabilization. |
Detailed Protocol: Validating BAY-299
Objective: Determine the melting curve shift of endogenous BRD1 in HEK293T cells treated with BAY-299.
Phase 1: Sample Preparation
-
Cell Culture: Grow HEK293T cells to 70–80% confluence.
-
Treatment:
-
Harvest cells and resuspend in fresh medium (phenol-red free preferred) at
cells/mL. -
Aliquot into three tubes:
-
Tube A: DMSO (0.1% v/v)
-
Tube B: BAY-299 (10
M final) -
Tube C: BAY-364 (10
M final)
-
-
Incubation: Incubate for 1 hour at 37°C . Note: 1 hour is sufficient for BAY-299 cellular entry based on NanoBRET kinetics.
-
Phase 2: Thermal Challenge (The "Melt")
-
Aliquot: Distribute 50
L of cell suspension from each tube into PCR strip tubes (10 temperatures per condition). -
Heating: Apply a temperature gradient using a thermal cycler.
-
Range: 37°C to 67°C (Step size: 3°C).
-
Duration: 3 minutes heat pulse.
-
-
Cooling: Immediately cool to 25°C for 3 minutes.
Phase 3: Lysis and Separation
-
Lysis: Add 50
L of lysis buffer (Tris-buffered saline, 0.4% NP-40, protease inhibitor cocktail) to each tube. -
Freeze-Thaw: Freeze at -80°C (20 min) and thaw at 25°C (repeat 2x) to ensure complete lysis.
-
Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Critical Step: This pellets the aggregated (denatured) proteins. The soluble fraction contains the stabilized target.
-
-
Collection: Transfer supernatant to new tubes.
Phase 4: Detection (Western Blot)
-
SDS-PAGE: Load equal volumes of supernatant.
-
Antibody: Probe with anti-BRD1 antibody (e.g., Bethyl A302-370A or equivalent validated for specificity).
-
Quantification: Densitometry analysis of the BRD1 band intensity plotted against temperature.
Figure 2: CETSA Workflow. The critical separation step removes denatured BRD1, leaving only ligand-stabilized protein in the soluble fraction.
Troubleshooting & Optimization
-
No Shift Observed:
-
Cause: Low cellular permeability (unlikely for BAY-299) or insufficient concentration.
-
Solution: Increase BAY-299 concentration to 20
M or extend incubation to 2 hours. Ensure the antibody detects the correct isoform (BRD1/BRPF2).
-
-
High Background in Negative Control:
-
Cause: BRD1 may have a naturally high
. -
Solution: Adjust the temperature gradient. If the protein is stable up to 60°C in DMSO, shift the range to 45°C–75°C.
-
-
Inconsistent Data:
-
Cause: Pipetting errors or uneven heating.
-
Solution: Use a calibrated PCR cycler and master mixes for cell suspensions.
-
References
-
Structural Genomics Consortium (SGC). BAY-299: A Chemical Probe for BRD1 and TAF1. SGC Probes.[1] Available at: [Link]
-
Bayer AG. BAY-299 Chemical Probe Characterization. Chemical Probes Portal. Available at: [Link]
-
Sievers, C. et al. (2018). Dual Inhibitors of the Bromodomain and PHD Finger-Containing (BRPF) Family and TAF1. Journal of Medicinal Chemistry. Available at: [Link][2]
-
Martinez Molina, D. et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[3][4] Science.[5] Available at: [Link][5]
Sources
A Researcher's Guide to Confirming TAF1 Inhibition by BAY-299 in Triple-Negative Breast Cancer (TNBC) Models
This guide provides a comprehensive experimental framework for researchers to validate the efficacy and mechanism of action of BAY-299, a potent chemical probe for TATA-Box Binding Protein Associated Factor 1 (TAF1), in triple-negative breast cancer (TNBC) models. We will move beyond simple protocol recitation to explore the causal logic behind each experimental step, ensuring a robust and self-validating approach to confirming on-target activity.
Introduction: The Rationale for Targeting TAF1 in TNBC
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies like those available for hormone receptor-positive or HER2-positive breast cancers.[1][2] This necessitates the exploration of novel therapeutic targets. One such promising target is TAF1, the largest subunit of the general transcription factor IID (TFIID).[3][4]
TAF1 is a scaffold protein crucial for the assembly of the pre-initiation complex at gene promoters, a fundamental step for transcription by RNA Polymerase II.[4][5][6] It possesses two bromodomains that recognize and bind to acetylated lysine residues on histones, facilitating the transcription of genes essential for cell proliferation and survival.[5] Given that aberrant transcriptional programs drive many cancers, inhibiting TAF1 presents a compelling strategy to halt tumor growth.[5][7] In TNBC, TAF1 has been identified as a synthetic lethal interactor with defects in the RB1 tumor suppressor, further highlighting its therapeutic potential in this specific subtype.[8]
BAY-299 has emerged as a potent and selective chemical probe that inhibits the second bromodomain of TAF1 (TAF1-BD2).[9][10] This guide outlines a systematic approach to confirm that the anti-cancer effects observed with BAY-299 in TNBC models are indeed a direct result of TAF1 inhibition.
Caption: TAF1's role in transcriptional initiation and its inhibition by BAY-299.
Experimental Strategy: A Multi-Pillar Validation Workflow
To rigorously confirm TAF1 inhibition, we will employ a three-pillar strategy. This approach begins with broad phenotypic observations and progressively drills down to specific, on-target molecular events.
-
Pillar 1: Phenotypic Assessment: Quantify the impact of BAY-299 on TNBC cell viability and proliferation.
-
Pillar 2: Mechanistic Confirmation: Analyze downstream molecular markers to verify that the observed phenotype is consistent with the known function of TAF1. This involves assessing changes at both the protein (Western Blot) and mRNA (RT-qPCR) levels.
-
Pillar 3: Direct Target Engagement: Directly measure the effect of BAY-299 on TAF1's occupancy at target gene promoters using Chromatin Immunoprecipitation (ChIP).
Caption: A logical workflow for validating TAF1 inhibition.
Pillar 1: Assessing the Phenotypic Consequences of TAF1 Inhibition
The primary hypothesis is that inhibiting TAF1, a key driver of pro-proliferative gene expression, will reduce the viability of TNBC cells. A cell viability assay is the most direct method to test this.
Key Experiment: Cell Viability/Cytotoxicity Assay
We recommend the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active, viable cells.[11][12] Its "add-mix-measure" format is simple, robust, and ideal for determining dose-response curves and IC50 values.[11]
Experimental Rationale: This initial screen across multiple TNBC cell lines (e.g., MDA-MB-231, Hs578T, BT-549) will establish the effective dose range of BAY-299 and identify sensitive versus resistant models.[13][14] A dose-dependent decrease in cell viability is the first piece of evidence supporting the compound's anti-cancer activity.[15]
Detailed Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Trypsinize and count TNBC cells.
-
Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Causality Check: Opaque walls are critical to prevent well-to-well crosstalk of the luminescent signal. Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the experiment.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2x concentration serial dilution of BAY-299 in culture medium. As a starting point, use a range from 1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2x compound solution to achieve the final 1x concentration.
-
Causality Check: A vehicle control is essential to ensure that the solvent used to dissolve BAY-299 does not have its own cytotoxic effects.
-
-
Incubation:
-
Incubate the plate for a relevant time period, typically 72 hours, to allow for effects on cell proliferation to manifest.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]
-
Add a volume of reagent equal to the volume of medium in the well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Presentation
Summarize the calculated IC50 values (the concentration of an inhibitor where the response is reduced by half) in a table.
| TNBC Cell Line | BAY-299 IC50 (µM) | Alternative TAF1 Inhibitor (e.g., GNE-371) IC50 (µM) | Negative Control (e.g., BAY-364) IC50 (µM) |
| MDA-MB-231 | Experimental Value | Experimental Value | > 10 |
| Hs578T | Experimental Value | Experimental Value | > 10 |
| BT-549 | Experimental Value | Experimental Value | > 10 |
Pillar 2: Confirming Downstream Pathway Modulation
Observing reduced viability is not enough; we must link this phenotype to the inhibition of TAF1's transcriptional regulatory function.
Part A: Protein-Level Analysis via Western Blot
Experimental Rationale: TAF1 inhibition is expected to induce apoptosis and/or cell cycle arrest.[15] Western blotting allows for the detection of key protein markers of these processes. For instance, studies on BAY-299 in other cancers have shown increased cleavage of PARP and caspases, which are hallmarks of apoptosis.[15]
Key Protein Targets:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP. An increase in these indicates the induction of programmed cell death.
-
Cell Cycle Markers: p21 (CDKN1A), p27 (CDKN1B). An increase in these cyclin-dependent kinase inhibitors would support a G1 cell cycle arrest phenotype.
-
Loading Control: GAPDH or β-Actin to ensure equal protein loading across lanes.
Detailed Protocol: Western Blot
-
Treatment and Lysis:
-
Seed TNBC cells in 6-well plates and treat with BAY-299 at 1x and 2x its IC50 value for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality Check: Inhibitors are crucial to prevent protein degradation and dephosphorylation after cell lysis, preserving the in-vivo state of the proteins.
-
-
Quantification & Sample Prep:
-
Scrape the lysate, collect it in a microfuge tube, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a BCA assay.
-
Normalize the concentration for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes to denature proteins.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate with a primary antibody (e.g., anti-Cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Part B: Gene-Level Analysis via RT-qPCR
Experimental Rationale: As a core component of the transcription machinery, inhibiting TAF1 should directly impact the expression of its target genes.[8] RT-qPCR is a sensitive method to quantify these changes. Research has shown that TAF1 inhibition can upregulate cell cycle inhibitor genes like CDKN1A.[15]
Key Gene Targets:
-
CDKN1A (p21) and CDKN2B (p15): Key regulators of cell cycle progression. Upregulation is expected.
-
MYC: A potent oncogene often regulated by bromodomain-containing proteins. Downregulation may be expected.
-
Housekeeping Genes: GAPDH, ACTB, or RPLP0 for normalization.
Detailed Protocol: RT-qPCR
-
Treatment and RNA Extraction:
-
Treat cells in 6-well plates as described for Western Blotting, but for a shorter duration (e.g., 6-24 hours) to capture primary transcriptional changes.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including an on-column DNase digestion step.
-
Causality Check: DNase treatment is critical to remove any contaminating genomic DNA, which could otherwise be amplified and lead to inaccurate results.
-
-
cDNA Synthesis:
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96-well qPCR plate using a SYBR Green-based master mix, diluted cDNA, and specific forward and reverse primers for your target genes.
-
Run the reaction on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Pillar 3: Verifying Direct TAF1 Chromatin Occupancy
Experimental Rationale: The most definitive evidence of on-target activity is to show that BAY-299 displaces TAF1 from the chromatin at the promoters of its target genes. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR) is the gold standard for this.[8][17]
Key Experiment: TAF1 ChIP-qPCR
A full ChIP-seq experiment can be resource-intensive. A targeted ChIP-qPCR is a more focused and cost-effective way to validate target engagement at specific gene promoters identified in your RT-qPCR screen (e.g., the CDKN1A promoter).
Detailed Protocol: TAF1 ChIP
-
Cell Treatment and Cross-linking:
-
Culture and treat TNBC cells with BAY-299 (at its IC50) and a vehicle control for a short period (e.g., 4-6 hours).
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells.
-
Shear the chromatin into fragments of 200-800 bp using sonication.
-
Causality Check: Sonication must be optimized to achieve the correct fragment size. Over-sonication can destroy the antibody epitope, while under-sonication results in poor resolution.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate a portion of the chromatin overnight at 4°C with an anti-TAF1 antibody. Include an IgG control for background.
-
Causality Check: The IgG control is essential to determine the level of non-specific binding in the IP step.
-
Add Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-links and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
qPCR Analysis:
-
Use the purified DNA as a template for qPCR with primers designed to amplify the promoter region of a target gene (e.g., CDKN1A).
-
Analyze the data as a percentage of the input chromatin. A significant reduction in TAF1 enrichment at the promoter in BAY-299 treated cells compared to the vehicle control confirms on-target displacement.
-
Comparative Analysis and Controls
To ensure the observed effects are specific to TAF1 inhibition by BAY-299, it is crucial to include proper controls and comparative agents.
-
Negative Control Compound: Use a structurally similar but biologically inactive analog of BAY-299. BAY-364 is recommended for this purpose as it is largely inactive against TAF1.[18] This control helps rule out off-target effects related to the chemical scaffold.
| Inhibitor | Target(s) | Selectivity Profile | Reference |
| BAY-299 | TAF1-BD2, BRPF2 | Potent dual inhibitor. >300-fold selective over BRD4. | [10][18] |
| GNE-371 | TAF1-BD2 | Potent and selective TAF1 probe. | [10] |
| BAY-364 | (Negative Control) | Structurally similar to BAY-299, but inactive against BRD1 and weakly active against TAF1. | [18] |
Conclusion
This guide provides a rigorous, multi-tiered strategy to confirm the inhibition of TAF1 by BAY-299 in TNBC models. By systematically progressing from broad phenotypic effects to specific molecular mechanisms and finally to direct evidence of target engagement at the chromatin level, researchers can build a compelling, self-validating case for their findings. This structured approach, grounded in the causality of each experimental choice, is essential for advancing our understanding of TAF1 as a therapeutic target in the challenging landscape of triple-negative breast cancer.
References
-
Zhang, G., et al. (2023). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Annals of Translational Medicine. Available at: [Link]
-
ResearchGate. (2025). Targeting TAF1 with BAY-299 induces antitumor immunity in triple negative breast cancer. ResearchGate. Available at: [Link]
-
Wu, Q., et al. (2023). Targeting TAF1 with BAY-299 induces antitumor immunity in triple-negative breast cancer. Biochemical and Biophysical Research Communications. Available at: [Link]
-
News-Medical. (2025). Discovery of TAF1's role could revolutionize cancer treatment. News-Medical.Net. Available at: [Link]
-
bioRxiv. (2018). Therapeutic potential of TAF1 bromodomains for cancer treatment. bioRxiv. Available at: [Link]
-
Patsnap Synapse. (2024). What are TAF1 inhibitors and how do they work?. Patsnap. Available at: [Link]
-
PubMed Central. (2024). The roles of TAF1 in neuroscience and beyond. National Center for Biotechnology Information. Available at: [Link]
-
MedlinePlus. (2022). TAF1 gene. MedlinePlus Genetics. Available at: [Link]
-
My Cancer Genome. (n.d.). TAF1. My Cancer Genome. Available at: [Link]
-
RCSB PDB. (2017). 5MG2: Crystal structure of the second bromodomain of human TAF1 in complex with BAY-299 chemical probe. RCSB Protein Data Bank. Available at: [Link]
-
Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. SGC. Available at: [Link]
-
PubMed Central. (n.d.). Optimization of Naphthyridones into Selective TATA-Binding Protein Associated Factor 1 (TAF1) Bromodomain Inhibitors. National Center for Biotechnology Information. Available at: [Link]
-
NCBI Gene. (2026). TAF1 TATA-box binding protein associated factor 1 [Homo sapiens (human)]. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. (2018). Identification of highly penetrant Rb-related synthetic lethal interactions in triple negative breast cancer. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). TAF1. Wikipedia. Available at: [Link]
-
GeneCards. (n.d.). TAF1 Gene. GeneCards The Human Gene Compendium. Available at: [Link]
-
PubMed. (n.d.). Novel bivalent BET inhibitor N2817 exhibits potent anticancer activity and inhibits TAF1. National Center for Biotechnology Information. Available at: [Link]
-
PubMed Central. (n.d.). TAF-ChIP: an ultra-low input approach for genome-wide chromatin immunoprecipitation assay. National Center for Biotechnology Information. Available at: [Link]
-
Early Evidence Base. (2018). TAF-ChIP: An ultra-low input approach for genome wide chromatin immunoprecipitation assay. bioRxiv. Available at: [Link]
-
MDPI. (n.d.). Identification of Lethal Inhibitors and Inhibitor Combinations for Mono-Driver versus Multi-Driver Triple-Negative Breast Cancer Cells. MDPI. Available at: [Link]
-
YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Cell viability analysis of eight triple-negative breast cancer (TNBC) cells.... ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Targeting Hypoxia and HIF1α in Triple-Negative Breast Cancer: New Insights from Gene Expression Profiling and Implications for Therapy. MDPI. Available at: [Link]
-
PubMed. (2019). TAF-ChIP: an ultra-low input approach for genome-wide chromatin immunoprecipitation assay. National Center for Biotechnology Information. Available at: [Link]
-
Cancer Center at Illinois. (2022). CCIL expert researchers boost activity of potential therapeutic target in triple-negative breast cancer. University of Illinois Urbana-Champaign. Available at: [Link]
-
ScienceDaily. (2016). Study reveals potential therapy targets for triple-negative breast cancer. ScienceDaily. Available at: [Link]
-
YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Available at: [Link]
-
PubMed Central. (n.d.). Isochromanoindolenines suppress triple-negative breast cancer cell proliferation partially via inhibiting Akt activation. National Center for Biotechnology Information. Available at: [Link]
-
bioRxiv. (2023). Drug Target Identification in Triple Negative Breast Cancer Stem Cell Pathways: a computational study of gene regulatory pathways using Boolean networks. bioRxiv. Available at: [Link]
-
Springer Nature Experiments. (n.d.). ChIP-seq Protocols and Methods. Springer Nature. Available at: [Link]
-
Dartmouth Cancer Center. (2024). A New Trial for “Triple Negative”. Dartmouth Cancer Center. Available at: [Link]
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- 2. A New Trial for “Triple Negative” | News & Stories | Dartmouth Cancer Center [cancer.dartmouth.edu]
- 3. TAF1 TATA-box binding protein associated factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
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- 18. BAY-299 | Structural Genomics Consortium [thesgc.org]
A Comparative Guide to the Kinase Selectivity Profile of BAY-299: A High-Fidelity Chemical Probe for Bromodomain Research
This guide provides an in-depth evaluation of BAY-299, a potent chemical probe. Rather than focusing narrowly on its kinase interactions, we will holistically assess its selectivity by contrasting its high-potency activity on its intended bromodomain targets against its profile across the human kinome. This comparative approach is essential for researchers, scientists, and drug development professionals to confidently utilize BAY-299 in their investigations and accurately interpret the resulting biological outcomes.
Introduction: The Critical Role of Selectivity for a Chemical Probe
BAY-299 has been identified as a potent, dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA box binding protein-associated factors TAF1 and TAF1L.[1][2] These proteins are crucial epigenetic readers that play a significant role in transcriptional regulation. Their dysregulation has been implicated in various diseases, including acute myeloid leukemia (AML), making them attractive targets for therapeutic intervention.[2][3][4]
A chemical probe's value is intrinsically linked to its selectivity. An ideal probe should potently interact with its intended target while exhibiting minimal engagement with other proteins, thereby ensuring that observed biological effects can be confidently attributed to the modulation of the target of interest.[5] Kinases, comprising a vast family of over 500 enzymes, represent one of the most significant potential sources of off-target effects for small molecules due to structural similarities in their ATP-binding pockets.[6][7] Therefore, profiling a compound like BAY-299 against a broad panel of kinases is not merely a supplementary step but a critical validation of its utility as a specific tool for interrogating bromodomain biology.[8] This guide will dissect the experimental data that defines the selectivity profile of BAY-299.
On-Target Potency: BAY-299's High Affinity for BRPF2 and TAF1 Bromodomains
The primary measure of a probe's effectiveness is its affinity for its designated targets. BAY-299 demonstrates potent inhibition of the BRPF2 and TAF1 bromodomains across multiple biochemical and cellular assays. This high potency is the benchmark against which all potential off-target activity must be compared.
Experimental data from various assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and BROMOscan®, consistently show low nanomolar to sub-micromolar IC50 values for the primary targets.[1][4][9] Critically, BAY-299 also shows significant selectivity over other bromodomain families, including other BRPF members and the highly-studied BET family (e.g., BRD4), which is crucial for distinguishing its biological effects from those of pan-bromodomain inhibitors.[4]
| Target Bromodomain | Assay Type | IC50 (nM) | Selectivity vs. BRPF1 | Selectivity vs. BRD4 |
| BRPF2 (BRD1) | TR-FRET | 67 | 47-fold | >300-fold[4] |
| BRPF2 (BRD1) | BROMOscan® | 6 | - | - |
| TAF1 (BD2) | - | 8 | - | - |
| TAF1 (BD2) | BROMOscan® | 13 | >30-fold[4] | - |
| TAF1L (BD2) | - | 106 | - | - |
| BRPF1 | TR-FRET | ~3150 | - | - |
| BRPF3 | TR-FRET | ~5560 | - | - |
| BRD4 | NanoBRET | >10,000 | - | - |
| Data compiled from multiple sources.[1][4][9] |
Kinase Selectivity Profile: Validating Specificity by Ruling Out the Kinome
To establish BAY-299 as a selective bromodomain probe, its activity was assessed against a broad spectrum of kinases. The overarching goal of this "off-target" profiling is to demonstrate a significant therapeutic window between its potent on-target effects and any potential kinase-mediated activity.
The Rationale for Kinome-Wide Screening
Screening against a large kinase panel is a standard and necessary procedure in modern drug discovery and chemical probe validation.[10] Given that many small molecules achieve their inhibitory effect by competing with ATP, there is an inherent risk of cross-reactivity with the ATP-binding sites of kinases. A "clean" result from a comprehensive kinase screen provides strong evidence that the probe's mechanism of action in a cellular context is not confounded by unintended kinase inhibition.[5][11]
BAY-299 Kinase Panel Screening Results
BAY-299 has undergone extensive selectivity screening, and the results are unequivocal. In a comprehensive panel of 300 kinases , BAY-299 exhibited less than 50% inhibitory activity for all kinases tested, even at a high concentration of 10 µM.[8]
This concentration is over 1,500 times higher than its IC50 for its most potent target, TAF1 (BD2), and approximately 150 times higher than its IC50 for BRPF2.[1] This vast differential demonstrates a remarkable degree of selectivity and provides a high level of confidence that at concentrations effective for inhibiting its primary bromodomain targets, BAY-299 will not exert significant off-target effects on the kinome.
Further screening in the Eurofins CEREP Diversity Profile also revealed a clean profile, with only minor binding to a few other receptors and enzymes, but no significant interaction with kinases.[4]
Visualizing the Selectivity of BAY-299
The following diagram illustrates the defining characteristic of BAY-299's selectivity profile: a clear and substantial separation between its high-potency on-target activity and its negligible impact on the broader kinome.
Caption: Potency and selectivity profile of BAY-299.
Experimental Protocol: A Self-Validating System for Kinase Selectivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, standardized and robust experimental protocols are essential. Below is a detailed methodology for a typical luminescence-based kinase selectivity assay, such as the ADP-Glo™ Kinase Assay, which is widely used for broad panel screening.[12][13]
Protocol: ADP-Glo™ Kinase Selectivity Profiling
Objective: To determine the percentage of inhibition of a test compound (e.g., BAY-299) against a panel of kinases by quantifying the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase Selectivity Profiling System (e.g., Promega) containing kinases, substrates, and cofactors.[12]
-
ADP-Glo™ Kinase Assay Reagents.
-
Test compound (BAY-299) dissolved in DMSO.
-
Control inhibitor (kinase-specific, if available).
-
384-well assay plates (white, low-volume).
-
Multichannel pipettes or automated liquid handler.
-
Plate-reading luminometer.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of BAY-299 in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions to create working solutions. For a final assay concentration of 10 µM, a 100x stock (1 mM) would be prepared.
-
Prepare a DMSO-only vehicle control (representing 0% inhibition) and a control inhibitor (representing 100% inhibition).
-
-
Reaction Setup:
-
Add 1 µL of the test compound, vehicle control, or positive control to the appropriate wells of a 384-well plate.
-
Prepare the 2X kinase/substrate solution according to the manufacturer's protocol. This involves diluting the kinase and its specific substrate in the provided reaction buffer.
-
Add 4 µL of the 2X kinase/substrate solution to each well.
-
The final reaction volume will be 5 µL, containing the compound at the desired final concentration (e.g., 10 µM) and a final DMSO concentration of 1%.
-
-
Kinase Reaction Incubation:
-
Gently mix the plate.
-
Incubate the plate at room temperature for 60 minutes. During this time, active kinases will phosphorylate their substrates, converting ATP to ADP.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for the test compound relative to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.
-
The data is typically visualized on a kinome tree or in a table to provide a comprehensive overview of the compound's selectivity.[7][14]
-
Workflow Diagram: Kinase Selectivity Screening
Caption: Experimental workflow for kinase selectivity profiling.
Conclusion: A Validated and Selective Probe for Epigenetic Research
The comprehensive evaluation of BAY-299's interaction profile confirms its status as a high-quality chemical probe. The stark contrast between its low-nanomolar potency against its primary bromodomain targets—BRPF2 and TAF1—and its lack of significant activity against a panel of 300 kinases at a concentration up to 10,000 nM provides an exceptionally wide selectivity window.[1][8]
This robust dataset allows researchers to confidently use BAY-299 to investigate the roles of BRPF2 and TAF1 in cellular processes, such as gene transcription and differentiation, and in disease states like AML, without the confounding variable of off-target kinase inhibition.[3] For rigorous experimental design, the use of BAY-299 alongside its structurally related but inactive negative control, BAY-364, is highly recommended to further substantiate that the observed phenotypes are a direct result of on-target engagement.[4]
References
-
Zhang, W., et al. (2022). TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia. Translational Cancer Research. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BAY-299 | Ligand page. Available at: [Link]
-
Structural Genomics Consortium. (n.d.). BAY-299 A probe for BRD1 and TAF1. SGC. Available at: [Link]
-
Patsnap. (n.d.). BAY-299 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]
-
Chemical Probes Portal. (n.d.). BAY-299. Available at: [Link]
-
Ovid. (n.d.). Kinase selectivity profiling by inhibitor.... Expert Review of Proteomics. Available at: [Link]
-
Reaction Biology. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Available at: [Link]
-
Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects.... YouTube. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]
-
Nature. (2020). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of 5 with previously described BRPF inhibitors. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]
-
bioRxiv. (2023). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Available at: [Link]
-
Massive Bio. (2024). Off Target Effect. Available at: [Link]
-
EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-299 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 5. massivebio.com [massivebio.com]
- 6. ovid.com [ovid.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Probe BAY-299 | Chemical Probes Portal [chemicalprobes.org]
- 9. BAY-299, TAF1 and BRD1 inhibitor (CAS 2080306-23-4) | Abcam [abcam.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. youtube.com [youtube.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [ch.promega.com]
- 13. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 14. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Executive Summary & Operational Context
Operational Guide: Safe Handling and Disposal of BAY-299
BAY-299 is a potent, selective chemical probe inhibiting the Bromodomain and PHD Finger-containing (BRPF) family protein BRD1 and the second bromodomain of TAF1 .[1][2] As a bioactive small molecule used primarily in epigenetic research, its disposal requires strict adherence to hazardous chemical waste protocols to prevent environmental contamination and ensure laboratory safety.
This guide moves beyond generic safety sheets. It provides a logistical framework for researchers to manage BAY-299 from the moment it is deemed "waste" to its final removal from the facility.[1]
Critical Directive: Treat BAY-299 as a Hazardous Organic Substance . While specific acute toxicity data may be limited compared to industrial solvents, its biological activity (IC50 in the nanomolar range) mandates that it be isolated from municipal waste streams.[1]
Chemical Identity & Physical Properties
Effective disposal relies on understanding the chemical's behavior (solubility, stability) to select the correct waste stream.[1]
Table 1: Physicochemical Profile for Disposal Logic
| Property | Data | Operational Implication |
| Chemical Name | BAY-299 | Use on Waste Tags. |
| CAS Number | 2080306-23-4 | Required for EHS inventory reconciliation.[1] |
| Molecular Formula | C₂₅H₂₃N₃O₄ | Non-Halogenated . Does not contain F, Cl, Br, or I. |
| Molecular Weight | 429.5 Da | Heavy organic molecule. |
| Solubility | DMSO (~100 mM), DMF | Dispose via Organic Solvent stream.[1] Insoluble in water. |
| Physical State | Solid (Powder) or Liquid (DMSO Stock) | Dictates "Solid" vs. "Liquid" waste stream.[1] |
| Stability | Stable at -20°C (Solid) | No risk of spontaneous decomposition in waste storage.[1] |
Waste Stream Classification Logic
Proper segregation is the pillar of laboratory safety. BAY-299 must be categorized based on its state and concentration.[1][3]
The "Non-Halogenated" Rule
Because BAY-299 (C₂₅H₂₃N₃O₄) lacks halogen atoms, it should be segregated into Non-Halogenated Organic Waste containers when in solution.[1] Mixing it with halogenated waste (like chloroform or DCM) increases disposal costs and limits incineration options.[1]
Visualizing the Decision Matrix
The following diagram illustrates the decision logic for segregating BAY-299 waste.
Figure 1: Decision tree for segregating BAY-299 waste based on physical state and solvent composition.[1]
Detailed Disposal Protocols
Protocol A: Disposal of Solid BAY-299 (Powder)
Applicability: Expired vials, residual powder in weighing boats, or spill cleanup materials.[1]
-
Containment: Do not throw loose powder into the trash. Place the vial or weighing boat into a clear polyethylene bag or a dedicated wide-mouth High-Density Polyethylene (HDPE) jar.[1]
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "BAY-299 (Solid), Debris."[1]
-
Hazard Checkbox: Toxic/Irritant.
-
-
Storage: Store in the Satellite Accumulation Area (SAA) until EHS pickup.
-
Destruction: The ultimate fate is high-temperature incineration.
Protocol B: Disposal of Stock Solutions (DMSO)
Applicability: Leftover aliquots (typically 10 mM – 100 mM).[1]
-
Solvent Compatibility: Ensure the waste container is rated for Non-Halogenated Solvents .
-
Transfer: Pour the stock solution into the waste carboy.
-
Rinsing: Rinse the empty vial twice with a small amount of acetone or ethanol and add the rinsate to the same waste container.
-
Vial Disposal: Deface the label on the empty vial and dispose of it in the "Glass/Sharps" container (unless your facility considers empty "P-listed" containers hazardous; treat BAY-299 conservatively as hazardous).
Protocol C: Experimental Media & Cell Culture Waste
Applicability: Cell culture supernatant containing nanomolar (nM) concentrations of BAY-299.[1]
Note: While the concentration is low, bioactive probes should not be poured down the drain.
-
Collection: Aspirate media into a dedicated liquid waste flask containing a stabilizing agent (e.g., 10% bleach is common for bio-waste, but for chemical deactivation, collection for incineration is preferred).[1]
-
Best Practice: Collect all drug-treated media in a separate carboy labeled "Aqueous Waste with Trace Organics."
-
Deactivation: Unlike biologicals, bleach does not necessarily degrade the chemical structure of BAY-299 immediately.[1] Incineration is the only method to guarantee destruction of the pharmacophore.
Spill Management Workflow
Accidents happen. This workflow ensures a spill does not become an exposure event.
PPE Required: Nitrile gloves (double-gloved recommended for DMSO solutions), safety goggles, lab coat.[1]
Figure 2: Emergency response workflow for BAY-299 spills.
Regulatory & Compliance Notes
-
EPA (USA): BAY-299 is not currently listed on the EPA "P-list" (acutely hazardous) or "U-list" (toxic).[1] However, under RCRA guidelines, the generator is responsible for determining hazard.[1][4] Default to "Toxic" based on its biological mechanism (gene transcription modulation).[1]
-
GHS Classification: Often classified as "Warning" or "Danger" depending on the vendor's specific synthesis impurities, but generally treated as H302 (Harmful if swallowed) and H315 (Causes skin irritation) .[1]
References
-
Structural Genomics Consortium (SGC). BAY-299: A probe for BRD1 and TAF1.[5] SGC Probes.[5] Available at: [Link][1]
-
PubChem. BAY-299 Compound Summary (CID 122705990).[1][5] National Library of Medicine. Available at: [Link][1][5]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
